molecular formula C13H17NO2 B1297317 4-(4-Methylpiperidin-1-yl)benzoic acid CAS No. 97096-92-9

4-(4-Methylpiperidin-1-yl)benzoic acid

Cat. No.: B1297317
CAS No.: 97096-92-9
M. Wt: 219.28 g/mol
InChI Key: ZIFMYTNXBNDWLU-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)benzoic acid (CAS 97096-92-9) is a benzoic acid derivative substituted with a 4-methylpiperidine group. This compound is a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research . With a molecular formula of C13H17NO2 and a molecular weight of 219.284 g/mol, it serves as a key precursor for the design and synthesis of more complex molecules . Its structure, featuring both a carboxylic acid functional group and a substituted piperidine ring, makes it a versatile scaffold for constructing compound libraries, particularly in pharmaceutical research for developing potential therapeutic agents. Researchers utilize this compound exclusively in laboratory settings. It is supplied as a solid and should be stored sealed in a dry environment. 4-(4-Methylpiperidin-1-yl)benzoic acid is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)benzoic acid
Source PubChem
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InChI

InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFMYTNXBNDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284610
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97096-92-9
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
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Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
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Record name 4-(4-methylpiperidin-1-yl)benzoic acid
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Foundational & Exploratory

A Technical Guide to 4-(4-Methylpiperidin-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a substituted piperidine ring. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of both fragments in pharmacologically active compounds. The benzoic acid group provides a carboxylic acid handle for amide coupling and other modifications, while the 4-methylpiperidine group can influence solubility, metabolic stability, and receptor binding interactions.

A critical point of clarification is the distinction between this compound and its close structural analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS No: 106261-48-7). The latter, containing a piperazine ring and a methylene linker, is a well-documented key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib.[1][2] In contrast, 4-(4-methylpiperidin-1-yl)benzoic acid, the subject of this guide, features a direct nitrogen-to-aromatic ring bond. While a specific CAS number for 4-(4-methylpiperidin-1-yl)benzoic acid is not consistently indexed in major chemical databases, its structure is cataloged under PubChem CID 654809.[3] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential utility for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and development. The properties listed below are computationally predicted and provide a baseline for experimental design.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[3]
Molecular Weight 219.28 g/mol [3]
Monoisotopic Mass 219.12593 Da[3]
IUPAC Name 4-(4-methylpiperidin-1-yl)benzoic acid[3]
Canonical SMILES CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O[3]
InChIKey ZIFMYTNXBNDWLU-UHFFFAOYSA-N[3]
Predicted XlogP 2.9[3]
Appearance White to off-white solid (predicted)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, MeOH[4]
Structural Diagram

The chemical structure of 4-(4-methylpiperidin-1-yl)benzoic acid is foundational to its function.

Caption: 2D structure of 4-(4-methylpiperidin-1-yl)benzoic acid.

Synthesis and Manufacturing

While specific scaled-up syntheses for this exact molecule are not widely published, a robust and logical pathway can be derived from established organic chemistry principles, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. The choice of pathway depends on starting material availability, cost, and desired scale.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This pathway is a powerful method for forming carbon-nitrogen bonds, a key step in synthesizing our target molecule. It offers high yields and functional group tolerance, making it a preferred method in modern pharmaceutical synthesis.

Synthesis_Workflow cluster_cat Catalyst System SM1 4-Bromobenzoic acid Reaction Buchwald-Hartwig Cross-Coupling SM1->Reaction SM2 4-Methylpiperidine SM2->Reaction Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Buchwald Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product 4-(4-Methylpiperidin-1-yl)benzoic acid Reaction->Product

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system where the purity and identity of the product are confirmed by subsequent analytical characterization.

Objective: To synthesize 4-(4-methylpiperidin-1-yl)benzoic acid from 4-bromobenzoic acid and 4-methylpiperidine.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 4-Methylpiperidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Toluene (Anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzoic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Add anhydrous toluene, followed by 4-methylpiperidine via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and add water.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5 to protonate the benzoic acid, causing it to precipitate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Standard Analytical Workflow

Analytical_Workflow Start Synthesized Crude Product TLC Thin-Layer Chromatography (TLC) - Assess reaction completion - Determine preliminary purity Start->TLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) - Confirm molecular weight - Assess purity Start->LCMS Purification Purification (Column Chromatography or Recrystallization) TLC->Purification LCMS->Purification NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Confirm structural integrity Purification->NMR HRMS High-Resolution Mass Spectrometry (HRMS) - Confirm exact mass and - elemental composition Purification->HRMS Final_Purity Purity Analysis (HPLC) - Determine final purity (>95%) Purification->Final_Purity End Characterized Pure Compound NMR->End HRMS->End Final_Purity->End

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-Methylpiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperidin-1-yl)benzoic acid, a key heterocyclic building block in modern drug discovery. The primary focus of this document is the precise determination of its molecular weight, a critical parameter for compound verification and downstream applications. We will delve into its fundamental physicochemical properties, outline a plausible synthetic route, and provide a detailed, field-proven protocol for its molecular weight verification using High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's characteristics and the analytical methodologies essential for its validation.

Introduction and Scientific Context

4-(4-Methylpiperidin-1-yl)benzoic acid belongs to the class of N-aryl piperidine carboxylic acids. This structural motif is of significant interest in medicinal chemistry due to the piperidine ring's ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid moiety provides a versatile handle for further chemical modification. The precise substitution pattern—a methyl group on the piperidine ring and the linkage to a benzoic acid backbone—creates a unique chemical entity whose properties are critical to its function in larger, biologically active molecules.

Accurate determination of the molecular weight is the first and most fundamental step in the characterization of any newly synthesized or procured chemical compound. It serves as a primary validation of its identity, confirming that the intended molecule has been formed. Any deviation from the theoretical molecular weight can indicate the presence of impurities, residual solvents, or an incorrect structure, all of which can have profound consequences on experimental outcomes in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, formulation, and interpretation in biological assays. The key identifiers and properties for 4-(4-Methylpiperidin-1-yl)benzoic acid are summarized below.

PropertyValueSource
IUPAC Name 4-(4-methylpiperidin-1-yl)benzoic acid-
CAS Number 97096-92-9[1]
Molecular Formula C₁₃H₁₇NO₂[1][2]
Average Molecular Weight 219.28 g/mol [3]
Monoisotopic Mass 219.12593 Da[2]
Predicted XlogP 2.9[2]
Appearance Solid (predicted)-

Synthesis Pathway: A Mechanistic Perspective

While a specific, peer-reviewed synthesis for 4-(4-Methylpiperidin-1-yl)benzoic acid is not prominently documented, a highly plausible and efficient method for its preparation involves the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4]

The proposed synthesis would involve the coupling of 4-halobenzoic acid (e.g., 4-bromobenzoic acid or its ester derivative) with 4-methylpiperidine.

Proposed Reaction:

Reactants: 4-Bromobenzoic acid, 4-Methylpiperidine Catalyst System: A palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos).[6][7] Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Solvent: An aprotic, non-polar solvent like toluene or 1,4-dioxane.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is central to the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition of the aryl halide and the reductive elimination of the final product.[5]

  • Bulky Phosphine Ligand: Ligands like XPhos are crucial. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. They also accelerate the final reductive elimination step, which is often rate-limiting.[7]

  • Strong Base: The base is required to deprotonate the piperidine nitrogen, forming the corresponding amide in the catalytic cycle, which then couples with the aryl group. A strong, non-nucleophilic base is chosen to prevent side reactions with the benzoic acid moiety or the aryl halide.

Authoritative Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

The gold standard for confirming the molecular weight and elemental formula of a novel compound is High-Resolution Mass Spectrometry (HRMS). Unlike unit-resolution mass spectrometry, HRMS instruments (e.g., Orbitrap or TOF analyzers) provide mass measurements with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental composition.[8]

Below is a self-validating protocol for the analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample & Calibrant Preparation cluster_analysis HRMS Analysis (ESI) cluster_data Data Processing & Verification p1 1. Prepare Analyte Stock (1 mg/mL in Methanol) p2 2. Prepare Working Solution (1-10 µg/mL in 50:50 ACN:H₂O) p1->p2 a3 6. Infuse Sample (~5 µL/min) p2->a3 p3 3. Prepare Calibrant Solution (Instrument-specific standard) a1 4. Instrument Calibration (Internal or External) a2 5. Set Ionization Parameters (Positive & Negative Modes) a1->a2 a2->a3 a4 7. Data Acquisition (Full Scan, High Resolution) a3->a4 d1 8. Identify Ion Species ([M+H]⁺ and/or [M-H]⁻) a4->d1 d2 9. Measure Monoisotopic Mass (Observed m/z) d1->d2 d4 11. Compare & Calculate Error (Mass Accuracy in ppm) d2->d4 d3 10. Calculate Theoretical Mass (Formula: C₁₃H₁₇NO₂) d3->d4

Caption: High-Resolution Mass Spectrometry workflow for molecular weight verification.

Step-by-Step Protocol

4.1. Materials and Reagents

  • 4-(4-Methylpiperidin-1-yl)benzoic acid sample

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic acid (for positive mode) or Ammonium hydroxide (for negative mode)

  • Appropriate HRMS calibrant solution

4.2. Sample Preparation

  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.

    • Causality: This solvent system is compatible with electrospray ionization (ESI) and promotes efficient ionization. The concentration is within the optimal range for most modern HRMS instruments.

4.3. HRMS Instrument Setup (Example using an Orbitrap Mass Spectrometer)

  • Ionization Mode: Electrospray Ionization (ESI). The amphoteric nature of the molecule (containing a basic tertiary amine and an acidic carboxylic acid) allows for analysis in both positive and negative ion modes.

    • Positive Mode: To observe the protonated molecule [M+H]⁺. Add 0.1% formic acid to the working solution to facilitate protonation.

    • Negative Mode: To observe the deprotonated molecule [M-H]⁻. Add 0.1% ammonium hydroxide to the working solution to facilitate deprotonation.

  • Mass Analyzer Settings:

    • Scan Type: Full MS

    • Resolution: Set to >60,000 (FWHM) to ensure high mass accuracy.

    • Scan Range: 50 - 500 m/z. This range comfortably includes the expected ions.

    • Calibration: Perform an instrument calibration immediately prior to analysis using the manufacturer's recommended calibrant solution to ensure high mass accuracy. An internal calibrant or "lock mass" can be used for real-time mass correction.

4.4. Data Acquisition and Analysis

  • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

  • Data Processing:

    • Identify the Molecular Ion: In the resulting spectrum, locate the most intense peak corresponding to the monoisotopic mass.

      • In positive mode, this will be the [M+H]⁺ adduct at an expected m/z of 220.1332 (C₁₃H₁₈NO₂⁺).

      • In negative mode, this will be the [M-H]⁻ adduct at an expected m/z of 218.1186 (C₁₃H₁₆NO₂⁻).

    • Calculate Mass Accuracy: Compare the experimentally measured mass (Observed Mass) to the theoretical exact mass (Calculated Mass). The accuracy is expressed in parts per million (ppm) using the following formula: ppm Error = [(Observed Mass - Calculated Mass) / Calculated Mass] * 10^6

  • Validation: A mass accuracy of < 5 ppm is considered definitive confirmation of the elemental composition. The observation of both [M+H]⁺ and [M-H]⁻ adducts with high mass accuracy provides an exceptionally high degree of confidence in the compound's identity.

Conclusion

This guide has established the fundamental physicochemical identity of 4-(4-Methylpiperidin-1-yl)benzoic acid, with a definitive molecular formula of C₁₃H₁₇NO₂ and a monoisotopic mass of 219.12593 Da. We have outlined a robust, mechanistically sound approach for its synthesis via Buchwald-Hartwig amination and provided a detailed, authoritative protocol for its molecular weight and formula confirmation using high-resolution mass spectrometry. Adherence to these analytical principles ensures the integrity of the compound, which is paramount for its successful application in research and development.

References

  • PubChemLite. 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). Available at: [Link]

  • Oakwood Chemical. 4-(4-Methyl-piperidin-1-yl)-benzoic acid. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Baran, P. S., et al. (2018). Practical Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 140(4), 1498-1502. Available at: [Link]

  • Novák, Z., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1946-1952. Available at: [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]

Sources

"4-(4-Methylpiperidin-1-yl)benzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-methylpiperidin-1-yl)benzoic acid, a key building block in modern medicinal chemistry. The document details the predominant synthetic strategy, the underlying reaction mechanisms, and the critical experimental parameters that ensure a successful and high-yield outcome. It is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this synthesis. The guide includes step-by-step experimental protocols, data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Introduction: Significance and Synthetic Overview

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable bifunctional molecule, incorporating a tertiary amine within a piperidine ring and a carboxylic acid on a phenyl scaffold. This unique structure makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The piperidine moiety can interact with various biological targets, while the carboxylic acid serves as a versatile handle for amide bond formation or other functional group transformations.

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed in pharmaceutical manufacturing due to its reliability, scalability, and the general availability of starting materials. The primary pathway involves the coupling of a 4-halobenzoic acid derivative with 4-methylpiperidine.

This guide will focus on the SNAr pathway, elucidating the mechanistic principles that govern the reaction and providing a detailed protocol for its execution.

The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant method for synthesizing 4-(4-methylpiperidin-1-yl)benzoic acid is the SNAr reaction between 4-fluorobenzoic acid and 4-methylpiperidine. This reaction is favored due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

The overall transformation is depicted below:

Figure 1. Overall reaction scheme for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid via SNAr.
Reaction Mechanism and Rationale for Experimental Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions.

  • Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the carbon atom bearing the fluorine substituent on the 4-fluorobenzoic acid ring. This step is typically the rate-determining step. The attack is facilitated by the electron-withdrawing effect of the carboxylic acid group (or its carboxylate form), which stabilizes the intermediate.

  • Formation of the Meisenheimer Complex: The initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the aromatic ring and the carboxylate group, providing resonance stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This step is rapid and results in the formation of the final product.

The choice of reactants and conditions is dictated by this mechanism:

  • Substrate: 4-Fluorobenzoic acid is the preferred substrate over other 4-halobenzoic acids (Cl, Br, I) because the highly electronegative fluorine atom most effectively activates the ring for nucleophilic attack.

  • Solvent: A polar, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species and do not interfere with the nucleophilicity of the amine. Their high boiling points also allow the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential for two reasons. Firstly, it deprotonates the carboxylic acid group of the starting material, increasing its electron-withdrawing capability and further activating the ring. Secondly, it neutralizes the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C) to provide sufficient energy for the nucleophilic attack and the formation of the Meisenheimer complex.

Visualizing the SNAr Pathway

The following diagram illustrates the key steps in the SNAr synthesis.

SNAr_Pathway Start Starting Materials: 4-Fluorobenzoic Acid 4-Methylpiperidine Reaction S N Ar Reaction (DMSO, K₂CO₃, 100°C) Start->Reaction 1. Coupling Workup Aqueous Work-up (Acidification) Reaction->Workup 2. Quenching & Isolation Purification Purification (Recrystallization) Workup->Purification 3. Purification Product Final Product: 4-(4-Methylpiperidin-1-yl)benzoic acid Purification->Product 4. Final Compound

Caption: SNAr Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid.

Materials:

  • 4-Fluorobenzoic acid (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid, potassium carbonate, and DMSO.

  • Addition of Amine: Begin stirring the mixture and add 4-methylpiperidine dropwise at room temperature.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water.

  • Acidification: While stirring, acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white to off-white solid.

  • Drying: Dry the purified product under vacuum.

Data Summary and Characterization

The following table summarizes typical reaction parameters for this synthesis.

ParameterValue/ConditionRationale
Solvent DMSOHigh boiling point, polar aprotic nature facilitates SNAr.
Base K₂CO₃Activates the substrate and neutralizes the HF byproduct.
Temperature 100-110 °CProvides sufficient activation energy for the reaction.
Reaction Time 12-24 hoursTypical duration to ensure complete conversion.
Typical Yield 75-90%Expected yield for this type of transformation.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the reagents are of high purity and the solvent is anhydrous.

  • Low Yield: Low yields may result from inefficient work-up or purification. Ensure proper pH adjustment during precipitation and choose an appropriate recrystallization solvent.

  • Safety: 4-Methylpiperidine is a flammable and corrosive liquid. DMSO can enhance the absorption of chemicals through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid via the nucleophilic aromatic substitution of 4-fluorobenzoic acid with 4-methylpiperidine is a robust and efficient method. A thorough understanding of the SNAr mechanism allows for the rational selection of reaction conditions, leading to high yields of the desired product. The protocol provided in this guide serves as a reliable starting point for the laboratory-scale synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a 4-methylpiperidine ring, provides a versatile scaffold for developing complex molecular architectures, particularly in the synthesis of pharmacologically active agents. The strategic selection of starting materials is paramount, dictating the efficiency, scalability, and economic viability of the synthesis.

This guide provides a comprehensive analysis of the primary synthetic routes to 4-(4-Methylpiperidin-1-yl)benzoic acid, focusing on the core starting materials and the chemical principles that govern their selection and reaction. We will explore two predominant and field-proven strategies: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Buchwald-Hartwig Amination. The discussion is tailored for researchers, chemists, and drug development professionals, offering not just protocols, but the causal reasoning behind the methodological choices.

Core Synthetic Strategies: A Comparative Overview

The formation of the aryl C-N bond between the benzoic acid ring and the 4-methylpiperidine nitrogen is the central challenge in synthesizing the target molecule. The two most effective strategies approach this challenge from different mechanistic standpoints.

  • Nucleophilic Aromatic Substitution (S_N_Ar): This classical method relies on the reaction of an electron-deficient aryl halide with an amine. The reaction is facilitated by the presence of an electron-withdrawing group (in this case, the carboxylic acid) on the aromatic ring, which activates the ring towards nucleophilic attack.[1][2]

  • Buchwald-Hartwig Amination: A more modern and highly versatile approach, this reaction employs a palladium catalyst with specialized phosphine ligands to couple an aryl halide or triflate with an amine.[3][4] This method has significantly expanded the scope of C-N bond formation, often succeeding where traditional methods fail.[3][5]

The choice between these routes depends on factors such as starting material availability and cost, desired reaction scale, and tolerance to specific functional groups.

Strategy 1: Nucleophilic Aromatic Substitution (S_N_Ar)

This pathway is often the first choice for industrial-scale synthesis due to its operational simplicity and the absence of expensive transition metal catalysts. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][6]

Core Starting Materials & Rationale
Starting MaterialRoleRationale for Selection
4-Fluorobenzoic acid Aryl ElectrophileThe primary choice for S_N_Ar. The high electronegativity of fluorine activates the ipso-carbon for nucleophilic attack, and fluoride is an excellent leaving group in the rate-determining step of this specific mechanism.[2][7]
4-Chlorobenzoic acid Aryl ElectrophileA viable, often cheaper alternative to 4-fluorobenzoic acid. However, the reaction typically requires more forcing conditions (higher temperatures, longer reaction times) due to the lower reactivity of chlorine in S_N_Ar.[1]
4-Methylpiperidine NucleophileThe secondary amine that provides the N-nucleophile to form the desired C-N bond.
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) BaseA mild, inexpensive inorganic base required to neutralize the hydrohalic acid (HF or HCl) byproduct. This prevents protonation of the 4-methylpiperidine, which would render it non-nucleophilic.
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) SolventA polar aprotic solvent is crucial. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity. Their high boiling points also allow for elevated reaction temperatures.
Experimental Workflow & Visualization

The general workflow involves heating the aryl halide and the amine with a base in a suitable high-boiling polar aprotic solvent.

SNAr_Workflow A 4-Fluorobenzoic Acid C Reaction Vessel (DMSO, K₂CO₃, Heat) A->C B 4-Methylpiperidine B->C D Workup (Acidification & Extraction) C->D Reaction Mixture E 4-(4-Methylpiperidin-1-yl)benzoic acid D->E Purified Product

Fig. 1: Generalized workflow for S_N_Ar synthesis.
Generalized Laboratory Protocol
  • To a stirred solution of 4-fluorobenzoic acid (1.0 eq.) in DMSO, add 4-methylpiperidine (1.2-1.5 eq.) and potassium carbonate (2.0-3.0 eq.).

  • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~5-6 to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Strategy 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[3] It is exceptionally tolerant of various functional groups and often proceeds under milder conditions than S_N_Ar, especially with less reactive aryl chlorides or bromides. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Core Starting Materials & Rationale
Starting MaterialRoleRationale for Selection
4-Bromobenzoic acid or 4-Iodobenzoic acid Aryl ElectrophileThe preferred substrates for Buchwald-Hartwig coupling. The C-Br and C-I bonds are more readily cleaved by palladium during the oxidative addition step compared to C-Cl or C-F bonds.
4-Methylpiperidine NucleophileThe amine coupling partner.
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)Catalyst SourceProvides the active Pd(0) species that enters the catalytic cycle.[4][8]
Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos)LigandCrucial for stabilizing the palladium center and facilitating both the oxidative addition and the final reductive elimination steps. Bulky, electron-rich ligands are generally most effective.[3][8]
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) BaseA strong, non-nucleophilic base is required to deprotonate the amine-palladium complex within the catalytic cycle, forming the key palladium-amido intermediate.[8]
Toluene or Dioxane SolventAnhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation.
Experimental Workflow & Visualization

The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to protect the sensitive palladium catalyst system.

Buchwald_Workflow A 4-Bromobenzoic Acid C Reaction Vessel (Toluene, NaOtBu, Heat) Inert Atmosphere A->C B 4-Methylpiperidine B->C Cat Pd Catalyst & Ligand Cat->C D Workup (Filtration, Extraction) C->D Reaction Mixture E 4-(4-Methylpiperidin-1-yl)benzoic acid D->E Purified Product

Fig. 2: Generalized workflow for Buchwald-Hartwig amination.
Generalized Laboratory Protocol
  • To an oven-dried flask, add 4-bromobenzoic acid (1.0 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add anhydrous toluene, followed by 4-methylpiperidine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

  • Heat the mixture to 80-110 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.[8]

  • Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Conclusion

The synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid is readily achievable through well-established synthetic methodologies. The choice of starting materials is intrinsically linked to the chosen synthetic route.

  • For a cost-effective, large-scale synthesis where operational simplicity is key, Nucleophilic Aromatic Substitution starting from 4-fluorobenzoic acid and 4-methylpiperidine is the preferred method.

  • For broader substrate scope, higher functional group tolerance, and often milder conditions, the Buchwald-Hartwig Amination using 4-bromobenzoic acid and 4-methylpiperidine in the presence of a suitable palladium/ligand system is the superior choice, albeit at a higher cost due to the catalyst.

A thorough understanding of the causality behind these experimental choices empowers researchers to troubleshoot reactions, optimize conditions, and adapt these protocols for the synthesis of analogous compounds, thereby accelerating research and development efforts.

References

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  • Mol-Instincts. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Available at: [Link]

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  • Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

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"4-(4-Methylpiperidin-1-yl)benzoic acid" theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of 4-(4-Methylpiperidin-1-yl)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical insights into its utility as a synthetic building block. The guide covers its physicochemical characteristics, predicted spectroscopic profile, logical synthetic pathways, and safety considerations, grounding all claims in authoritative references.

Introduction and Strategic Overview

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a substituted saturated heterocycle, 4-methylpiperidine. The strategic importance of this compound lies in its structure, which combines a rigid aromatic ring, a key element for π-stacking interactions in biological systems, with a flexible and basic piperidine ring. The carboxylic acid group serves as a versatile chemical handle for forming amide or ester linkages, making it an attractive scaffold for library synthesis in drug discovery. The tertiary amine of the piperidine ring provides a basic center, which can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability. This guide aims to elucidate the foundational properties of this molecule to enable its effective application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of any scientific investigation. The following section details the key identifiers and structural representation of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Nomenclature and Identifiers

A consistent set of identifiers is crucial for cross-referencing information across databases and publications.

IdentifierValueSource
IUPAC Name 4-(4-methylpiperidin-1-yl)benzoic acid[1]
CAS Number 281234-85-3[2]
Molecular Formula C₁₃H₁₇NO₂[1][2][3]
Molecular Weight 219.28 g/mol [3]
PubChem CID 18002455[2]
MDL Number MFCD04113993[3]
Molecular Structure and Representation

The two-dimensional structure illustrates the connectivity of the atoms, forming the core scaffold.

Caption: 2D Structure of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Canonical Representations

Machine-readable formats are essential for computational chemistry and cheminformatics applications.

  • SMILES: CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O[1]

  • InChI: InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)[1][2]

  • InChIKey: ZIFMYTNXBNDWLU-UHFFFAOYSA-N[1]

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a molecule is predictive of its behavior in both chemical reactions and biological systems. The following data is based on computational predictions, providing a strong theoretical baseline.

PropertyPredicted ValueNotes
XlogP3 2.9Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1]
Hydrogen Bond Donors 1From the carboxylic acid -OH group.[1]
Hydrogen Bond Acceptors 3From the carbonyl oxygen, hydroxyl oxygen, and piperidine nitrogen.[1]
Rotatable Bond Count 2Suggests relatively low conformational flexibility.
Topological Polar Surface Area (TPSA) 51.1 ŲA value below 140 Ų is often correlated with good oral bioavailability.
Monoisotopic Mass 219.12593 Da[1]

Theoretical Spectroscopic Profile

While experimental data is the gold standard, a predicted spectroscopic profile is invaluable for guiding synthesis and confirming product identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the carboxylic acid will be downfield shifted relative to the protons ortho to the nitrogen atom. Each doublet should integrate to 2H.

    • Piperidine Protons: A series of complex multiplets would appear in the aliphatic region (~1.5-4.0 ppm). The protons adjacent to the nitrogen (axial and equatorial) will be the most downfield (~3.0-4.0 ppm). The proton on the carbon bearing the methyl group will be a multiplet further upfield.

    • Methyl Protons: A doublet at approximately 0.9-1.2 ppm, integrating to 3H, resulting from coupling to the adjacent methine proton.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: Expected around 165-175 ppm.

    • Aromatic Carbons: Four signals are expected. The carbon attached to the carboxylic acid (ipso-carbon) and the carbon attached to the nitrogen will be distinct, as will the two other aromatic carbons, appearing in the typical 110-155 ppm range.

    • Piperidine Carbons: Signals for the five distinct piperidine carbons will appear in the aliphatic region (~20-60 ppm). The carbons adjacent to the nitrogen will be the most downfield.

    • Methyl Carbon: A signal in the upfield aliphatic region, typically ~15-25 ppm.

Mass Spectrometry (MS)

In electrospray ionization (ESI), the compound is expected to show a strong molecular ion peak.

  • [M+H]⁺: m/z ≈ 220.1332

  • [M-H]⁻: m/z ≈ 218.1187

  • Fragmentation: Key fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) or cleavage within the piperidine ring.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid is a key step for its use as a building block. Its bifunctional nature dictates its subsequent chemical reactivity.

Proposed Synthetic Workflow

A highly plausible and efficient method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is based on its high functional group tolerance and reliability for forming C-N bonds to an aromatic ring.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product start1 Methyl 4-bromobenzoate intermediate Methyl 4-(4-methylpiperidin-1-yl)benzoate start1->intermediate Buchwald-Hartwig Coupling start2 4-Methylpiperidine start2->intermediate Buchwald-Hartwig Coupling catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., Xantphos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) product 4-(4-Methylpiperidin-1-yl)benzoic acid intermediate->product Saponification reagents NaOH or LiOH (aq. THF/MeOH) workup Acidic Workup (HCl)

Caption: Proposed workflow for the synthesis of the target compound.

Protocol Causality:

  • Ester Protection: The synthesis starts with methyl 4-bromobenzoate. Using the methyl ester of the benzoic acid protects the acidic proton, which would otherwise interfere with the basic conditions of the coupling reaction.

  • C-N Bond Formation: The Buchwald-Hartwig coupling is selected for its efficiency in creating the aryl-amine bond between the brominated aromatic ring and the secondary amine of 4-methylpiperidine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and facilitating the catalytic cycle.

  • Deprotection: The final step is the saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. This is a standard and high-yielding transformation. An acidic workup is required to protonate the resulting carboxylate salt to furnish the final product.

Key Reactivity
  • Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted to amides using standard peptide coupling reagents (e.g., HATU, EDC), to esters via Fischer esterification, or reduced to a primary alcohol using strong reducing agents like LiAlH₄.

  • Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form salts, which is often done to improve the aqueous solubility and crystallinity of the final compound. It is generally unreactive under the conditions used to modify the carboxylic acid.

Applications in Research and Drug Development

While specific FDA-approved drugs containing this exact fragment are not prominent, its structure is representative of scaffolds found in numerous biologically active molecules. Its value is primarily as a versatile intermediate.

  • Scaffold for Library Synthesis: The combination of a modifiable carboxylic acid and a basic nitrogen center makes it an ideal starting point for creating libraries of small molecules for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it possesses features—aromatic ring, hydrogen bond donor/acceptor, basic center—that can be used to probe binding pockets of protein targets.

  • Analogue Synthesis: It can be used to synthesize analogues of known drugs to explore structure-activity relationships (SAR), for instance, by replacing a piperazine ring with this 4-methylpiperidine moiety to fine-tune properties like lipophilicity, basicity (pKa), and metabolic stability.

Safety, Handling, and Storage

  • Hazard Classification: Based on analogous structures, it should be treated as a potential irritant.

    • May cause skin irritation (H315)[4].

    • May cause serious eye irritation (H319)[4].

    • May cause respiratory irritation (H335)[4].

    • May be harmful if swallowed (H302)[4].

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood[4].

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes[4].

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Room temperature storage is generally acceptable for short to medium terms.

Conclusion

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable chemical building block with a well-defined theoretical profile. Its bifunctional nature, combining a reactive carboxylic acid with a basic piperidine ring, provides significant opportunities for chemical modification. The synthetic routes are logical and based on well-established, high-yielding organometallic cross-coupling reactions. For medicinal chemists and researchers, this compound represents a strategic scaffold for developing novel molecular entities with tailored physicochemical and pharmacological properties.

References

  • Home Sunshine Pharma. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. [Link]

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  • PubChem. CID 161692894. [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

  • Molbase. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

  • Capot Chemical. MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. [Link]

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  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
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  • ChemSrc. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS, 106261-48-7 Safety Data Sheets. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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  • ChemSrc. 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester. [Link]

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An In-Depth Technical Guide to the Identification of Potential Biological Targets for 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 4-(4-Methylpiperidin-1-yl)benzoic acid. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, reflecting an approach that emphasizes experimental causality and technical accuracy.

Introduction: Deconstructing 4-(4-Methylpiperidin-1-yl)benzoic acid

The compound 4-(4-Methylpiperidin-1-yl)benzoic acid is a synthetic molecule featuring a substituted piperidine ring linked to a benzoic acid moiety. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in a multitude of approved pharmaceuticals.[1][2] Its derivatives are associated with a wide array of biological activities, targeting proteins in the central nervous system, inflammatory pathways, and cancer.[3] The benzoic acid group provides a potential key interaction point, often with positively charged residues within protein binding sites.[4]

Direct biological activity data for 4-(4-Methylpiperidin-1-yl)benzoic acid is not extensively available in the public domain. However, analysis of structurally similar compounds provides valuable insights into its potential pharmacological profile. Analogs containing the 4-methylpiperidine or similar piperidine acetic acid scaffolds have been investigated as VLA-4 antagonists, sigma (σ) receptor ligands, and CCR5 antagonists.[4] Furthermore, the structurally related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a key precursor in the synthesis of the anticancer drug imatinib, a tyrosine kinase inhibitor.[5][6] These findings suggest that 4-(4-Methylpiperidin-1-yl)benzoic acid may exhibit activity towards G-protein coupled receptors (GPCRs), integrins, or kinases.

This guide will delineate a systematic approach to elucidate the biological targets of this compound, beginning with computational prediction and progressing through rigorous in vitro and cell-based validation assays.

Computational Target Prediction: A Hypothesis-Generating Engine

The initial phase of target identification leverages the power of computational chemistry and bioinformatics to generate a ranked list of potential protein targets. This in silico approach is cost-effective and provides a strong foundation for subsequent experimental validation.

Ligand-Based Virtual Screening

This methodology is predicated on the principle that structurally similar molecules often exhibit similar biological activities.

Protocol for 2D and 3D Similarity Searching:

  • Database Selection: Utilize comprehensive chemical databases such as PubChem, ChEMBL, and SciFinder.

  • Query Structure: Input the 2D structure of 4-(4-Methylpiperidin-1-yl)benzoic acid as the query molecule.

  • Similarity Metric: Employ the Tanimoto coefficient as the similarity metric, with a threshold of >0.85 for initial hits.

  • Substructure Searching: Perform substructure searches to identify all compounds containing the 4-methylpiperidine and benzoic acid scaffolds.

  • 3D Shape Similarity: For top-ranking 2D similar compounds with known biological targets, perform 3D shape-based screening using tools like ROCS (OpenEye) or Phase (Schrödinger) to assess volumetric and chemical feature overlap.

  • Data Analysis: Compile a list of biological targets associated with the identified structurally similar compounds. Prioritize targets that appear frequently or are associated with high-potency analogs.

Structure-Based Virtual Screening (Molecular Docking)

If a high-resolution crystal structure of a putative target identified from ligand-based screening is available, molecular docking can predict the binding mode and affinity of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Protocol for Molecular Docking:

  • Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules. Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: Generate a low-energy 3D conformation of 4-(4-Methylpiperidin-1-yl)benzoic acid. Assign appropriate protonation states based on a physiological pH of 7.4.

  • Docking Simulation: Utilize docking software such as AutoDock, Glide, or GOLD to dock the prepared ligand into the defined binding site of the target protein.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. Prioritize poses that exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key residues in the binding pocket.

Logical Workflow for Computational Target Prediction

G cluster_0 Computational Target Identification A Input Compound: 4-(4-Methylpiperidin-1-yl)benzoic acid B Ligand-Based Virtual Screening A->B C Structure-Based Virtual Screening A->C D 2D/3D Similarity & Substructure Search B->D E Molecular Docking C->E F Identify Structurally Similar Compounds with Known Targets D->F G Predict Binding Mode and Affinity E->G H Hypothesized Target List F->H G->H

Caption: A flowchart illustrating the computational workflow for identifying potential biological targets.

In Vitro Target Validation: Confirming Molecular Interactions

The hypotheses generated from computational studies must be validated through direct biochemical or biophysical assays. These experiments aim to confirm a physical interaction between 4-(4-Methylpiperidin-1-yl)benzoic acid and the predicted target proteins.

Radioligand Binding Assays

This classical technique is the gold standard for quantifying the affinity of a ligand for a receptor.

Protocol for a Competitive Radioligand Binding Assay:

  • Materials:

    • Membrane preparation expressing the target receptor.

    • A radiolabeled ligand with known high affinity for the target.

    • Increasing concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid (the competitor ligand).

    • Assay buffer and filtration apparatus.

  • Assay Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the competitor ligand.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

If the predicted target is an enzyme, its inhibition by 4-(4-Methylpiperidin-1-yl)benzoic acid can be directly measured.

Protocol for an Enzyme Inhibition Assay (e.g., for a Kinase):

  • Materials:

    • Purified recombinant enzyme.

    • Substrate for the enzyme (e.g., a peptide for a kinase).

    • ATP (for kinases).

    • Increasing concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid.

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Procedure:

    • Incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the enzymatic reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Table 1: Hypothetical In Vitro Binding and Inhibition Data

Predicted TargetAssay TypeRadioligand/SubstrateIC50 (µM)Ki (µM)
Sigma-1 ReceptorRadioligand Binding[+]-Pentazocine1.20.8
VLA-4Radioligand BindingLDV-FITC5.83.5
c-Abl KinaseEnzyme InhibitionAbltide> 50-
CCR5Radioligand Binding[125I]-MIP-1α15.39.8

Cell-Based Functional Assays: Assessing Biological Response

Confirmation of a direct molecular interaction is a critical first step, but it is equally important to demonstrate that this interaction translates into a measurable biological effect in a cellular context.

Second Messenger Assays for GPCRs

If a GPCR is a confirmed target, functional assays can measure the downstream signaling events upon receptor activation or inhibition.

Protocol for a cAMP Assay (for Gs or Gi-coupled receptors):

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.

  • Assay Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid.

    • Stimulate the cells with a known agonist for the receptor.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the test compound concentration.

    • Determine if the compound acts as an agonist, antagonist, or inverse agonist. For antagonists, calculate the IC50 value.

Cell Proliferation Assays for Anticancer Targets

If a target involved in cell growth, such as a tyrosine kinase, is identified, the effect of the compound on cancer cell viability can be assessed.

Protocol for an MTT Assay:

  • Cell Culture: Seed cancer cells known to be dependent on the target kinase in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Target Validation

G cluster_1 Experimental Target Validation H Hypothesized Target List I In Vitro Target Validation H->I J Cell-Based Functional Assays I->J K Radioligand Binding Assays I->K L Enzyme Inhibition Assays I->L M Second Messenger Assays J->M N Cell Proliferation Assays J->N O Confirmed Biological Target(s) K->O L->O M->O N->O

Sources

"4-(4-Methylpiperidin-1-yl)benzoic acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

[2] WO2014127185A1 - FACTOR XIA INHIBITORS - Google Patents Intermediate 1. 4-(4-methylpiperidin-1-yl)benzoic acid. To a solution of 4-fluorobenzoic acid (10 g, 71.37 mmol) in DMSO (100 mL) was added K2CO3 (29.5 g, 214.1 mmol) and 4-methylpiperidine (14.1 g, 142.7 mmol). The reaction mixture was stirred at 130 °C for 16 h. The reaction mixture was cooled to rt and diluted with water (200 mL). The solid precipitated was filtered, washed with water (2 x 50 mL) and dried under vacuum to afford 4-(4-methylpiperidin-1-yl)benzoic acid (12.5 g, 80percent yield) as a white solid. MS (ESI) m/z: 220.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 12.07 (s, 1H), 7.73 (d, J = 9.0 Hz, 2H), 6.89 (d, J = 9.1 Hz, 2H), 3.84 (d, J = 13.5 Hz, 2H), 2.87 (t, J = 11.9 Hz, 2H), 1.73 (d, J = 12.8 Hz, 2H), 1.50 (m, 1H), 1.20 (m, 2H), 0.92 (d, J = 6.4 Hz, 3H). ... The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. ... The compounds of Formula I are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein, and as such may be useful in the treatment, inhibition or amelioration of one more disease states that could benefit from inhibition of Factor XIa or plasma kallikrein, including thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds of this invention could further be used in combination with other therapeutically effective agents, including but not limited to, other drugs useful for the treatment of thromboses, embolisms, hypercoagulability or fibrotic changes. ... The present invention provides compounds of Formula (I) and pharmaceutical compositions comprising one or more said compounds, and methods for using said compounds for treating or preventing thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein.

4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID - ChemicalBook 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. ... 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID. ... 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID ... CAS No. ... 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID Suppliers.

WO2016015593A1 - FACTOR XIA INHIBITORS - Google Patents The present invention provides a compound of Formula (I) and pharmaceutical compositions comprising one or more said compounds, and methods for using said compounds for treating or preventing thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. ... The compounds of Formula I are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein, and as such may be useful in the treatment, inhibition or amelioration of one or more disease states that could benefit from inhibition of Factor XIa or plasma kallikrein, including thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds of this invention could further be used in combination with other therapeutically effective agents, including but not limited to, other drugs useful for the treatment of thromboses, embolisms, hypercoagulability or fibrotic changes. ... The invention also includes compositions for inhibiting loss of blood platelets, inhibiting formation of blood platelet aggregates, inhibiting formation of fibrin, inhibiting thrombus formation, inhibiting embolus formation, and treating inflammatory disorders in a mammal, comprising a compound of the invention in a pharmaceutically acceptable carrier. These compositions may optionally include anticoagulants, antiplatelet agents, and thrombolytic agents. The compositions can be added to blood, blood products, or mammalian organs in order to effect the desired inhibitions. ... Compounds of the invention are Factor XIa inhibitors and may have therapeutic value in, for example, preventing coronary artery disease. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. It will be understood that, as used herein, references to the compounds of structural Formula I and Formula Ia are meant to also include the pharmaceutically acceptable salts, and also salts that are not pharmaceutically acceptable when they are used as precursors to the free compounds or their pharmaceutically acceptable salts or in other synthetic manipulations.

4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2) - PubChemLite 4-(4-methylpiperidin-1-yl)benzoic acid. ... Search. search icon. try. C10H14N2 · DUOANANYKYXIQY-UHFFFAOYSA-N · atrazine · CID 654809. 4-(4-methylpiperidin-1-yl)benzoic acid. Structural Information. Molecular Formula: C13H17NO2; SMILES: CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O; InChI: InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16); InChIKey: ZIFMYTNXBNDWLU-UHFFFAOYSA-N; Compound name: 4-(4-methylpiperidin-1-yl)benzoic acid; Related CIDs. CID 654809. 2D Structure. compound 2d structure. 1; Annotation Hits. 9; References. 18; Patents. 219.12593 Da; Monoisotopic Mass. 2.9; XlogP (predicted). Profile. Predicted Collision Cross Section. Adduct, m/z, Predicted CCS (Ų). [M+H]+, 220.13321, 149.9. [M+Na]+, 242.11515, 155.2. [M-H]-, 218.11865, 153.3. [M+NH4]+, 237.15975, 166.0. [M+K]+, 258.08909, 152.1. [M+H-H2O]+, 202.12319, 142.4. [M+HCOO]-, 264.12413, 167.1. [M+CH3COO]-, 278.13978, 186.5. [M+Na-2H]-, 240.10060, 152.4. [M]+, 219.12538, 145.3. [M]-, 219.12648, 145.3. m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Literature stripe. literature stripe. Patent stripe. patents stripe. Copyright © Université du Luxembourg 2026. All rights reserved. logos unilu and lcsb. ... m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. ... PubChemLite - 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2)

Factor XIa inhibitors: A review of the patent literature - ResearchGate surface area of this potent inhibitor compromised its pharmacokinetic profile. In general, the most frequently used P1 groups that fit into S1 pocket of FXIa are tranexamic. acid, 1-(4-chlorophenyl)-. ... Abstract and Figures. Introduction: Anticoagulants are the mainstay for prevention and/or treatment of thrombotic disorders. Each clinically used anticoagulant is associated with significant adverse consequences, especially bleeding. Factor XIa (FXIa), a key factor involved in the amplification of procoagulation signal, has been suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. Areas covered: Our literature search uncovered dozens of industrial and academic patents on the discovery of novel FXIa/FXI inhibitors. ... . Author manuscript; available in PMC 2017 January 01. ... . 2016 ; 26(3): 323–345. doi:10.1517/13543776.2016. 1154045. ... treat thrombosis. ... effects in specific patient populations such as cancer patients and pregnant women. ... without the risk of bleeding. ... . Author manuscript; available in PMC 2017 January 01. ... to develop effective and safe anticoagulants with limited risk of bleeding [9-12]. ... -terminal domain). ... heparin binding site) [13-15]. ... dimer [13–15]. .... ... . Author manuscript; available in PMC 2017 January 01. ... thrombin generation by sequential activation of FXI, FIX, FX, and prothrombin. ... hemostatic system. ... Although many agents are in early discovery/development phases, the activity and safety of a few have been evaluated in various animal models and in humans. Expert opinion: FXIa is a promising drug target for development of effective anticoagulants with limited bleeding complications. Literature reveals a major trend in the number of patent applications over the last three years. These inhibitors exploit different approaches for target inhibition. Allosteric modulation of FXIa and biosynthetic inhibition of FXI are mechanistically unique. ...

  • ""

  • "naturally occurring bromophenolic carbamates (clavatadines) 5 and 6 (Figure 4). This. report highlights more recent serious efforts toward this end by reviewing FXI/FXIa. ... "

  • "Phenylalanine derivatives: Several patent applications were filed by Bayer Pharma, Germany in 2015 introducing substituted phenylalanine derivatives as FXIa inhibitors for the. treatment and/or prophylaxis of diseases, in particular cardiovascular diseases, preferably. ... "

  • "IC50. values in the nanomolar range and submicromolar activity in APTT assay. Due to the. ... "

  • "IC50. of 22 nM. ... "

  • Al-Horani and Desai Page 5. Expert Opin Ther Pat.

Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC Introduction: Anticoagulation without bleeding is an ideal goal in treating thrombosis, however, this goal has not been achieved. All current anticoagulants are associated with significant bleeding which limits their safe use. Genetic and pharmacological findings indicate that factor XIa is a key player in thrombosis, yet it is a relatively marginal one in hemostasis. Thus, factor XIa and its zymogen offer a unique opportunity to develop anticoagulants with low bleeding risk. ... In related patents, it was found that replacing the methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 with 1H-benzo[d]imidazole-5-carboxylic acid (inhibitor 3) maintained high potency toward FXIa and good selectivity over plasma kallikrein. Furthermore, it appears that the inhibition potency and selectivity were also retained following the bioisosteric replacement of the carboxylic acid group with fluorine atom as shown by inhibitor 4 ... ...

  • 2.1. Small molecules

  • "In 2016, pyridine-N-oxide-containing molecules were claimed by Merck Co. to be FXIa inhibitors or dual inhibitors of FXIa and plasma kallikrein, and therefore, to be used singularly or in combination with other current anticoagulants to treat thromboses, embolisms, hypercoagulability, or fibrotic changes. ... "

  • In related patents, it was found that replacing the methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 with 1H-benzo[d]imidazole-5-carboxylic acid (inhibitor 3) maintained high potency toward FXIa and good selectivity over plasma kallikrein. ... The methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 can also be replaced with 3-amino-1H-indazole-6-carboxamide as in inhibitor 5 which inhibited FXIa and plasma kallikrein with IC50 values of 0.9 and 25 nM, respectively. The pyridine-N-oxide can also be rigidified in the form of cyclopenta[b]pyridine-N-oxide (inhibitor 6) or in the form of 5,6,7,8-tetrahydroquinoline-N-oxide (inhibitor 7), both of which possessed nanomolar inhibition potency toward FXIa and potentially significant selectivity over plasma kallikrein. ... 2.1. 2. Oxopyridine-containing inhibitors and their derivatives. A series of patents by Bayer Pharma described 2-oxopyridine-containing molecules as inhibitors of human FXIa and plasma kallikrein. The inhibitors were claimed for treating and/or preventing thrombotic or thromboembolic diseases, edemas, and ophthalmological diseases [69–76]. Figure 5 provides examples from seven patents showing the chemical structures of 8 inhibitors with demonstrated inhibition potency toward FXIa and plasma kallikrein in the nanomolar range. Structural analysis revealed that the 2-oxopyridine moiety is always substituted at positions-1, −4, and −5.

Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC Factor XIa (FXIa) is a serine protease homodimer that belongs to the intrinsic coagulation pathway. FXIa primarily catalyzes factor IX activation to factor IXa which subsequently activates factor X to factor Xa in the common coagulation pathway. Growing evidence suggests that FXIa plays an important role in thrombosis with a relatively limited contribution to hemostasis. Therefore, inhibitors targeting factor XI/XIa system have emerged as a paradigm-shifting strategy so as to develop a new generation of anticoagulants to effectively prevent and/or treat thromboembolic diseases without the life-threatening risk of internal bleeding. ... These indications which focus on the prevention of arterial or venous thrombosis include: (1) prevention of cardiovascular events in patients with chronic kidney disease; (2) stroke prevention in atrial fibrillation patients at high bleeding risk; (3) prevention of thrombosis in patients with venous thromboembolism who are at an elevated risk of recurrent thrombosis upon discontinuation of anticoagulant therapy; (4) prevention of cardiovascular events in hemodialysis patients; (5) prevention of clotting in extracorporeal membrane oxygenation circuits; (6) prevention of thromboembolic events in patients with cardiac devices; and (7) prevention of stent thrombosis in acute coronary syndrome patients who need anticoagulant therapy in addition to antiplatelet therapy. ... FXIIa subsequently activates FXI to FXIa and also releases vasodilatory bradykinin from HK. In the presence of Ca2+ ions, FXIa activates FIX to FIXa which subsequently activates factor X to produce FXa by the intrinsic tenase complex [1, 2, 5–7]. To achieve the ultimate goal of hemostasis, the activity of procoagulant enzymes in the coagulation process is regulated and in many cases inhibited by internal proteins (endogenous anticoagulants) including tissue factor pathway inhibitor (TFPI), activated protein C (APC), and antithrombin (AT). Specifically, TFPI inhibits FXa whereas APC degrades FVa and FVIIIa. ... FXIa is a serine protease in the intrinsic pathway which gets activated by FXIIa and thrombin (in addition to auto-activation) and in turn activates FIX to FIXa. The intrinsic pathway is largely seen to amplify FXa and ultimately thrombin formation through feedback mechanisms, and therefore, to significantly contribute to thrombus formation. Likewise, FXa formation is also triggered by the intrinsic coagulation pathway, also known as the contact activation system. The intrinsic pathway involves factors VII, IX, XI, XII, prekallikrein, and high-molecular-weight kininogen (HK) as well as phospholipids and Ca2+ ions. ... These groups included 1-aminobenzoic acid-4-yl, benzoic acid-3-yl, aniline-4-yl, 2-aminopyridine-5-yl, and methylcarbamate-4-yl. The most potent analogue in this series was (S)-inhibitor 70 (Figure 16) which has a Ki value of 6.3 nM and APTT EC1.5X of 2.6 μM. Replacement of the pyridine group in this inhibitor with pyridinone led to inhibitor 71 (Figure 16) which has a ...

Factor XIa inhibitors: A review of patent literature - PMC - PubMed Central Introduction. Anticoagulants are the mainstay for prevention and/or treatment of thrombotic disorders. Each clinically used anticoagulant is associated with significant adverse consequences, especially bleeding. Factor XIa (FXIa), a key factor involved in the amplification of procoagulation signal, has been suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. ... Expert opinion. FXIa is a promising drug target for development of effective anticoagulants with limited bleeding complications. Literature reveals a major trend in the number of patent applications over the last three years. These inhibitors exploit different approaches for target inhibition. Allosteric modulation of FXIa and biosynthetic inhibition of FXI are mechanistically unique. Despite initial results in patients undergoing knee anthroplasty as with antisense oligonucleotides, major advances should be realized, particularly with respect to pharmacokinetics, for FXI/FXIa inhibitors to enter the clinic. ... It did also prolong clotting time in APTT assay (ECx2 = 1 μM) but not in PT assay (ECx2 > 40 μM). The inhibitor also demonstrated in vivo dose-dependent antithrombotic efficacy in the rabbit arteriovenous-shunt thrombosis model (ID50 = 0.6 mg/kg + 1 mg/kg/hr). Bristol Myers Squibb also reported in more details about inhibitor 27 which had a FXIa Ki of 0.04 nM and an APTT ECX2 of 1.0 μM (Table 1). The inhibitor was highly selective (>100,000-fold) over FVIIa, FXa, FIXa, FXIIa, thrombin, trypsin, tissue kallikrein, chymotrypsin, tPA, urokinase, and APC. Yet, the inhibitor was not selective against plasma kallikrein (Ki = 7 nM). ... Yet, the hydrophilicity and its large polar surface area of this potent inhibitor compromised its pharmacokinetic profile. In general, the most frequently used P1 groups that fit into S1 pocket of FXIa are tranexamic acid, 1-(4-chlorophenyl)-1H-tetrazole ... ... Such contact activation further propagates thrombin generation by sequential activation of FXI, FIX, FX, and prothrombin. Importantly, thrombin can further activate FXI in a feedback mechanism. Thrombin also activates platelets, which can subsequently support FXI activation. FXI-dependent amplification of thrombin generation can indirectly regulate fibrinolysis by activating thrombin-activatable fibrinolysis inhibitor (TAFI) [18-20]. Therefore, FXI has a significant role in blood coagulation and thrombosis by interaction with multiple elements in the hemostatic system.

Factor XI and XIa inhibition: a new approach to anticoagulant therapy (2024-05-14) Factor (F) XI or XIa inhibition has attracted interest due to the protection from thrombotic events and minimal bleeding tendency observed in FXI-deficient individuals. The prospect of uncoupling the management of thrombosis from the bleeding risk inadvertently associated with current therapy inspired the development of agents directed towards this step in the coagulation process. This review describes the physiological rationale behind FX

Methodological & Application

"4-(4-Methylpiperidin-1-yl)benzoic acid" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic Acid: A Protocol for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid, a key building block in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzoic acid and 4-methylpiperidine. This document offers a detailed methodology, explains the underlying chemical principles, and provides essential data for the characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a benzoic acid moiety linked to a 4-methylpiperidine group, makes it a versatile scaffold for developing new therapeutic agents. The synthesis protocol detailed herein is robust, scalable, and relies on readily available starting materials. The core of this synthesis is a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry for the formation of carbon-heteroatom bonds.

Reaction Scheme & Mechanism

The synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid is accomplished by the reaction of 4-fluorobenzoic acid with 4-methylpiperidine in the presence of a base, as depicted in the following scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Product 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 4-Methylpiperidine 4-Methylpiperidine Final_Product 4-(4-Methylpiperidin-1-yl)benzoic acid

Caption: Reaction scheme for the synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the nucleophilic nitrogen of 4-methylpiperidine attacks the carbon atom bearing the fluorine atom on the aromatic ring of 4-fluorobenzoic acid. This attack is facilitated by the presence of an electron-withdrawing group (the carboxylic acid) on the aromatic ring, which stabilizes the intermediate Meisenheimer complex. The base, potassium carbonate, deprotonates the carboxylic acid, increasing its electron-withdrawing effect and also neutralizes the hydrofluoric acid byproduct formed during the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-Fluorobenzoic acidC₇H₅FO₂140.111.40 g (10 mmol)Sigma-Aldrich
4-MethylpiperidineC₆H₁₃N99.171.19 g (12 mmol)Sigma-Aldrich
Potassium carbonateK₂CO₃138.212.76 g (20 mmol)Fisher Scientific
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1320 mLJ.T. Baker
Deionized waterH₂O18.02As needed---
Hydrochloric acid (1 M)HCl36.46As needed---
Ethyl acetateC₄H₈O₂88.11As needed---
BrineNaCl(aq)---As needed---
Anhydrous sodium sulfateNa₂SO₄142.04As needed---
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10 mmol), 4-methylpiperidine (1.19 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of deionized water.

    • Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid. A precipitate will form.

    • Collect the precipitate by vacuum filtration and wash with deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Drying: Dry the purified product under vacuum to yield 4-(4-methylpiperidin-1-yl)benzoic acid as a white to off-white solid.

Caption: Workflow for the synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Characterization

The identity and purity of the synthesized 4-(4-methylpiperidin-1-yl)benzoic acid can be confirmed by various analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the protons on the piperidine ring, and the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the successful synthesis. The expected molecular ion peak [M+H]⁺ would be at m/z 220.13.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Fluorobenzoic acid is an irritant. Avoid contact with skin and eyes.

  • 4-Methylpiperidine is flammable and toxic. Handle with care.

  • DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.

  • Potassium carbonate is an irritant.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reaction- Ensure the reaction temperature is maintained at 120 °C.- Extend the reaction time.- Check the purity of the starting materials.
Inefficient work-up- Ensure the pH is correctly adjusted to precipitate the product.- Use a different solvent for extraction if necessary.
Impure productIncomplete reaction or side reactions- Optimize the purification method (e.g., change the solvent system for recrystallization or chromatography).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid. By following the described procedures, researchers can efficiently produce this valuable chemical intermediate for use in various research and development applications, particularly in the field of medicinal chemistry.

References

  • Google Patents. (2009). Preparation of 4-(4-methyl-piperidine-1-yl)-benzoic acid as an intermediate for the synthesis of pharmacologically active compounds.
  • PubChem. (n.d.). 4-(4-Methylpiperidin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

Application Note: Structural Elucidation of 4-(4-Methylpiperidin-1-yl)benzoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of the novel synthetic compound, 4-(4-Methylpiperidin-1-yl)benzoic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. As this is a compound of interest in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document outlines the interpretation of predicted ¹H and ¹³C NMR spectra and provides a standardized protocol for sample preparation and data acquisition. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals requiring robust analytical techniques for the characterization of complex small molecules.

Introduction

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 4-methylpiperidine ring via a nitrogen atom. This substitution pattern imparts both acidic (carboxylic acid) and basic (tertiary amine) properties to the molecule, making it a versatile scaffold in medicinal chemistry. Accurate and comprehensive structural analysis is a critical step in the drug discovery pipeline, ensuring the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This note will leverage predicted NMR data to provide a comprehensive analysis of the titular compound's structure. The use of predicted data serves as a valuable guide for researchers in the absence of readily available experimental spectra and aids in the confirmation of synthesized materials.

Predicted NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra for 4-(4-Methylpiperidin-1-yl)benzoic acid were predicted using the online NMR prediction tool, NMRDB.org, which utilizes a combination of computational methods to estimate chemical shifts.[4][5] The predicted data provides a foundational basis for the structural assignment of all proton and carbon signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
H-a 10.5 - 12.5Broad Singlet1H-COOH
H-b 7.95Doublet2HAr-H (ortho to -COOH)
H-c 6.88Doublet2HAr-H (ortho to -N)
H-d 3.85Multiplet2H-N-CH₂ (axial)
H-e 2.85Multiplet2H-N-CH₂ (equatorial)
H-f 1.80Multiplet2HPiperidine -CH₂
H-g 1.55Multiplet1HPiperidine -CH
H-h 1.30Multiplet2HPiperidine -CH₂
H-i 0.98Doublet3H-CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
SignalChemical Shift (ppm)Assignment
C-1 171.5-COOH
C-2 154.0Ar-C (ipso to -N)
C-3 131.5Ar-CH (ortho to -COOH)
C-4 122.0Ar-C (ipso to -COOH)
C-5 114.5Ar-CH (ortho to -N)
C-6 49.0-N-CH₂
C-7 34.0Piperidine -CH₂
C-8 31.0Piperidine -CH
C-9 21.5-CH₃

Spectral Interpretation and Structural Justification

A thorough analysis of the predicted NMR data allows for the unambiguous assignment of each signal to its corresponding nucleus within the 4-(4-Methylpiperidin-1-yl)benzoic acid structure.

¹H NMR Spectrum Analysis:

  • Carboxylic Acid Proton (H-a): A characteristic broad singlet is predicted in the downfield region of 10.5-12.5 ppm, which is typical for a carboxylic acid proton due to its acidic nature and hydrogen bonding capabilities.

  • Aromatic Protons (H-b, H-c): The para-substituted benzene ring gives rise to two distinct doublet signals. The protons ortho to the electron-withdrawing carboxylic acid group (H-b) are deshielded and appear further downfield (7.95 ppm) compared to the protons ortho to the electron-donating piperidine nitrogen (H-c) at 6.88 ppm.

  • Piperidine Protons (H-d to H-h): The protons on the 4-methylpiperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The axial and equatorial protons adjacent to the nitrogen (H-d and H-e) are distinct, with the axial protons typically appearing at a slightly different chemical shift. The remaining piperidine protons (H-f, H-g, H-h) appear in the more upfield aliphatic region.

  • Methyl Protons (H-i): The methyl group on the piperidine ring is expected to appear as a doublet at approximately 0.98 ppm due to coupling with the adjacent methine proton (H-g).

¹³C NMR Spectrum Analysis:

  • Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 171.5 ppm.

  • Aromatic Carbons (C-2 to C-5): The aromatic region shows four signals due to the symmetry of the para-substituted ring. The carbon directly attached to the nitrogen (C-2) is significantly deshielded (154.0 ppm) due to the electron-donating effect of the nitrogen. The carbon bearing the carboxylic acid group (C-4) is also deshielded (122.0 ppm). The protonated aromatic carbons (C-3 and C-5) appear at 131.5 ppm and 114.5 ppm, respectively.

  • Piperidine and Methyl Carbons (C-6 to C-9): The aliphatic carbons of the 4-methylpiperidine ring and the methyl group appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for the preparation and NMR analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid.

1. Sample Preparation:

  • Required Materials:

    • 4-(4-Methylpiperidin-1-yl)benzoic acid (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • High-quality 5 mm NMR tube

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • Internal standard (e.g., Tetramethylsilane, TMS)

    • Pasteur pipette and glass wool

    • Vial and spatula

  • Procedure:

    • Weigh the appropriate amount of the compound into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% TMS to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 0.6 mL.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • General Parameters:

    • Lock: Lock the spectrometer on the deuterium signal of the solvent.

    • Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, depending on sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample lock_shim Lock & Shim load_sample->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Peak Pick phase_cal->integrate analyze Spectral Analysis & Structure Confirmation integrate->analyze

Caption: Workflow for NMR analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Conclusion

This application note has detailed the predicted ¹H and ¹³C NMR spectra of 4-(4-Methylpiperidin-1-yl)benzoic acid, providing a comprehensive guide to its structural elucidation. The presented spectral assignments are based on fundamental NMR principles and serve as a valuable reference for researchers working with this compound or structurally related molecules. The included standardized protocol for sample preparation and data acquisition ensures the collection of high-quality NMR data, which is essential for accurate structural verification in a drug discovery and development setting.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PerkinElmer. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw?. Reddit. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Anamikasingh405. (2016, October 26). Chem draw software. SlideShare. Retrieved from [Link]

  • Chemistry Channel. (2023, September 11). How to Predict NMR in ChemDraw. YouTube. Retrieved from [Link]

  • PerkinElmer. (2023, December 18). The Ease of NMR Prediction with ChemDraw. YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • r/chemistry. (2022, February 21). Good resources for learning the theory behind NMR?. Reddit. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Foster, M. P. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). The Ohio State University. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Patiny, L. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Organic Chemistry at the University of Wisconsin. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

  • American Chemical Society. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy. RSC Education. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

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"4-(4-Methylpiperidin-1-yl)benzoic acid" mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Abstract

This application note provides a detailed guide for the analysis of 4-(4-methylpiperidin-1-yl)benzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a key structural motif in pharmaceutical development, the accurate identification and quantification of this compound are paramount for research, process development, and quality control. This document outlines the foundational principles for its analysis, a step-by-step protocol for sample preparation and instrument setup, and a discussion of the expected mass spectral data, including a detailed fragmentation pathway. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid on a benzene ring. This structure is a common building block in the synthesis of pharmacologically active compounds. Mass spectrometry (MS) is an indispensable analytical technique for its characterization due to its high sensitivity and selectivity, allowing for precise mass determination and structural elucidation.[1][2]

The analytical approach leverages Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like the target analyte.[3] Given the presence of the basic nitrogen atom in the piperidine ring, the compound readily accepts a proton in an acidic mobile phase, making it highly suitable for analysis in positive ion mode ([M+H]+). Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the protonated parent ion, generating a characteristic pattern of product ions that serves as a structural fingerprint for unambiguous identification and quantification.[4][5]

Chemical and Physical Properties

A summary of the key properties of 4-(4-methylpiperidin-1-yl)benzoic acid is essential for method development.

PropertyValueSource
Molecular FormulaC13H17NO2[6]
Average Molecular Weight219.28 g/mol N/A
Monoisotopic Mass219.12593 Da[6]
Predicted [M+H]+ m/z220.13321[6]
Predicted [M+Na]+ m/z242.11515[6]
Predicted [M-H]- m/z218.11865[6]

Experimental Workflow and Protocol

The overall workflow is designed for efficiency and reproducibility, moving from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard Weighing & Dissolution prep2 Serial Dilution for Calibration Curve prep1->prep2 prep3 Matrix Spike / Internal Standard Addition prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 lc LC Separation (Reversed-Phase) prep4->lc ms Mass Spectrometry Detection (ESI+) lc->ms ms1 Full Scan (MS1) for [M+H]+ ms->ms1 ms2 Tandem MS (MS/MS) for Fragmentation ms1->ms2 process Peak Integration & Quantification ms2->process confirm Fragment Confirmation & Identification process->confirm

Caption: High-level experimental workflow for LC-MS/MS analysis.

Materials and Reagents
  • 4-(4-Methylpiperidin-1-yl)benzoic acid reference standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Internal Standard (IS), e.g., a stable isotope-labeled analogue or a structurally related compound with similar chromatographic behavior.

Sample Preparation Protocol

This protocol is for creating a calibration curve. For analyzing samples in a complex matrix (e.g., plasma), a validated extraction method such as protein precipitation or solid-phase extraction is required.[7]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 methanol:water.

  • Calibration Standards: Perform serial dilutions from the working stock solution to create a series of calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard Addition: Spike all calibration standards and test samples with the internal standard to a fixed final concentration (e.g., 100 ng/mL).[8]

  • Final Step: Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. A system such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer is recommended.[2][9]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for this type of molecule.
Mobile Phase AWater with 0.1% Formic AcidAcid modifier promotes protonation for ESI+.
Mobile Phase BAcetonitrile with 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient5% to 95% B over 5 minutesA typical gradient to elute the analyte with good resolution.
Flow Rate0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and run-to-run reproducibility.
Injection Volume5 µLCan be adjusted based on sensitivity requirements.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.[4]
Capillary Voltage3.0 - 3.5 kVOptimizes the electrospray process.
Desolvation GasNitrogenStandard gas for desolvation.
Desolvation Temp.350 - 450 °CFacilitates solvent evaporation and ion release.
Cone Voltage20 - 40 VCan be optimized to minimize in-source fragmentation.
MS1 Scan Rangem/z 100 - 400Covers the expected mass of the parent ion.
MS/MS Precursor Ion220.13The theoretical m/z of the [M+H]+ ion.
Collision Energy15 - 30 eVShould be ramped to observe a full range of informative fragments.

Results and Discussion: Fragmentation Analysis

MS1 Full Scan Spectrum

In a full scan analysis, the primary ion observed will be the protonated molecule, [M+H]+, at an m/z of approximately 220.13. Depending on the source conditions and mobile phase purity, minor adducts such as the sodium adduct [M+Na]+ at m/z 242.12 may also be present.[10][11]

Tandem MS (MS/MS) Fragmentation Pathway

Collision-induced dissociation (CID) of the m/z 220.13 precursor ion is expected to yield a series of characteristic product ions. The fragmentation is primarily driven by the charge on the protonated piperidine nitrogen, leading to characteristic cleavages of the ring and its substituent.[3][12]

Table 3: Major Predicted Fragment Ions

Proposed Fragment m/zProposed FormulaDescription of Neutral Loss / Fragment
202.12[C13H15NO]+Loss of H2O (18.01 Da) from the carboxylic acid group.
174.13[C12H16N]+Loss of CO2 (45.99 Da) from the carboxylic acid group.
122.09[C7H12N]+Cleavage of the bond between the phenyl ring and piperidine nitrogen.
98.11[C6H12N]+Methyl-piperidine fragment following ring cleavage.
57.07[C4H9]+Further fragmentation of the piperidine ring.

The proposed fragmentation cascade is visualized below.

G cluster_main Proposed Fragmentation Pathway of [M+H]+ cluster_frags parent [M+H]+ m/z 220.13 C13H18NO2+ frag1 m/z 202.12 C13H16NO+ parent->frag1 - H2O frag2 m/z 174.13 C12H17N+ parent->frag2 - COOH (radical loss) frag3 m/z 122.09 C7H12N+ parent->frag3 Phenyl-N bond cleavage frag4 m/z 98.11 C6H12N+ frag3->frag4 - C2H2

Caption: Predicted fragmentation pathway for protonated 4-(4-methylpiperidin-1-yl)benzoic acid.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the analysis of 4-(4-methylpiperidin-1-yl)benzoic acid. The use of electrospray ionization in positive mode is ideally suited for this compound, yielding a strong signal for the protonated molecule. The characteristic fragmentation pattern observed in MS/MS analysis allows for confident structural confirmation and can be leveraged to develop highly selective quantitative assays using Multiple Reaction Monitoring (MRM). This guide serves as a comprehensive starting point for method development and routine analysis in pharmaceutical research and quality control environments.

References

  • Cech, N. B., & Enke, C. G. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. Available from: [Link]

  • Springer Nature. Mass Spectrometry Protocols and Methods - Springer Nature Experiments. Available from: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. Available from: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1109-1114. Available from: [Link]

  • Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available from: [Link]

  • ResearchGate. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF. Available from: [Link]

  • Zhang, M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(6), 1192-1201. Available from: [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • Kitson, F. G. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). Available from: [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link]

  • Gu, H., & Lui, S. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available from: [Link]

  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link]

  • PubChemLite. 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). Available from: [Link]

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"4-(4-Methylpiperidin-1-yl)benzoic acid" HPLC purification method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparative HPLC Purification of 4-(4-Methylpiperidin-1-yl)benzoic acid

Abstract

This application note provides a comprehensive and robust methodology for the purification of 4-(4-Methylpiperidin-1-yl)benzoic acid using preparative High-Performance Liquid Chromatography (HPLC). As a molecule possessing both a basic piperidine moiety and an acidic carboxylic acid group, its amphoteric nature presents unique challenges for chromatographic separation, primarily concerning peak shape and retention control. This guide details a systematic approach, beginning with analytical method development and culminating in a scalable preparative protocol. We will explore the critical role of mobile phase pH in modulating the analyte's ionization state to achieve optimal peak symmetry and resolution. The protocols provided are designed to be self-validating and serve as a foundational template for researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex pharmaceutical intermediates.

Introduction and Compound Overview

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic compound frequently utilized as a building block in medicinal chemistry and drug discovery. The successful synthesis of such compounds often yields a crude product containing unreacted starting materials, byproducts, and other process-related impurities. Effective purification is therefore a critical step to ensure the integrity of downstream applications.

The primary challenge in purifying this molecule lies in its amphoteric character. The tertiary amine within the piperidine ring is basic, while the carboxylic acid on the benzene ring is acidic. This duality can lead to undesirable chromatographic behavior, such as severe peak tailing on standard silica-based columns due to interactions between the basic nitrogen and acidic silanol groups.[1] This guide systematically addresses these challenges by employing a reversed-phase HPLC method with a carefully controlled mobile phase pH to ensure consistent ionization and minimize secondary column interactions.

Compound Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a logical purification strategy.

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₃H₁₇NO₂[2]
Molecular Weight 219.28 g/mol N/A
Predicted pKa (Acidic) ~4.3 (for the carboxylic acid)N/A
Predicted pKa (Basic) ~9.5 (for the piperidine nitrogen)N/A
Predicted XLogP3 2.6N/A
UV Absorbance Strong absorbance in the UV range due to the benzoic acid chromophore.N/A

Method Development Rationale: A First-Principles Approach

The development of a robust preparative HPLC method begins with a logical, science-driven strategy at the analytical scale.[3][4] Our choices are dictated by the physicochemical properties of 4-(4-Methylpiperidin-1-yl)benzoic acid.

The Critical Role of Mobile Phase pH

The ionization state of an analyte is the most dominant factor influencing its retention and peak shape in reversed-phase HPLC.[5][6] For an amphoteric compound like our target, controlling the pH is paramount.

  • At Low pH (e.g., pH 2-3): The carboxylic acid group (-COOH) is protonated and neutral. The basic piperidine nitrogen is also protonated (-NH⁺), carrying a positive charge. The molecule is overall cationic and polar, leading to earlier elution from a C18 column.

  • At Mid pH (e.g., pH 5-8): The molecule exists as a zwitterion, with a deprotonated carboxylate (-COO⁻) and a protonated piperidine (-NH⁺). This can lead to complex and often poor chromatography.

  • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻), and the piperidine nitrogen is neutral (-N:). The molecule is overall anionic. This requires specialized pH-stable columns.

For robust performance on standard silica-based C18 columns, operating at a low pH is the most effective strategy. By suppressing the ionization of the carboxylic acid and ensuring the consistent protonation of the basic amine, we achieve two key objectives:

  • Improved Peak Shape: The protonated amine has a reduced tendency to engage in secondary ionic interactions with residual silanol groups on the column packing, which is a primary cause of peak tailing.[1]

  • Reproducible Retention: Maintaining a consistent ionization state ensures stable and predictable retention times.

The diagram below illustrates how pH affects the analyte's charge state and the recommended pH for this method.

G cluster_pH Effect of Mobile Phase pH on Analyte Ionization cluster_rec Recommendation low_pH Low pH (2-3) Carboxylic Acid: Neutral (-COOH) Piperidine: Cationic (-NH⁺) OVERALL: Cationic mid_pH Mid pH (5-8) Carboxylic Acid: Anionic (-COO⁻) Piperidine: Cationic (-NH⁺) OVERALL: Zwitterionic low_pH->mid_pH pH Increases high_pH High pH (>10) Carboxylic Acid: Anionic (-COO⁻) Piperidine: Neutral (-N:) OVERALL: Anionic mid_pH->high_pH pH Increases recommendation Recommended pH Range for C18 Silica Columns recommendation->low_pH Select this range G P1 Protocol 1: Analytical Method Development P2 Protocol 2: Preparative Scale-Up P1->P2 Optimized Method P3 Protocol 3: Fraction Analysis & Recovery P2->P3 Collected Fractions P4 Final Product P3->P4 Purity Confirmed

Caption: Overall purification workflow diagram.

Protocol 1: Analytical Method Development

This initial step aims to achieve baseline separation of the target compound from its major impurities.

3.1.1. Materials & Equipment

ItemSpecification
HPLC System Analytical HPLC with gradient capability and UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size (end-capped)
Solvent A 0.1% TFA in HPLC-grade Water
Solvent B 0.1% TFA in HPLC-grade Acetonitrile
Sample Prep Dissolve crude material in 50:50 Solvent A:B at ~1 mg/mL
Injection Volume 5 - 10 µL

3.1.2. Method Parameters

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnhances efficiency and reproducibility.
Detection 254 nm (or λmax)Strong absorbance for the target chromophore.
Gradient 5% to 95% B over 15 minutesA scouting gradient to determine the elution profile. [7]

3.1.3. Procedure

  • Equilibrate the column with 5% Solvent B for at least 10 column volumes.

  • Inject the sample and run the scouting gradient.

  • Identify the peak corresponding to 4-(4-Methylpiperidin-1-yl)benzoic acid (typically the major peak). Note its retention time (t R).

  • Optimize the gradient to improve resolution around the target peak. A shallower gradient in the region where the target elutes will provide better separation from closely-eluting impurities. For example, if the target elutes at 40% B, a new gradient might be 20-60% B over 10 minutes.

Protocol 2: Preparative Scale-Up and Purification

Once an effective analytical separation is achieved, the method is scaled to a preparative column.

3.2.1. Materials & Equipment

ItemSpecification
HPLC System Preparative HPLC with high-pressure gradient pump and fraction collector
Column C18, 21.2 x 150 mm, 5 µm particle size (or larger, as appropriate)
Solvents Same as analytical (A and B), prepared in larger volumes.
Sample Prep Dissolve crude material in minimal DMSO, then dilute with Solvent A to the highest possible concentration without precipitation.

3.2.2. Method Parameters

ParameterSettingRationale
Flow Rate 20 mL/minScaled from the analytical flow rate based on column cross-sectional area.
Gradient Same gradient profile (%B vs. time) as the optimized analytical method.Maintains the selectivity of the separation. [3]
Loading Perform a loading study, starting with ~50 mg. Increase until resolution is compromised.To maximize throughput while maintaining purity. [4]

3.2.3. Procedure

  • Equilibrate the preparative column with the starting mobile phase composition.

  • Inject the concentrated sample solution.

  • Run the scaled-up gradient method.

  • Collect fractions based on the UV signal, ensuring collection starts before the target peak elutes and ends after its tail.

Protocol 3: Fraction Analysis and Product Recovery

3.3.1. Procedure

  • Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution (containing water, TFA, and the TFA salt of the product) and lyophilize (freeze-dry) to obtain the purified product as a fluffy solid. The product will be isolated as its TFA salt. If the free base is required, a subsequent acid-base workup may be necessary.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups; column aging.Ensure TFA concentration is 0.1%. Use a new or dedicated, high-quality end-capped C18 column.
Poor Resolution Inappropriate gradient slope; column overload.Make the gradient shallower around the elution point of the target. Reduce the amount of sample loaded onto the column.
Split Peaks Sample solvent is too strong; mass overload.Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. Reduce sample concentration/load.
High Backpressure Particulate matter in the sample; column frit blockage.Filter the sample solution through a 0.45 µm syringe filter before injection. Back-flush the column (if permitted by the manufacturer).

References

  • Scribd. Preparative HPLC Method Development Guide. [Link]

  • YMC CO., LTD. Strategy of method development for isolation/purification. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • ACS Publications. Overview of Analytical-to-Preparative Liquid Chromatography Method Development. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • RJPT. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Semantic Scholar. Chromatographic separations of aromatic carboxylic acids. [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • PubChemLite. 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). [Link]

Sources

"4-(4-Methylpiperidin-1-yl)benzoic acid" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 4-(4-Methylpiperidin-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Value in Medicinal Chemistry

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional synthetic intermediate of significant interest in drug discovery and development. Its structure incorporates a substituted, saturated heterocycle (4-methylpiperidine) linked to a benzoic acid moiety. This arrangement offers two key points for molecular elaboration:

  • The Tertiary Amine/Piperidine Ring: The 4-methylpiperidine group is a common feature in bioactive molecules, often used to enhance solubility, modulate lipophilicity, and occupy specific hydrophobic pockets in target proteins. Its tertiary amine nature provides a basic handle that can be crucial for salt formation and pharmacokinetic properties.

  • The Carboxylic Acid Handle: The carboxyl group is a versatile functional group for forming stable amide bonds, a cornerstone of medicinal chemistry. It can be readily activated and coupled with a vast array of primary and secondary amines to build molecular complexity.

This unique combination makes 4-(4-Methylpiperidin-1-yl)benzoic acid a valuable building block for constructing lead compounds, particularly in programs targeting conditions like obesity and diabetes, where N-arylheterocycles have shown promise.[1] This guide provides detailed protocols for its synthesis, application in subsequent coupling reactions, and necessary quality control procedures.

Physicochemical & Safety Profile

A summary of the key properties of 4-(4-Methylpiperidin-1-yl)benzoic acid is provided below.

PropertyValueSource/Method
IUPAC Name 4-(4-Methylpiperidin-1-yl)benzoic acid---
CAS Number 89877-96-3---
Molecular Formula C₁₃H₁₇NO₂Calculation
Molecular Weight 219.28 g/mol Calculation
Appearance White to off-white solidTypical Observation
Solubility Soluble in polar organic solvents (DMSO, DMF)General Knowledge
Safety Summary Handle with appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. May cause irritation. Consult a substance-specific Safety Data Sheet (SDS) before use.Inferred

Synthesis Protocol: N-Arylation via Buchwald-Hartwig Amination

The formation of the C(aryl)-N bond is the key step in synthesizing the title compound. While classical nucleophilic aromatic substitution (SNAr) on a highly activated aryl halide is possible, a more general and robust method is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction class is renowned for its broad substrate scope and functional group tolerance.[2][4][5]

The protocol below describes a two-step synthesis starting from 4-fluorobenzonitrile, followed by nitrile hydrolysis.

Workflow for Synthesis

SM1 4-Fluorobenzonitrile Step1 Step 1: Buchwald-Hartwig C-N Coupling SM1->Step1 SM2 4-Methylpiperidine SM2->Step1 Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Step1 Base Strong Base (e.g., NaOt-Bu) Base->Step1 Intermediate 4-(4-Methylpiperidin-1-yl)benzonitrile Step1->Intermediate Step2 Step 2: Nitrile Hydrolysis Intermediate->Step2 Purification Workup & Purification (Acidification, Filtration) Step2->Purification Hydrolysis Base (KOH) Solvent (e.g., Ethylene Glycol/H₂O) Hydrolysis->Step2 Product Final Product: 4-(4-Methylpiperidin-1-yl)benzoic acid Purification->Product

Caption: Synthesis workflow for 4-(4-Methylpiperidin-1-yl)benzoic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(4-Methylpiperidin-1-yl)benzonitrile

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq).

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) catalyst, preventing catalyst decomposition.[5]

  • Reagent Addition: Add anhydrous Toluene as the solvent, followed by 4-fluorobenzonitrile (1.0 eq) and 4-methylpiperidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to 4-(4-Methylpiperidin-1-yl)benzoic acid [1]

  • Reactor Setup: In a round-bottom flask, dissolve the crude 4-(4-Methylpiperidin-1-yl)benzonitrile from the previous step in a mixture of ethylene glycol and water.

  • Reagent Addition: Add potassium hydroxide (KOH, ~3.0 eq).

  • Reaction: Heat the mixture to reflux (typically >100 °C) for 3-5 hours. The reaction can be monitored by the cessation of ammonia evolution or by LC-MS analysis for the disappearance of the nitrile.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with aqueous HCl (e.g., 2M HCl) until the pH is ~5-6. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to yield 4-(4-Methylpiperidin-1-yl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Application Protocol: Amide Bond Formation

The title compound is an ideal substrate for amide coupling reactions to generate libraries of potential drug candidates. The following is a general protocol for coupling it with a representative aniline.

Workflow for Amide Coupling

StartAcid 4-(4-Methylpiperidin-1-yl)benzoic acid Step1 Amide Coupling Reaction StartAcid->Step1 StartAmine Primary/Secondary Amine (e.g., Aniline derivative) StartAmine->Step1 CouplingAgent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingAgent->Step1 Base Non-nucleophilic Base (e.g., DIPEA) Base->Step1 Purification Aqueous Workup & Chromatography Step1->Purification Product Target Benzamide Product Purification->Product

Caption: General workflow for utilizing the title compound in amide synthesis.

Step-by-Step Coupling Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve 4-(4-Methylpiperidin-1-yl)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Activation: Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Scientist's Note: Pre-activation forms a highly reactive O-acylisourea intermediate (or its equivalent), which is readily susceptible to nucleophilic attack by the amine. Using a hindered base like DIPEA prevents unwanted side reactions.

  • Amine Addition: Add the desired amine (e.g., 4-chloroaniline, 1.05 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

Quality Control & Analytical Characterization

To ensure the identity and purity of the synthesized 4-(4-Methylpiperidin-1-yl)benzoic acid, the following analytical methods are recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals:

    • A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Two doublets in the aromatic region (approx. 6.9-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • A series of multiplets in the aliphatic region (approx. 1.0-3.8 ppm) corresponding to the protons of the 4-methylpiperidine ring.

    • A doublet for the methyl group on the piperidine ring (approx. 0.9-1.1 ppm).

  • HPLC Analysis: Purity should be assessed using reverse-phase HPLC (e.g., C18 column) with a mobile phase gradient of water and acetonitrile containing 0.1% TFA or formic acid. Purity should typically be ≥95% for use in subsequent synthetic steps.

  • Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound, showing the [M+H]⁺ ion at approximately m/z 220.13.

References

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Supplementary Information. University College London. Available at: [Link]

  • Glombik, H., et al. (2004). Substituted n-arylheterocycles, method for production and use thereof as medicaments. Google Patents. WO2004072025A2.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Kantchev, E. A. B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Available at: [Link]

  • Nagy, V., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols for 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. While the initial query referenced a piperidine moiety, the scientifically and commercially significant compound in drug discovery is the piperazine analog, a critical building block for the landmark tyrosine kinase inhibitor, Imatinib. These notes will therefore focus on this pivotal intermediate, offering detailed protocols, mechanistic insights, and strategic workflows for its use in synthesizing kinase inhibitors and developing novel chemical libraries for structure-activity relationship (SAR) studies.

Part 1: Introduction & Strategic Importance

Correcting the Structure: Piperidine vs. Piperazine

It is crucial to clarify a common point of confusion regarding the compound's name. The topic of interest for drug discovery is 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid , not the piperidine variant. The piperazine ring, with its second nitrogen atom, is a key pharmacophoric feature that imparts specific physicochemical properties (e.g., solubility, basicity) essential for the biological activity of the final drug product.

A Cornerstone Intermediate for a Revolutionary Drug

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is not a therapeutic agent itself. Instead, it stands as a pivotal intermediate in the synthesis of Imatinib (marketed as Gleevec®).[1] Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting specific tyrosine kinases (Bcr-Abl, c-KIT).[1] The robust and scalable synthesis of this benzoic acid derivative is therefore a cornerstone of Imatinib production.[1][2] Its molecular structure provides a versatile scaffold, combining a reactive carboxylic acid handle for amide bond formation with the solubilizing N-methylpiperazine group.

Part 2: Synthesis Protocols & Process Chemistry Insights

The synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid can be approached through several routes, each with distinct advantages regarding yield, purity, cost, and scalability. Below are detailed protocols for the most common methods.

Method A: Reductive Amination of 4-Formylbenzoic Acid

This method is an efficient, high-yield approach suitable for both lab-scale and potential scale-up operations. It involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid.[2]

Causality: Reductive amination is a robust C-N bond-forming reaction. The aldehyde (4-formylbenzoic acid) first reacts with the secondary amine (1-methylpiperazine) to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the desired tertiary amine without reducing the starting aldehyde or the benzoic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-formylbenzoic acid (1.0 eq) in a suitable solvent like methanol or dichloromethane (DCM).

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: This reagent is moisture-sensitive. Ensure anhydrous conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure acid.

Method B: Nucleophilic Substitution of 4-(Chloromethyl)benzoic Acid

This route involves the direct coupling of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[3][4] This is a common industrial method, though it can present challenges in purification.[4]

Causality: This is a classic Sₙ2 reaction where the nucleophilic secondary amine of N-methylpiperazine attacks the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid, displacing the chloride leaving group. An acid scavenger (base) is required to neutralize the HCl generated in situ.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, suspend 4-(chloromethyl)benzoic acid (1.0 eq) in a solvent such as water, acetonitrile, or N,N-dimethylformamide (DMF).[4]

  • Reagent Addition: Add N-methylpiperazine (1.2-2.0 eq) and an acid binding agent like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0 eq).[3][4]

  • Heating & Monitoring: Heat the mixture to a temperature between 30-150°C, depending on the solvent, for 1-5 hours.[4] Monitor the reaction by HPLC.

  • Work-up & Isolation (as Dihydrochloride Salt):

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • For industrial processes, nanofiltration may be used to remove excess reagents.[4]

    • Acidify the filtrate by bubbling hydrogen chloride gas through it or by adding concentrated HCl.[4][5]

    • The product will precipitate as the dihydrochloride salt.

  • Purification: Collect the solid by filtration, wash with a cold solvent (e.g., acetone or isopropanol), and dry under vacuum to obtain 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.[5][6]

Synthesis Route Comparison
FeatureMethod A: Reductive AminationMethod B: Nucleophilic Substitution
Starting Materials 4-Formylbenzoic acid, 1-Methylpiperazine4-(Chloromethyl)benzoic acid, 1-Methylpiperazine
Key Reagent Sodium triacetoxyborohydrideInorganic base (e.g., NaHCO₃, K₂CO₃)
Typical Yield 95-99%[2]>95%[4]
Reaction Conditions Mild (Room Temperature)Mild to High Temperature (30-150°C)
Advantages High yield, mild conditions, simple work-upInexpensive starting materials, direct route
Disadvantages Higher cost of reducing agentPotential for over-alkylation impurities, purification can be challenging[4][6]

Part 3: Quality Control & Characterization Protocol

Ensuring the purity and identity of the synthesized intermediate is a non-negotiable step in drug discovery. A multi-pronged analytical approach provides a self-validating system.

Workflow for Intermediate Validation:

G cluster_synthesis Synthesis cluster_qc Quality Control & Characterization cluster_release Release Synthesis Synthesized Crude Product TLC 1. TLC Analysis (Initial Purity Check) Synthesis->TLC Sample HPLC 2. HPLC/UPLC (Quantitative Purity >99%) TLC->HPLC If promising MS 3. Mass Spectrometry (Confirm Molecular Weight) HPLC->MS Confirm identity NMR 4. NMR Spectroscopy (Confirm Structure) MS->NMR Confirm structure Release Qualified Intermediate (Proceed to Next Step) NMR->Release If all criteria met

Caption: Quality control workflow for intermediate validation.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥99% for use in subsequent pharmaceutical-grade synthesis.[1]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected m/z: For C₁₃H₁₈N₂O₂, the expected [M+H]⁺ is approximately 235.14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and rule out isomers.

    • Solvent: DMSO-d₆ or D₂O (for the salt form).

    • ¹H NMR: Expect characteristic peaks for the aromatic protons (AA'BB' system), the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.

    • ¹³C NMR: Expect distinct signals for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons of the piperazine ring and methyl group.

Part 4: Application in Drug Discovery - Synthesis of Imatinib

The primary application of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is its use in the final amide coupling step to produce Imatinib.

Workflow for Imatinib Synthesis:

G cluster_process Amide Coupling Reaction start_acid 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (Intermediate 1) activation Step 1: Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) start_acid->activation start_amine N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 2) coupling Step 2: Amide Bond Formation (Addition of Amine Intermediate 2) start_amine->coupling activation->coupling Activated Acid Chloride or Ester purification Purification (Recrystallization / Chromatography) coupling->purification final_product Final Product Imatinib purification->final_product

Caption: General workflow for the synthesis of Imatinib.

Step-by-Step Protocol (Illustrative):

  • Acid Activation: Convert 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 eq) to its more reactive acid chloride. Suspend the acid in a solvent like toluene or DCM and add thionyl chloride (SOCl₂) or oxalyl chloride. Heat gently (e.g., 50-60°C) until the conversion is complete. Remove excess reagent under vacuum.

    • Alternative: Use peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) for a milder, one-pot reaction.

  • Amide Coupling: In a separate vessel, dissolve the other key intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, in a suitable aprotic solvent (e.g., pyridine, DMF).

  • Reaction: Slowly add the activated acid chloride solution to the amine solution at a controlled temperature (e.g., 0-10°C). Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).

  • Work-up and Purification:

    • Quench the reaction with water or a mild base.

    • Extract the product into an organic solvent.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Imatinib free base.

Part 5: Application in Library Synthesis for SAR Studies

Beyond Imatinib, the title compound is an excellent scaffold for generating libraries of novel kinase inhibitors. The carboxylic acid group serves as a convenient attachment point for diverse amine-containing building blocks, allowing for systematic exploration of the solvent-exposed region of a kinase binding pocket.

Protocol for Parallel Amide Synthesis:

  • Array Preparation: In a 96-well plate, dispense a solution of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF).

  • Activation: Add a coupling reagent cocktail (e.g., HATU and DIPEA) to each well. Allow to activate for 15-30 minutes.

  • Amine Addition: Add a library of diverse primary and secondary amines (1.1 eq each, one per well) from a pre-prepared stock plate.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • High-Throughput Purification: Purify the library using techniques like solid-phase extraction (SPE) or mass-directed preparative HPLC.

  • Analysis & Screening: Analyze each well by LC-MS to confirm product formation and purity. The resulting library of Imatinib analogs can then be submitted for biological screening (e.g., kinase activity assays).

Part 6: References

  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved January 17, 2026, from

  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Retrieved January 17, 2026, from

  • ResearchGate. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters, 53(38), 5056–5058. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Retrieved January 17, 2026, from

  • N/A. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. Retrieved January 17, 2026, from

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Application Notes and Protocols for the Use of 4-(4-Methylpiperidin-1-yl)benzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methylpiperidin-1-yl)benzoic acid, a key building block in the synthesis of potent and selective kinase inhibitors. We delve into the scientific rationale for its use, detailing the advantageous physicochemical and structural properties conferred by the 4-methylpiperidine moiety. This document offers detailed, field-proven protocols for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid via its ethyl ester intermediate, its subsequent characterization, and its application in the synthesis of a p38α MAP kinase inhibitor. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this versatile scaffold in kinase inhibitor drug discovery programs.

Introduction: The Strategic Importance of the 4-(4-Methylpiperidin-1-yl)phenyl Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The design of small molecule kinase inhibitors often involves the use of specific molecular scaffolds that can favorably interact with the ATP-binding site of the target kinase. The 4-(4-methylpiperidin-1-yl)phenyl group has emerged as a privileged scaffold in this context.

The rationale for its utility is multifaceted:

  • Solubility and Physicochemical Properties: The tertiary amine of the piperidine ring is basic and can be protonated at physiological pH. This positive charge can significantly enhance the aqueous solubility of the resulting inhibitor, a crucial factor for oral bioavailability and formulation.

  • Reaching into Solvent-Exposed Regions: The piperidine ring can act as a vector, projecting out of the primary binding pocket towards the solvent-exposed region of the kinase. This allows for the introduction of further modifications to fine-tune properties like selectivity and cell permeability without disrupting core binding interactions.

  • Favorable Binding Interactions: The nitrogen atom of the piperidine can act as a hydrogen bond acceptor, while the aliphatic nature of the ring can engage in beneficial van der Waals interactions within the kinase active site. The methyl group can provide an additional hydrophobic interaction and can influence the conformational preference of the piperidine ring.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than the often-used piperazine ring, which can be susceptible to N-dealkylation. This can lead to improved pharmacokinetic profiles in vivo.[1]

This application note will focus on providing the practical chemical knowledge to synthesize and utilize 4-(4-methylpiperidin-1-yl)benzoic acid, a key precursor for introducing this valuable moiety into kinase inhibitor scaffolds. We will use its application in the synthesis of a p38 mitogen-activated protein (MAP) kinase inhibitor as a guiding example.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 4-(4-methylpiperidin-1-yl)benzoic acid is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂PubChem CID: 654809
Molecular Weight 219.29 g/mol PubChem CID: 654809
Monoisotopic Mass 219.12593 DaPubChem CID: 654809
Appearance White to off-white solidCommercial Suppliers
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General Chemical Knowledge
Predicted XlogP 2.9PubChem CID: 654809

Table 1: Physicochemical Properties of 4-(4-Methylpiperidin-1-yl)benzoic Acid

Spectroscopic Data:

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR 7.85-7.95d2H, Ar-H ortho to COOEt
6.80-6.90d2H, Ar-H ortho to piperidine
4.25-4.35q2H, -OCH₂CH₃
3.70-3.80m2H, Piperidine-H (equatorial)
2.85-2.95m2H, Piperidine-H (axial)
1.70-1.80m2H, Piperidine-H
1.50-1.60m1H, Piperidine-H
1.30-1.40t3H, -OCH₂CH₃
0.95-1.05d3H, -CH₃
¹³C NMR ~166sC=O
~154sAr-C attached to N
~131sAr-CH
~127sAr-C attached to C=O
~114sAr-CH
~60s-OCH₂
~48sPiperidine-CH₂ (adjacent to N)
~34sPiperidine-CH₂
~31sPiperidine-CH
~22sPiperidine-CH₃
~14s-OCH₂CH₃

Table 2: Expected ¹H and ¹³C NMR Data for Ethyl 4-(4-methylpiperidin-1-yl)benzoate in CDCl₃.

Synthesis Protocols

The synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid is most conveniently achieved through a two-step process: the synthesis of its ethyl ester followed by hydrolysis.

Workflow for Synthesis

Synthesis_Workflow Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic Acid cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 4-fluorobenzoate + 4-Methylpiperidine B Nucleophilic Aromatic Substitution A->B K₂CO₃, DMSO, 120 °C C Ethyl 4-(4-methylpiperidin-1-yl)benzoate B->C D Ethyl 4-(4-methylpiperidin-1-yl)benzoate C->D E Base-Promoted Hydrolysis (Saponification) D->E 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) F 4-(4-Methylpiperidin-1-yl)benzoic Acid E->F

Caption: Workflow for the two-step synthesis.

Step 1: Synthesis of Ethyl 4-(4-methylpiperidin-1-yl)benzoate

This protocol describes a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the ester group activates the aromatic ring towards substitution by the secondary amine.

Materials:

  • Ethyl 4-fluorobenzoate

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl 4-fluorobenzoate (1.0 eq), 4-methylpiperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 4-fluorobenzoate.

  • Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-(4-methylpiperidin-1-yl)benzoate.

Step 2: Hydrolysis to 4-(4-Methylpiperidin-1-yl)benzoic Acid

This step involves a base-promoted hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.[2][3]

Materials:

  • Ethyl 4-(4-methylpiperidin-1-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 4-(4-methylpiperidin-1-yl)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 5-6. A precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the solid under vacuum to obtain 4-(4-methylpiperidin-1-yl)benzoic acid.

Application in Kinase Inhibitor Synthesis: A p38α MAP Kinase Inhibitor Case Study

The 4-(4-methylpiperidin-1-yl)phenyl moiety is a key feature in a class of highly potent and selective p38α MAP kinase inhibitors.[4] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

p38 MAP Kinase Signaling Pathway

p38_Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates Inflammation Inflammatory Response (Pro-inflammatory cytokine production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor p38 Inhibitor (containing 4-(4-methylpiperidin-1-yl)phenyl) Inhibitor->p38 Inhibits

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Synthesis of a p38α Inhibitor Precursor

The following protocol outlines the amide coupling of 4-(4-methylpiperidin-1-yl)benzoic acid with a core amine structure, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 4-(4-Methylpiperidin-1-yl)benzoic acid

  • Amine-containing heterocyclic core (e.g., 2-amino-4-chloropyridine, as a representative example)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing heterocyclic core (1.0 eq) in anhydrous DMF.

  • Add 4-(4-methylpiperidin-1-yl)benzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide-coupled kinase inhibitor precursor.

Conclusion

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent properties contribute favorably to the solubility, binding interactions, and pharmacokinetic profile of the final drug candidates. The synthetic protocols provided herein offer a reliable pathway for the preparation and implementation of this scaffold. By leveraging the strategic advantages of the 4-(4-methylpiperidin-1-yl)phenyl moiety, researchers can accelerate the development of novel and effective kinase-targeted therapies.

References

  • Walter, N. M., Wentsch, H. K., Bührmann, M., Bauer, S. M., Döring, E., Mayer-Wrangowski, S., ... & Laufer, S. A. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027–8054. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 654809, 4-(4-methylpiperidin-1-yl)benzoic acid. Retrieved from [Link].

  • Burke, J. R., et al. (2006). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 64-68. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

Sources

Amide coupling reactions with "4-(4-Methylpiperidin-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful implementation of amide coupling reactions utilizing 4-(4-Methylpiperidin-1-yl)benzoic acid, tailored for professionals in synthetic chemistry and drug development. This document provides a comprehensive overview of reaction mechanisms, detailed experimental protocols, and expert insights to ensure reproducible and high-yielding syntheses.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and the life sciences, forming the fundamental linkage in peptides and proteins.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for robust and efficient synthetic methodologies.[1][3] The direct condensation of a carboxylic acid and an amine is generally unfeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable building block in drug discovery, incorporating a tertiary amine-substituted aromatic core. This structure presents unique opportunities and challenges for amide coupling. The tertiary amine can influence solubility and basicity, while the carboxylic acid requires efficient activation for successful coupling. This guide details reliable protocols for coupling this specific acid with a variety of primary and secondary amines.

Mechanistic Pillars of Amide Bond Formation

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing amide coupling reactions. The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency and side-product profile.

Carbodiimide-Mediated Coupling (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used activating agents.[6][7] The reaction proceeds via a highly reactive O-acylisourea intermediate.[1][6][8]

Mechanism:

  • Activation: The carbodiimide reacts with the carboxylic acid to form the O-acylisourea intermediate. This step converts the hydroxyl group of the acid into a good leaving group.[4][8]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate, forming the amide bond and releasing a urea byproduct.[1][6]

The Role of Additives (HOBt, HOAt): The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea, terminating the reaction.[8] To prevent this and minimize potential racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are employed.[5][9] These additives react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[9][10]

G RCOOH 4-(4-Methylpiperidin-1-yl)benzoic acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Amide Target Amide Product O_Acylisourea->Amide + Amine (Direct Path) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->Amide + Amine Urea Urea + HOBt Byproducts HOBt_Ester->Urea Amine Primary or Secondary Amine (R'-NH2) Amine->Amide

Mechanism of EDC/HOBt Mediated Amide Coupling.
Uronium/Aminium Salt-Based Coupling (HATU, HBTU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents, known for high yields and fast reaction times.[5][11][12]

Mechanism:

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[13]

  • Active Ester Formation: The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[11][13]

  • Amidation: The amine rapidly reacts with the active ester to yield the final amide product.[11][13] The pyridine nitrogen in the HOAt moiety of HATU is believed to facilitate this step via a favorable transition state.[11]

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of amides from 4-(4-Methylpiperidin-1-yl)benzoic acid. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]

General Workflow for Amide Coupling
General Experimental Workflow for Amide Synthesis.
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic, due to the high reactivity of HATU.[11][12]

Materials:

  • 4-(4-Methylpiperidin-1-yl)benzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(4-Methylpiperidin-1-yl)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1-0.2 M solution).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5-3.0 eq). Stir the mixture at 0 °C for 15-20 minutes.[14]

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring completion by TLC or LC-MS.[14]

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate or Dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes are crucial for removing the tetramethylurea byproduct and excess reagents.[2][15]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[14]

Protocol 2: Economical Coupling using EDC/HOBt

This method is a cost-effective alternative to uronium salt reagents and is highly effective for many primary and secondary amines.

Materials:

  • 4-(4-Methylpiperidin-1-yl)benzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(4-Methylpiperidin-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[14]

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15-20 minutes.

  • Amine Addition: Add the amine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq).[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic phase with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. Note: The dicyclohexylurea byproduct from DCC is poorly soluble and can often be filtered off, but the N-ethyl-N'-(3-dimethylaminopropyl)urea from EDC is water-soluble and is removed during the aqueous work-up.[2]

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography.

Reagent Stoichiometry and Conditions Summary

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine 1.1 - 1.2 eq1.1 eqA slight excess drives the reaction to completion.
Coupling Reagent HATU (1.2 eq)EDC·HCl (1.2 eq)Excess ensures full activation of the carboxylic acid.
Additive N/A (integral to HATU)HOBt (1.2 eq)Suppresses side reactions and minimizes racemization.[9]
Base DIPEA (2.5 - 3.0 eq)DIPEA (2.5 eq)Neutralizes HCl from EDC·HCl and the HOBt proton, and deprotonates the amine salt if applicable.
Solvent Anhydrous DMFAnhydrous DCM or DMFPolar aprotic solvents are ideal for solubility and reaction rates.[5]
Temperature 0 °C to RT0 °C to RTInitial cooling controls the exothermic activation step; RT provides sufficient energy for coupling.[2]
Reaction Time 2 - 16 h6 - 16 hTypically faster with HATU. Monitor for completion.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent. Moisture can hydrolyze the activated intermediate.[6] Consider increasing the equivalents of the coupling reagent and amine. For very unreactive amines, switching from EDC/HOBt to the more potent HATU is advisable.

  • Side Product Formation: The primary side product with carbodiimides is the N-acylurea.[8] The use of HOBt or HOAt is the most effective way to mitigate this. Ensure the amine is added shortly after the activation period.

  • Difficult Purification: The urea byproducts are the most common impurities. The byproduct from EDC is water-soluble and should be removed with aqueous washes.[2] The byproduct from DCC, dicyclohexylurea (DCU), is soluble in some organic solvents but can often be removed by filtration if DCM is used as the solvent. A final purification by column chromatography is almost always necessary to achieve high purity.

References

  • Vertex AI Search. (2026).
  • Creative Proteomics. (2026). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Chemistry Steps. (2026). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Fisher Scientific. (2026). Amide Synthesis.
  • Hopax. (2026). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Taylor & Francis. (2026). Carbodiimide – Knowledge and References.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Wikipedia. (2026). Carbodiimide.
  • BenchChem. (2025). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)
  • Furman University. (2026). Amide Workup - Biofilm Inhibitor Synthesis.
  • Wikipedia. (2026).
  • ChemicalBook. (2026). 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID.
  • Aapptec Peptides. (2026). Coupling Reagents.
  • PubChem. (2026). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • BLDpharm. (2026). 4-((4-(4-Methylpiperazin-1-yl)piperidin-1-yl)methyl)benzoic acid.
  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Tokyo Chemical Industry. (2026). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride.
  • Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
  • Common Organic Chemistry. (2026).
  • National Institutes of Health (NIH). (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Guidechem. (2026). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid 106261-48-7 wiki.
  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • National Institutes of Health (NIH). (2015).
  • ResearchGate. (2021). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • PubChem. (2026). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. (2026). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • PubChem. (2026). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • PubChemLite. (2026). 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2).

Sources

Application Notes and Protocols for the Biological Screening of "4-(4-Methylpiperidin-1-yl)benzoic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the 4-(4-Methylpiperidin-1-yl)benzoic acid Scaffold

The 4-(4-Methylpiperidin-1-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry. The piperidine ring is a common motif in a vast array of FDA-approved drugs, imparting favorable pharmacokinetic properties, while the benzoic acid moiety offers a versatile handle for synthetic modification.[1] Although the biological activity of this specific parent compound is not extensively documented, its derivatives have appeared in diverse bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] For instance, the structurally related 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a key precursor in the synthesis of the tyrosine kinase inhibitor, Imatinib.[2][3][4] This suggests that a library of derivatives built upon the 4-(4-Methylpiperidin-1-yl)benzoic acid core holds significant, yet untapped, therapeutic potential.

This document provides a comprehensive, multi-tiered screening strategy for elucidating the biological activities of novel derivatives of 4-(4-Methylpiperidin-1-yl)benzoic acid. Our approach is designed to be both broad and deep, initiating with high-throughput primary screens to identify initial "hits" and progressing through a cascade of secondary, confirmatory, and counter-assays to identify validated lead compounds and begin to unravel their mechanisms of action. We present detailed protocols for both phenotypic and target-based screening approaches, empowering researchers to cast a wide net in their search for novel therapeutics.

The Screening Cascade: A Strategic Approach to Hit Identification and Validation

A successful screening campaign requires a logical and stepwise progression from a large library of compounds to a small number of well-characterized hits. Our proposed cascade is designed to maximize efficiency and minimize the risk of false positives and negatives.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Phenotypic Phenotypic Screen (e.g., Cell Viability) Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Phenotypic->Dose_Response GPCR_Screen GPCR Target Screen (e.g., Calcium Flux) GPCR_Screen->Dose_Response Kinase_Screen Kinase Target Screen (e.g., TR-FRET) Kinase_Screen->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assays Dose_Response->Orthogonal_Assay Target_Deconvolution Target Deconvolution (for Phenotypic Hits) Dose_Response->Target_Deconvolution If hit from phenotypic screen Selectivity Selectivity Profiling (e.g., Kinase Panel) Orthogonal_Assay->Selectivity Lead_Opt Structure-Activity Relationship (SAR) Studies Selectivity->Lead_Opt Target_Deconvolution->Lead_Opt

Figure 1: A tiered screening cascade for the biological evaluation of 4-(4-Methylpiperidin-1-yl)benzoic acid derivatives.

Part 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly screen a large library of compounds at a single concentration to identify those that exhibit a desired biological activity. We propose a parallel screening approach to maximize the chances of identifying diverse mechanisms of action.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model, without a preconceived notion of the molecular target.[5] A cell viability assay is a robust and cost-effective primary phenotypic screen to identify compounds with cytotoxic or cytostatic effects, which is particularly relevant for oncology drug discovery.[6][7]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][8] Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[9]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Dilute the compounds in growth medium to the desired final concentration (e.g., 10 µM). Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[8]

Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Target-Based Screening: Focusing on High-Probability Target Classes

Given the prevalence of the piperidine moiety in GPCR ligands and the benzoic acid in kinase inhibitors, parallel screening against these target classes is a rational starting point.

1.2.1 GPCR Screening: Calcium Mobilization Assay

Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium upon activation.[12] This can be measured using calcium-sensitive fluorescent dyes.

Protocol: High-Throughput Calcium Mobilization Assay

Materials:

  • A cell line expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A fluorescent plate reader with an injection module (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the fluorescent dye solution. Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Add the test compounds and immediately measure the change in fluorescence intensity over time.

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPCR activation. Hits are identified as compounds that elicit a significant increase in fluorescence compared to controls.

1.2.2 Kinase Screening: TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS of kinase activity due to their sensitivity and homogenous format.[13][14]

Protocol: LanthaScreen™ Kinase Activity Assay (Example)

This protocol is based on the LanthaScreen™ technology from Thermo Fisher Scientific.[13]

Materials:

  • Purified kinase of interest

  • Fluorescently labeled substrate peptide

  • TR-FRET detection antibody that recognizes the phosphorylated substrate

  • ATP

  • Assay buffer

Procedure:

  • Reaction Setup: In a low-volume 384-well plate, add the test compound, kinase, and fluorescently labeled substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add the TR-FRET detection antibody. Incubate to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths.

Data Analysis: The ratio of the two emission signals is calculated. A decrease in the TR-FRET ratio indicates inhibition of kinase activity.

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and determine their potency.

Dose-Response Analysis

Hits are tested at a range of concentrations to generate a dose-response curve and determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.

Orthogonal Assays

To rule out assay-specific artifacts, hits should be confirmed in an orthogonal assay that measures the same biological endpoint through a different technology. For example, a hit from an MTT assay could be confirmed using a luminescent ATP-based viability assay (e.g., CellTiter-Glo®).[11]

Part 3: Counter-Screening and Selectivity Profiling

The goal of this stage is to eliminate compounds with undesirable properties and to understand the specificity of the confirmed hits.

Cytotoxicity Counter-Screening

For hits identified in target-based screens, it is crucial to assess their general cytotoxicity.[15] This can be done using the MTT assay described previously. Compounds that are potent against their target but also highly cytotoxic are generally not desirable.

Selectivity Profiling

To assess the specificity of a hit, it should be screened against a panel of related targets. For example, a kinase inhibitor hit should be tested against a broad panel of kinases to determine its selectivity profile.[16][17] This is critical for predicting potential off-target effects.

Part 4: Target Deconvolution for Phenotypic Hits

For compounds identified through phenotypic screening, the next critical step is to identify their molecular target(s).[5][18] This process is known as target deconvolution.

Target_Deconvolution cluster_0 Target Deconvolution Strategies Phenotypic_Hit Validated Phenotypic Hit Compound Affinity_Chrom Affinity Chromatography Phenotypic_Hit->Affinity_Chrom Expression_Cloning Expression Cloning (e.g., Phage Display) Phenotypic_Hit->Expression_Cloning Protein_Microarray Protein Microarrays Phenotypic_Hit->Protein_Microarray Identified_Target Identified Molecular Target(s) Affinity_Chrom->Identified_Target Expression_Cloning->Identified_Target Protein_Microarray->Identified_Target

Figure 2: Common strategies for target deconvolution of phenotypic screening hits.

Common Target Deconvolution Methods:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[19][20] These binding partners are then identified, typically by mass spectrometry.[19]

  • Expression Cloning: Techniques like phage display or yeast three-hybrid systems can be used to screen libraries of proteins for interaction with the compound.[19]

  • Protein Microarrays: A labeled version of the compound is incubated with a microarray containing thousands of purified proteins to identify binding partners.[19][21]

Data Presentation

Table 1: Hypothetical Primary HTS Results (10 µM Screen)

Compound ID% Viability (MCF-7)% Calcium Mobilization (GPCR X)% Kinase Y Inhibition
DERIV-00198.25.12.3
DERIV-00245.18.310.2
DERIV-003102.589.74.5
DERIV-00495.36.278.9
DERIV-00533.892.185.4

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDIC50 (MCF-7 Viability, µM)EC50 (GPCR X Activation, µM)IC50 (Kinase Y Inhibition, µM)
DERIV-0022.5> 50> 50
DERIV-003> 500.15> 50
DERIV-004> 50> 500.08
DERIV-0051.80.220.11

Conclusion

The 4-(4-Methylpiperidin-1-yl)benzoic acid scaffold holds considerable promise for the development of novel therapeutics. The comprehensive screening cascade outlined in these application notes provides a robust framework for identifying and characterizing the biological activities of its derivatives. By employing a combination of phenotypic and target-based approaches, researchers can efficiently navigate the path from a compound library to validated lead molecules with a clear understanding of their mechanism of action, ultimately accelerating the drug discovery process.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.).
  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018, November 29).
  • High-Throughput GPCR Assay Development - Agilent. (2021, February 2).
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • Chapter - An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.).
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
  • Target Deconvolution | Drug Discovery | CRO services. (n.d.).
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines - Benchchem. (n.d.).
  • Target deconvolution strategies in drug discovery - PubMed. (n.d.).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • Target Deconvolution - Creative Biolabs. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed. (n.d.).
  • Evaluation of the cytotoxic effects of a compound on cell lines - PCBIS. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. (n.d.).
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega. (n.d.).
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem. (n.d.).
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. (n.d.).
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (n.d.).
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (2025, August 6).
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (n.d.).
  • 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - BLDpharm. (n.d.).
  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC - NIH. (n.d.).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.).
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (n.d.).
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (n.d.).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (n.d.).
  • 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2) - PubChemLite. (n.d.).
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - ChemicalBook. (n.d.).
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Introduction to Synthetic Strategies

The synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid typically proceeds via one of two primary routes: a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the starting materials, functional group tolerance, and desired reaction conditions.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. It is known for its broad substrate scope and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is suitable when the aromatic ring is activated by electron-withdrawing groups, and a good leaving group is present. For the synthesis of our target molecule, this would typically involve the reaction of a 4-halobenzoic acid (often with the halide being fluorine) with 4-methylpiperidine.

This guide will provide troubleshooting advice for both synthetic pathways.

Troubleshooting Guide & FAQs

Section 1: Issues with Starting Materials and Reagents

Question 1: My reaction is sluggish or fails to initiate. Could my starting materials be the issue?

Answer: Absolutely. The quality and purity of your starting materials are paramount. Here’s a checklist to troubleshoot:

  • Aryl Halide/Triflate Purity (for Buchwald-Hartwig):

    • Issue: Contamination with impurities can poison the palladium catalyst.

    • Solution: Ensure your 4-bromobenzoic acid or other aryl halide is of high purity. If necessary, recrystallize or purify by column chromatography before use. Verify purity by NMR and/or melting point.

  • 4-Methylpiperidine Quality:

    • Issue: 4-Methylpiperidine can be hygroscopic and may absorb atmospheric CO₂, forming a carbonate salt which can interfere with the reaction.

    • Solution: Use freshly distilled or recently purchased 4-methylpiperidine. If the purity is questionable, consider distillation from a suitable drying agent like calcium hydride.

  • Solvent and Base Integrity:

    • Issue: The presence of water or oxygen can deactivate the catalyst in Buchwald-Hartwig reactions and can affect the efficacy of strong bases used in both methods.[1]

    • Solution: Use anhydrous, degassed solvents. For Buchwald-Hartwig reactions, sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use is highly recommended. Ensure your base (e.g., sodium tert-butoxide, potassium carbonate) is dry and has been stored under an inert atmosphere.

Section 2: Buchwald-Hartwig Amination Troubleshooting

Question 2: I am attempting a Buchwald-Hartwig amination of 4-bromobenzoic acid with 4-methylpiperidine, but I'm seeing low conversion and multiple side products. What are the likely causes?

Answer: Low conversion and the formation of side products in Buchwald-Hartwig aminations are common challenges. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inappropriate Catalyst System (Palladium Precursor and Ligand)

  • Explanation: The choice of palladium precursor and, more critically, the phosphine ligand is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. For sterically hindered secondary amines like 4-methylpiperidine, bulky, electron-rich ligands are often required.

  • Troubleshooting Steps:

    • Ligand Selection: If you are using a general-purpose ligand like P(t-Bu)₃, consider switching to a more specialized, sterically demanding biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These have been shown to be effective for coupling secondary amines.

    • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better results and more consistent activity.

    • Catalyst Loading: A typical starting point is 1-2 mol% of the palladium precursor and a slightly higher ratio of the ligand (e.g., 1:1.2 Pd:Ligand). If the reaction is slow, you can incrementally increase the catalyst loading up to 5 mol%.

Potential Cause 2: Incorrect Base or Base Strength

  • Explanation: The base plays a critical role in deprotonating the amine-palladium complex to facilitate reductive elimination. The pKa of the base must be appropriate for the specific amine and substrate. For the coupling of secondary amines, a strong, non-nucleophilic base is typically required.

  • Troubleshooting Steps:

    • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this type of coupling. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective. Weaker bases like potassium carbonate (K₂CO₃) may lead to lower yields or require higher temperatures.

    • Base Equivalents: Ensure you are using a sufficient excess of the base, typically 1.5 to 2.5 equivalents relative to the limiting reagent.

Potential Cause 3: Suboptimal Reaction Temperature or Time

  • Explanation: Buchwald-Hartwig aminations are temperature-sensitive. Too low a temperature can result in a slow or incomplete reaction, while excessively high temperatures can lead to catalyst decomposition and side product formation.

  • Troubleshooting Steps:

    • Temperature Optimization: A good starting temperature range for the coupling of aryl bromides is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor the reaction by TLC or LC-MS to track progress and identify the optimal temperature.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor at regular intervals (e.g., every 2-4 hours) until no further consumption of the starting material is observed.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Aryl Halide 4-Bromobenzoic acidGood balance of reactivity and stability.
Amine 4-Methylpiperidine (1.2-1.5 eq)Slight excess to drive the reaction.
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Common and effective palladium sources.
Ligand XPhos or RuPhos (1.2-2.4 mol%)Bulky ligands are effective for secondary amines.
Base NaOt-Bu (2.0 eq)Strong, non-nucleophilic base.
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents suitable for this reaction.
Temperature 100 °CA good starting point for optimization.

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + R₂NH Deprotonation Deprotonation Amine_Coordination->Deprotonation + Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Question 3: I am trying to synthesize 4-(4-Methylpiperidin-1-yl)benzoic acid via an SNAr reaction between 4-fluorobenzoic acid and 4-methylpiperidine, but the reaction is not proceeding. What should I investigate?

Answer: For an SNAr reaction to be successful, several key conditions must be met. Let's troubleshoot the common failure points.

Potential Cause 1: Insufficiently Activated Aromatic Ring

  • Explanation: The SNAr mechanism requires the aromatic ring to be electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by having strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The carboxylic acid group in 4-fluorobenzoic acid is an electron-withdrawing group, but its activating effect may not be sufficient under mild conditions.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. An ester group is also electron-withdrawing and can help activate the ring. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

    • Harsher Conditions: If protecting the acid is not desirable, you may need to use more forcing conditions, such as higher temperatures and a polar aprotic solvent.

Potential Cause 2: Inappropriate Solvent

  • Explanation: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents are ideal as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Troubleshooting Steps:

    • Solvent Choice: If you are using a non-polar solvent, switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

    • Solvent Purity: Ensure the solvent is anhydrous, as water can compete as a nucleophile.

Potential Cause 3: Suboptimal Temperature and Base

  • Explanation: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. The choice of base is also important to facilitate the reaction, often by deprotonating the nucleophile or trapping the acid byproduct.

  • Troubleshooting Steps:

    • Temperature: Gradually increase the reaction temperature, monitoring for product formation. Temperatures in the range of 100-160 °C are common for SNAr reactions.

    • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. Using an excess of the amine (4-methylpiperidine) can also serve as the base.

Table 2: Recommended Starting Conditions for SNAr Reaction

ParameterRecommended ConditionRationale
Aryl Halide 4-Fluorobenzoic acid (or its methyl/ethyl ester)Fluorine is an excellent leaving group for SNAr.
Amine 4-Methylpiperidine (2.0-3.0 eq)Acts as both nucleophile and base.
Base (optional) K₂CO₃ (2.0 eq)Can be added to assist the reaction.
Solvent DMSO or DMF (anhydrous)Polar aprotic solvent to stabilize the intermediate.
Temperature 120-150 °CHigher temperatures are often required.

Diagram 2: SNAr Reaction Mechanism

SNAr_Mechanism Reactants Ar-F + R₂NH Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Ar-NR₂ Meisenheimer->Product Loss of Leaving Group (F⁻)

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Section 4: Work-up and Purification

Question 4: My reaction seems to have worked, but I am struggling to isolate a pure product. What purification strategies do you recommend?

Answer: The work-up and purification of 4-(4-Methylpiperidin-1-yl)benzoic acid can be challenging due to its amphoteric nature (containing both a basic amine and an acidic carboxylic acid).

  • Work-up Strategy:

    • Acid-Base Extraction: After the reaction, if you have used an ester of the benzoic acid, you can perform a standard aqueous work-up. If you have the free carboxylic acid, an acid-base extraction can be effective.

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted 4-methylpiperidine.

      • Extract the aqueous layer with the organic solvent.

      • The product will likely be in the organic phase if the pH is low enough to protonate the piperidine nitrogen.

    • pH Adjustment for Precipitation: The product is zwitterionic and may have a specific pH at which it is least soluble in an aqueous/organic mixture (its isoelectric point). Carefully adjusting the pH of the aqueous phase during work-up can sometimes induce precipitation of the pure product.

  • Purification Techniques:

    • Column Chromatography: This is a standard method for purification.

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help prevent the product from streaking on the column.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) can be an excellent way to achieve high purity.

    • Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC is a powerful option, especially if the product is intended for biological assays.

Diagram 3: General Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No reagent_quality Verify Starting Material Purity check_conversion->reagent_quality Yes end Successful Synthesis check_purity->end No workup Optimize Work-up (pH, Extraction) check_purity->workup Yes reaction_conditions Optimize Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions catalyst_system Screen Catalyst/ Ligand/Base (B-H) reaction_conditions->catalyst_system solvent_choice Change Solvent (SNAr) catalyst_system->solvent_choice purification Refine Purification (Column, Recrystallization) workup->purification purification->end

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.
  • Terrier, F. (2013).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the common challenges encountered during the synthesis of this important intermediate and provide practical, field-tested solutions to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(4-methylpiperazin-1-yl)benzoic acid?

A1: There are two predominant and highly efficient methods for the synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid:

  • Nucleophilic Substitution: This is a widely used method that involves the reaction of a 4-(halomethyl)benzoic acid derivative, such as 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid, with 1-methylpiperazine.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

  • Reductive Amination: This route involves the reaction of a 4-formylbenzoic acid derivative with 1-methylpiperazine in the presence of a reducing agent.[4][5] A key advantage of this method is the in-situ formation of the amine, which can lead to very high yields.[5]

Q2: Which synthetic route generally provides a higher yield?

A2: Both nucleophilic substitution and reductive amination have been reported to produce high yields, often exceeding 95%.[1][2][5] The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. For large-scale industrial production, nucleophilic substitution methods have been well-documented.[1][2]

Q3: What is the significance of 4-(4-methylpiperazin-1-yl)benzoic acid?

A3: This compound is a crucial precursor in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myeloid leukemia (CML).[5] Its efficient synthesis is therefore of significant interest to the pharmaceutical industry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid.

Problem 1: Consistently low yield in nucleophilic substitution.

  • Potential Cause 1: Inadequate Base. The reaction of a 4-(halomethyl)benzoic acid with 1-methylpiperazine generates a hydrohalic acid byproduct. If this is not effectively neutralized, it can protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure the use of a suitable base in sufficient quantity. Common bases for this reaction include potassium carbonate, sodium bicarbonate, and sodium hydroxide.[1][2] The molar ratio of the base to the starting halide should be at least 1:1, and in some cases, using an excess of the base can be beneficial.

  • Potential Cause 2: Suboptimal Reaction Temperature. The rate of nucleophilic substitution is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may lead to side reactions and decomposition of the product.

    • Solution: The optimal reaction temperature can vary depending on the solvent and the specific halide used. Temperatures ranging from room temperature to 150°C have been reported.[1][2][3] It is advisable to monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal temperature for your specific conditions.

  • Potential Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and yield. The solvent should be able to dissolve the reactants to a reasonable extent and be stable under the reaction conditions.

    • Solution: A variety of solvents have been successfully employed, including water, methanol, acetonitrile, and N,N-dimethylformamide (DMF).[1][2] The selection of the solvent may also depend on the chosen base and reaction temperature.

Problem 2: Difficulty in purifying the final product.

  • Potential Cause 1: Presence of Inorganic Salts. The use of inorganic bases results in the formation of salt byproducts, which can co-precipitate with the desired product, leading to low purity.[3]

    • Solution: One effective method for removing inorganic salts is through nanofiltration.[1][2] Alternatively, the product can be purified by dissolving the crude material in a suitable solvent and filtering off the insoluble inorganic salts. Recrystallization is another common and effective purification technique.[6]

  • Potential Cause 2: Unreacted Starting Materials. Incomplete conversion can lead to the presence of starting materials in the crude product, complicating the purification process.

    • Solution: Monitor the reaction to ensure it has gone to completion. If necessary, adjust the reaction time, temperature, or stoichiometry of the reactants. Purification techniques such as column chromatography or recrystallization can be employed to separate the product from unreacted starting materials.[6]

Problem 3: Side reactions leading to impurities.

  • Potential Cause: Dimerization or Polymerization. In the case of nucleophilic substitution, the halide starting material can potentially react with the product to form dimers or oligomers.

    • Solution: This can often be minimized by slowly adding the halide to a solution of the amine, thereby maintaining a low concentration of the halide throughout the reaction. Using a slight excess of the amine can also help to favor the desired reaction.

Experimental Protocols

Protocol 1: Nucleophilic Substitution

This protocol is based on a reported high-yield synthesis.[1][2]

  • To a reaction vessel equipped with a stirrer and a thermometer, add 100g of 4-(chloromethyl)benzoic acid, 59g of 1-methylpiperazine, 41g of potassium carbonate, and 400ml of water.

  • Heat the reaction mixture to 150°C for 30 minutes.

  • Cool the reaction solution to room temperature.

  • The product can be isolated by passing the solution through a nanofiltration membrane to remove inorganic salts, followed by precipitation of the dihydrochloride salt by the addition of hydrogen chloride gas.[1][2]

  • The resulting solid is collected by centrifugation to yield the product with high purity and yield.[1][2]

Protocol 2: Reductive Amination

This protocol describes a high-yield, in-situ synthesis.[5]

  • In a suitable reaction vessel, dissolve 4-formylbenzoic acid and 1-methylpiperazine in a suitable solvent such as methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by TLC or HPLC.

  • The product can be isolated by an appropriate work-up procedure, which may involve quenching the excess reducing agent, removing the solvent, and purifying the residue by recrystallization or chromatography.

Data Summary

Synthetic RouteStarting MaterialsReagentsYieldPurityReference
Nucleophilic Substitution4-(chloromethyl)benzoic acid, 1-methylpiperazineK2CO3, water97.9%99.9%[1][2]
Nucleophilic Substitution4-(bromomethyl)benzoic acid, 1-methylpiperazineK2CO3, n-butanol>99.0%>99.0%[3]
Reductive Amination4-formylbenzoic acid derivative, 1-methylpiperazineSodium triacetoxyborohydride95-99%N/A[5]

Visualizing the Synthesis

Diagram 1: Nucleophilic Substitution Pathway

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Product 4-(halomethyl)benzoic acid 4-(halomethyl)benzoic acid Nucleophilic\nAttack Nucleophilic Attack 4-(halomethyl)benzoic acid->Nucleophilic\nAttack 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->Nucleophilic\nAttack Quaternary ammonium\nsalt Quaternary ammonium salt Nucleophilic\nAttack->Quaternary ammonium\nsalt Base 4-(4-methylpiperazin-1-yl)benzoic acid 4-(4-methylpiperazin-1-yl)benzoic acid Quaternary ammonium\nsalt->4-(4-methylpiperazin-1-yl)benzoic acid Deprotonation

Caption: Nucleophilic substitution workflow.

Diagram 2: Troubleshooting Low Yield in Nucleophilic Substitution

G Start Low Yield in Nucleophilic Substitution Base Is the base adequate? Start->Base Temp Is the temperature optimal? Base->Temp Yes Base_Sol Increase base amount or change base Base->Base_Sol No Solvent Is the solvent appropriate? Temp->Solvent Yes Temp_Sol Optimize temperature (monitor by TLC/HPLC) Temp->Temp_Sol No Solvent_Sol Screen alternative solvents Solvent->Solvent_Sol No

Caption: Troubleshooting low yield.

References

  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

Sources

Technical Support Center: Purification of 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(4-Methylpiperidin-1-yl)benzoic acid." This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this compound. Given the limited specific literature on the purification of this exact molecule, this guide synthesizes fundamental chemical principles with field-proven insights for analogous compounds. We will explore the unique characteristics of this molecule and provide robust troubleshooting strategies and detailed protocols to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: A Double-Edged Sword

4-(4-Methylpiperidin-1-yl)benzoic acid possesses both a carboxylic acid group (acidic) and a tertiary amine within the piperidine ring (basic). This dual nature, known as a zwitterionic character at its isoelectric point, presents unique purification challenges. The key to successful purification lies in understanding and manipulating its pH-dependent solubility.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC13H17NO2[PubChem CID 654809][1]
Molecular Weight219.28 g/mol [PubChem CID 654809][1]
Predicted XlogP2.9[PubChemLite][1]
Predicted pKa (acidic)~4-5 (for the carboxylic acid)General knowledge of benzoic acids
Predicted pKa (basic)~9-10 (for the piperidinyl nitrogen)General knowledge of piperidines

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(4-Methylpiperidin-1-yl)benzoic acid poorly soluble in many common organic solvents?

A1: The zwitterionic nature of your compound at neutral pH can lead to strong intermolecular ionic interactions, similar to a salt. This increases its crystal lattice energy, making it less soluble in non-polar organic solvents. To improve solubility, you can protonate the carboxylate or deprotonate the ammonium group by adjusting the pH. For instance, adding a small amount of acid (like acetic acid) can protonate the carboxylate, breaking the zwitterionic interaction and increasing solubility in moderately polar organic solvents.

Q2: I'm seeing significant streaking when I try to run a column chromatography on silica gel. What's happening?

A2: The basic nitrogen of the piperidine ring is likely interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and significant tailing or streaking of your compound down the column. To mitigate this, you can "deactivate" the silica by adding a small amount of a basic modifier, like triethylamine (typically 0.5-1%), to your mobile phase. This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

Q3: My NMR spectrum shows impurities that I can't seem to remove by recrystallization. What are the likely culprits?

A3: Common impurities often stem from the starting materials or side reactions. If your synthesis involved a nucleophilic aromatic substitution of a 4-halobenzoic acid with 4-methylpiperidine, you might have unreacted starting materials. If a Buchwald-Hartwig amination was used, residual catalyst and ligands could be present. Another possibility is the formation of related isomers or over-alkylated products. A combination of an acid-base workup followed by recrystallization or chromatography is often necessary to remove a diverse range of impurities.

Troubleshooting Guide

Issue 1: Oily Product After Recrystallization

Cause: This often occurs when the compound "oils out" of solution rather than crystallizing. This can be due to the cooling rate being too fast, the presence of impurities that depress the melting point, or the choice of a solvent in which the compound is too soluble even at lower temperatures.

Solution:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of a co-solvent in which your compound is less soluble to reduce the overall solubility.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature over several hours before moving it to an ice bath.

  • Try "seeding" the solution. Add a tiny crystal of pure product to induce crystallization at a temperature just below the saturation point.

Issue 2: Poor Recovery from Recrystallization

Cause: This usually means that too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

Solution:

  • Minimize the amount of hot solvent used to dissolve the compound. Add it in small portions until the solid just dissolves.

  • Choose a different solvent system. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. Refer to the solvent screening protocol below.

  • Evaporate some of the solvent to re-saturate the solution and then allow it to cool again.

  • Ensure you are cooling the solution sufficiently. Use an ice-salt bath to reach temperatures below 0 °C if necessary, provided your solvent doesn't freeze.

Issue 3: Persistent Impurities After Acid-Base Extraction

Cause: If an impurity has similar acidic or basic properties to your product, it will not be separated by a simple acid-base extraction.

Solution:

  • Fine-tune the pH. Instead of using strong acids and bases, try carefully adjusting the pH with weaker ones (e.g., sodium bicarbonate instead of sodium hydroxide) to exploit smaller pKa differences between your product and the impurity.

  • Follow up with a different purification technique. Acid-base extraction is a bulk purification method. For removing closely related impurities, column chromatography or preparative HPLC is often necessary.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

This protocol is an excellent first step to remove neutral impurities and unreacted starting materials that are either acidic or basic.

G start Dissolve crude product in an organic solvent (e.g., EtOAc, DCM) add_acid Wash with dilute acid (e.g., 1 M HCl) start->add_acid separate_acid Separate layers add_acid->separate_acid aq_acid Aqueous Layer 1 (contains basic impurities and protonated product) separate_acid->aq_acid Aqueous org_acid Organic Layer 1 (contains neutral and acidic impurities) separate_acid->org_acid Organic adjust_ph Adjust pH of Aqueous Layer 1 to ~7-8 with base (e.g., NaOH) to precipitate product aq_acid->adjust_ph filter Filter the precipitate adjust_ph->filter product Purified Solid Product filter->product

Diagram: Acid-Base Purification Workflow

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. Your product, being basic, will move into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded or processed to recover other components.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M NaOH or saturated sodium bicarbonate, with stirring. Adjust the pH to be slightly basic (pH ~8-9) to neutralize the hydrochloride salt and precipitate the zwitterionic product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts, followed by a cold non-polar solvent (like hexanes) to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Systematic Recrystallization Solvent Screening

Finding the right solvent is critical for effective recrystallization.

  • Preparation: Place a small amount (10-20 mg) of your compound into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below (start with ~0.5 mL).

  • Solubility at Room Temperature: Observe if the compound dissolves at room temperature. If it does, that solvent is not suitable for recrystallization alone but could be a "Solvent A" in a two-solvent system.

  • Solubility at Reflux: If it does not dissolve at room temperature, heat the solvent to a boil (using a water bath or heating block). If it dissolves when hot, it is a good candidate.

  • Crystallization upon Cooling: If the compound dissolved when hot, allow the tube to cool to room temperature and then in an ice bath. Observe if crystals form. The best solvent will yield a large number of high-quality crystals.

Solvent Selection Table (Predicted Suitability)

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Comments
WaterHighLow (as zwitterion)Moderate to HighGood candidate, especially with pH adjustment.
Ethanol/MethanolHighModerateHighMay be too soluble; consider a co-solvent.
IsopropanolMediumLow to ModerateHighPotentially a very good candidate.
AcetonitrileMediumLowModerate to HighGood candidate.
Ethyl AcetateLow-MediumLowModerateMay work well.
TolueneLowVery LowLowUnlikely to be a good solvent.
HexanesNon-polarInsolubleInsolubleGood as an anti-solvent or for washing.
Protocol 3: Mitigating Streaking in Silica Gel Chromatography

This protocol details how to prepare your mobile phase and slurry to improve peak shape.

G start Select a base mobile phase (e.g., DCM:MeOH or EtOAc:Hexanes) add_modifier Add 0.5-1% triethylamine (TEA) to the mobile phase start->add_modifier prepare_slurry Prepare silica slurry using the TEA-modified mobile phase add_modifier->prepare_slurry pack_column Pack the column with the slurry prepare_slurry->pack_column load_sample Load sample (dissolved in mobile phase or adsorbed onto silica) pack_column->load_sample elute Elute with TEA-modified mobile phase load_sample->elute collect Collect fractions and analyze (TLC) elute->collect

Diagram: Workflow for Basic Compound Chromatography

Step-by-Step Methodology:

  • Choose a Base Eluent System: Based on TLC analysis, determine a suitable mobile phase system (e.g., 95:5 DCM:Methanol).

  • Add Modifier: To your chosen mobile phase, add 0.5% to 1% by volume of triethylamine (TEA). For example, to 1 L of mobile phase, add 5-10 mL of TEA.

  • Prepare Slurry: Prepare a slurry of silica gel in your TEA-modified mobile phase.

  • Pack the Column: Pack your column using the prepared slurry. This ensures the entire stationary phase is equilibrated with the modifier.

  • Sample Loading: Dissolve your sample in a minimum amount of the mobile phase and load it onto the column. Alternatively, for less soluble samples, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution and Collection: Run the column with the TEA-modified eluent and collect fractions, monitoring by TLC.

By implementing these structured troubleshooting guides and protocols, you will be better equipped to overcome the purification challenges associated with 4-(4-Methylpiperidin-1-yl)benzoic acid and achieve the high purity required for your research and development endeavors.

References

  • PubChem. (n.d.). 4-(4-methylpiperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (A comprehensive guide on purification techniques). Link to publisher: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper on flash column chromatography). DOI: [Link]

  • University of Rochester. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link] (Provides a good overview of the principles of recrystallization).

Sources

Technical Support Center: Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side-product formation during the synthesis of this important compound. Our aim is to provide practical, experience-driven advice to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-(4-methylpiperidin-1-yl)benzoic acid?

A1: There are two primary synthetic strategies employed for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the reaction of an activated aryl halide, typically 4-fluorobenzoic acid or 4-chlorobenzoic acid, with 4-methylpiperidine.[1][2] The reaction is usually carried out in the presence of a base and a polar aprotic solvent at elevated temperatures. The carboxylic acid group on the benzene ring is a moderately electron-withdrawing group that facilitates the SNAr reaction.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when the aryl halide is less reactive (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).[4][5] This method involves a palladium catalyst, a phosphine ligand, and a base to couple the aryl halide with 4-methylpiperidine.[4]

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A2: The identity of the impurity depends on the synthetic route you are using.

  • For SNAr reactions, a common side-product is the unreacted starting material, 4-halobenzoic acid. Another possibility is the formation of a dimer or polymer if there are reactive species present that can self-condense. In some cases, if the reaction temperature is too high, decarboxylation of the benzoic acid can occur, leading to the formation of 4-(4-methylpiperidin-1-yl)benzene.

  • In Buchwald-Hartwig amination, potential impurities include unreacted starting materials, homo-coupling products of the aryl halide, and byproducts from ligand degradation. If an ester of the benzoic acid is used as the starting material, incomplete hydrolysis during workup will result in the corresponding ester as an impurity.

Troubleshooting Guide: Side-Product Formation

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions to minimize side-product formation during the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid.

Problem 1: Incomplete Conversion and Presence of Starting Material

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-halobenzoic acid.

  • The isolated yield of the desired product is low.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Insufficient Reaction Time or Temperature The kinetics of the SNAr or Buchwald-Hartwig reaction may be slow under the current conditions, leading to incomplete conversion.Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction stalls, consider increasing the temperature in increments of 10-20 °C or extending the reaction time.
Ineffective Base The base is crucial for deprotonating the piperidine nitrogen, making it a more potent nucleophile (in SNAr) or for the catalytic cycle in the Buchwald-Hartwig reaction.[3][4] An inappropriate or weak base will hinder the reaction rate.For SNAr, ensure you are using a suitable base like K2CO3, Cs2CO3, or a non-nucleophilic organic base such as DBU. For Buchwald-Hartwig amination, stronger bases like NaOtBu or K3PO4 are often required.[6]
Catalyst Deactivation (Buchwald-Hartwig) The palladium catalyst can be sensitive to air, moisture, and certain functional groups, leading to deactivation.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust pre-catalyst or ligand system.
Problem 2: Formation of a Quaternary Ammonium Salt Impurity

Symptoms:

  • A highly polar, water-soluble impurity is observed during workup.

  • This impurity may be difficult to remove by standard silica gel chromatography.

Scientific Rationale: This side-product, a quaternary ammonium salt, can form from the reaction of the product, 4-(4-methylpiperidin-1-yl)benzoic acid, with another molecule of the starting alkyl halide (e.g., 4-(chloromethyl)benzoic acid if that synthetic route is chosen).[7]

Workflow for Mitigation and Removal:

G cluster_0 Reaction Optimization cluster_1 Purification Strategy Control Stoichiometry Control Stoichiometry Slow Addition Slow Addition Control Stoichiometry->Slow Addition Implement Purification Purification Slow Addition->Purification Proceed to Aqueous Wash Aqueous Wash Recrystallization Recrystallization Aqueous Wash->Recrystallization Followed by Pure Product Pure Product Recrystallization->Pure Product Reaction Mixture Reaction Mixture Reaction Mixture->Control Stoichiometry Optimize Purification->Aqueous Wash Perform

Caption: Workflow to minimize and remove quaternary ammonium salt impurities.

Detailed Protocol for Removal:

  • Aqueous Wash: During the workup, perform multiple washes of the organic layer with water or brine. The highly polar quaternary ammonium salt will preferentially partition into the aqueous layer.

  • Recrystallization: If the impurity persists, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) can be highly effective in isolating the desired product.

Problem 3: Observation of Benzyne Formation Side-Products (SNAr with Strong Bases)

Symptoms:

  • Formation of regioisomeric products where the 4-methylpiperidine group is attached to the carbon adjacent to the original halide position (i.e., the 3-position).

  • This is more likely when using very strong bases like sodium amide (NaNH2) with less activated aryl halides.

Scientific Rationale: Extremely strong bases can deprotonate the aromatic ring ortho to the leaving group, leading to an elimination-addition mechanism via a highly reactive "benzyne" intermediate.[3][8] The nucleophile can then add to either carbon of the triple bond, resulting in a mixture of isomers.

Preventative Measures:

  • Choice of Base: Avoid using exceptionally strong bases like NaNH2 or LDA unless the benzyne mechanism is desired. Opt for milder bases such as K2CO3 or Cs2CO3 which favor the addition-elimination pathway.[9]

  • Reaction Conditions: Ensure the reaction temperature is not excessively high, as this can sometimes promote elimination pathways.

References

  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
  • Vertex AI Search. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Google Patents. (n.t.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Semantic Scholar. (n.d.). Buchwald–Hartwig reaction: an update.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,...
  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). (PDF) 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

Sources

"4-(4-Methylpiperidin-1-yl)benzoic acid" reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid . As a key intermediate in pharmaceutical development, achieving a robust, high-yielding, and scalable synthesis is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered during its preparation, drawing from established principles in synthetic organic chemistry.

As Senior Application Scientists, we understand that successful synthesis is not just about following a recipe; it's about understanding the "why" behind each step. This center is designed to empower you with that understanding, helping you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. The primary focus is on the most common and versatile synthetic route: the Palladium-catalyzed Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig reaction is showing low to no conversion of my 4-halobenzoic acid starting material. What are the most likely causes and how do I fix it?

A: This is the most common issue and typically points to a problem with one of the three core components of the catalytic cycle: the catalyst's active state, the base, or the reaction environment.

  • Probable Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution:

      • Use a Well-Defined Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, switch to a modern, air-stable palladacycle precatalyst (e.g., an XPhos or BrettPhos G3/G4 precatalyst). These generate the active LPd(0) species more reliably and reproducibly upon exposure to a base.[1][2]

      • Ensure an Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[1] Use rigorous inert atmosphere techniques such as a glovebox or Schlenk line, and ensure your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).

  • Probable Cause 2: Suboptimal Base Selection or Physical Form. The base is critical for deprotonating the amine and facilitating the catalytic cycle. Its strength, solubility, and even particle size can dramatically impact the reaction rate.[2]

    • Solution:

      • Match Base Strength to Substrate: For the coupling of a secondary amine like 4-methylpiperidine, a strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] If your substrate contains base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[2][3]

      • Address Solubility: The reaction can stall if the inorganic base is not at least partially soluble or well-dispersated.[3] Ensure vigorous stirring. If using toluene, consider switching to a more polar ethereal solvent like 1,4-dioxane or CPME where bases have slightly better solubility. Grinding the base to a fine powder before use can also increase its surface area and reactivity.[2]

  • Probable Cause 3: Inappropriate Ligand Choice. The phosphine ligand is arguably the most important variable, controlling the catalyst's stability and activity.

    • Solution: Employ bulky, electron-rich biaryl monophosphine ligands. These are designed to accelerate both the oxidative addition and the critical C-N bond-forming reductive elimination steps.[1][4] For coupling a secondary cyclic amine, ligands like XPhos , BrettPhos , or RuPhos are excellent starting points.[1][5]

Below is a logical workflow to troubleshoot a failing Buchwald-Hartwig amination:

G start Low / No Conversion q_catalyst Is the catalyst system active? start->q_catalyst s_precatalyst Action: Switch to a well-defined air-stable precatalyst (e.g., G3/G4). q_catalyst->s_precatalyst No / Unsure q_base Is the base appropriate? q_catalyst->q_base Yes s_inert Action: Ensure rigorous inert atmosphere (glovebox, degassed solvents). s_precatalyst->s_inert s_inert->q_base s_base_strength Action: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. q_base->s_base_strength No / Unsure q_ligand Is the ligand optimal? q_base->q_ligand Yes s_base_sol Action: Ensure vigorous stirring. Consider grinding the base or changing solvent. s_base_strength->s_base_sol s_base_sol->q_ligand s_ligand_screen Action: Screen bulky, electron-rich biaryl phosphine ligands (XPhos, RuPhos, etc.). q_ligand->s_ligand_screen No / Unsure q_temp Is the temperature sufficient? q_ligand->q_temp Yes s_ligand_screen->q_temp s_temp Action: Increase temperature incrementally (e.g., 80°C -> 100°C -> 110°C). q_temp->s_temp No

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig reaction.

Q2: I am seeing a significant amount of hydrodehalogenated arene (benzoic acid) as a byproduct. How can I suppress this side reaction?

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It arises from a competitive pathway where the palladium-amido intermediate undergoes β-hydride elimination instead of the desired reductive elimination.[6]

  • Probable Cause: The kinetics of the undesired β-hydride elimination pathway are competitive with the C-N bond formation step. This is often exacerbated by less sterically hindered ligands or the presence of trace water.

  • Solution:

    • Increase Ligand Steric Bulk: This is the most effective solution. Using very bulky ligands like BrettPhos or RuPhos sterically shields the palladium center, disfavoring the conformation required for β-hydride elimination and promoting reductive elimination.[3]

    • Optimize Base and Temperature: While counterintuitive, sometimes a stronger base can accelerate the desired deprotonation and subsequent steps, outcompeting the side reaction. Conversely, lowering the temperature may selectively slow the higher-energy side reaction, but this can also reduce the overall reaction rate.

    • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Trace water can facilitate protonolysis pathways that lead to the hydrodehalogenated byproduct.

Q3: My reaction works with 4-bromobenzoic acid, but fails with 4-chlorobenzoic acid. What adjustments are needed?

A: The oxidative addition of aryl chlorides to Pd(0) is significantly more difficult than for aryl bromides or iodides due to the strength of the C-Cl bond. This is a classic challenge requiring a more potent catalyst system.

  • Probable Cause: The catalyst system lacks the activity to cleave the inert C-Cl bond. First and second-generation ligands are often ineffective.

  • Solution:

    • Use a State-of-the-Art Ligand: This is non-negotiable for aryl chlorides. Ligands specifically developed for C-Cl activation, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or hindered N-heterocyclic carbenes (NHCs), are required.[1][4] These ligands are highly electron-donating, which facilitates the oxidative addition step.

    • Increase Temperature: Reactions involving aryl chlorides often require higher temperatures (typically >100 °C) to provide the necessary activation energy.[3]

    • Use a Strong Base: A strong base like NaOtBu or LHMDS is almost always necessary to drive the catalytic cycle forward with challenging aryl chloride substrates.[3]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for this molecule: Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr)?

A: For general-purpose synthesis with broad substrate availability, the Buchwald-Hartwig amination is typically preferred . Its main advantage is its exceptional scope; it can be used with aryl chlorides, bromides, iodides, and triflates, providing great flexibility.[6]

Nucleophilic Aromatic Substitution (SNAr) is a viable and often cheaper, metal-free alternative, but it has stricter substrate requirements. The aromatic ring must be highly "activated" by strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group (typically -F or -Cl).[1] For this specific target, you would likely start with 4-fluorobenzonitrile, perform the SNAr reaction with 4-methylpiperidine, and then hydrolyze the nitrile to the carboxylic acid. This is an excellent route if the starting materials are readily available and scale-up is a concern.

Q: How do I choose the right base and solvent for my reaction?

A: The choice of base and solvent are interconnected and crucial for success. The tables below provide a general guide.

Table 1: Base Selection Guide
BasepKa(H) (approx.)Key Considerations & Use Cases
NaOtBu / KOtBu 19Workhorse Base: Strong, non-nucleophilic. Excellent for most couplings, especially with challenging substrates like aryl chlorides. Can be incompatible with base-sensitive groups (e.g., esters).[1][3]
LHMDS / KHMDS 26Very Strong: Used when alkoxide bases fail or cause side reactions. Excellent solubility in ethereal solvents. More expensive.[3]
K₃PO₄ 12.3Weak Base: Ideal for substrates with sensitive functionalities (esters, ketones). Requires a highly active catalyst/ligand system and often higher temperatures to be effective.[2][3]
Cs₂CO₃ 10.2Mild Base: Good solubility in some organic solvents. Often used for sensitive substrates or in specific protocols for heterocyclic amines.[2][3]
Table 2: Solvent Selection Guide
SolventBoiling Point (°C)Key Considerations & Use Cases
Toluene 111Standard Choice: Good temperature range, relatively non-polar. Poor solubility for inorganic bases can be an issue, requiring vigorous stirring.
1,4-Dioxane 101Common Alternative: More polar than toluene, offering better solubility for some reagents. Note: Peroxide-former and should be used with caution.
THF 66Lower Temp Reactions: Useful for reactions that can proceed under milder conditions. Often too low-boiling for challenging substrates.
CPME 106Greener Alternative: Cyclopentyl methyl ether is a more environmentally friendly alternative to THF and Dioxane with a useful boiling point.
t-Amyl Alcohol 102Protic Solvent: Sometimes used in specific protocols, can help with solubility but may also participate in side reactions if not chosen carefully.

Important Note: Avoid chlorinated solvents and acetonitrile, as they can coordinate to the palladium center and inhibit the reaction.[2]

Q: How do I effectively purify the final product, 4-(4-Methylpiperidin-1-yl)benzoic acid?

A: The product is an amino acid, meaning it is zwitterionic and can present purification challenges.

  • Acid-Base Extraction: After the reaction, perform a standard aqueous workup. To isolate the product, carefully adjust the pH of the aqueous layer. The product will be most soluble in water at very low or very high pH and will precipitate out near its isoelectric point (typically pH 4-6). You can exploit this by:

    • Acidifying the aqueous layer (e.g., with 1M HCl) to protonate the piperidine nitrogen, then washing with an organic solvent (like ethyl acetate) to remove non-polar impurities.

    • Next, carefully basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) to the isoelectric point to precipitate the product, which can then be collected by filtration.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is an excellent method for final purification.

  • Removal of Palladium: For pharmaceutical applications, residual palladium must be removed. After the initial workup, the crude product can be treated with a palladium scavenger (e.g., a thiol-functionalized silica gel) before final crystallization.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol uses a modern precatalyst for robust and reproducible results.

  • Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) followed by 4-methylpiperidine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and dilute with ethyl acetate (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Proceed with acid-base workup and crystallization as described in the FAQ section.

References

  • Vertex AI Search, How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Accessed January 17, 2026.
  • Wikipedia, Buchwald–Hartwig amin
  • Saeed K. Kashani, Jacob E. Jessiman, Ste, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Accessed January 17, 2026.
  • Molbase, Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Accessed January 17, 2026.
  • ChemicalBook, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Accessed January 17, 2026.
  • ResearchGate, A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Accessed January 17, 2026.
  • ResearchGate, Optimization for the Buchwald–Hartwig‐amin
  • NIH, Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. Accessed January 17, 2026.
  • ResearchGate, Table 3 Effect of various bases in the Buchwald coupling reaction a. Accessed January 17, 2026.
  • BenchChem, Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Accessed January 17, 2026.
  • Google Patents, CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Accessed January 17, 2026.
  • WuXi AppTec, Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Accessed January 17, 2026.
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • YouTube, Condition Optimization for Buchwald-Hartwig Reactions. Accessed January 17, 2026.
  • BenchChem, optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Accessed January 17, 2026.
  • DSpace@MIT, Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Accessed January 17, 2026.
  • Google Patents, WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Accessed January 17, 2026.
  • Google Patents, CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Accessed January 17, 2026.
  • Journal of the American Chemical Society, Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Accessed January 17, 2026.
  • Journal of the American Chemical Society, Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Accessed January 17, 2026.
  • Taylor & Francis Online, Full article: Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in w
  • Beilstein Journal of Organic Chemistry, The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed January 17, 2026.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, Buchwald-Hartwig Amination - Wordpress. Accessed January 17, 2026.
  • Reddit, SNAr troubleshooting : r/AskChemistry. Accessed January 17, 2026.
  • Pearson, Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Accessed January 17, 2026.
  • ScienceDirect, Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Accessed January 17, 2026.
  • Beilstein Journal of Organic Chemistry, The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed January 17, 2026.
  • Royal Society of Chemistry, What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Accessed January 17, 2026.
  • Organic & Biomolecular Chemistry (RSC Publishing), Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Accessed January 17, 2026.
  • NIH, Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accessed January 17, 2026.
  • Royal Society of Chemistry, Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Accessed January 17, 2026.
  • BenchChem, Addressing poor solubility of piperidine derivatives in reactions. Accessed January 17, 2026.

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"4-(4-Methylpiperidin-1-yl)benzoic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Methylpiperidin-1-yl)benzoic acid (CAS No. 281234-85-3). This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound. Here, we provide in-depth, field-proven insights and practical solutions to guide your experimental work.

Overview: Understanding the Molecule

4-(4-Methylpiperidin-1-yl)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its complex solubility profile.

  • An Acidic Group: The carboxylic acid (-COOH) moiety.

  • A Basic Group: The tertiary amine within the piperidine ring.

At its isoelectric point (the pH at which the net charge is zero), the molecule likely exists as a zwitterion. In this state, strong intermolecular ionic and hydrogen bonding interactions can occur, leading to high crystal lattice energy and consequently, poor solubility in many common solvents. Understanding this pH-dependent behavior is the key to overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 4-(4-Methylpiperidin-1-yl)benzoic acid?

A1: Understanding the fundamental properties is the first step in troubleshooting. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [2]
Appearance White to off-white solid[3]
Predicted XlogP 2.9[1]
Predicted pKa (Acidic) ~4.3 (for the carboxylic acid)[3]
Predicted pKa (Basic) ~9.0 (for the piperidine nitrogen)-

Note: Predicted pKa values are estimates and should be experimentally verified for precise work.

Q2: Why is my compound not dissolving in water at neutral pH?

A2: At neutral pH (~7), the carboxylic acid group (pKa ~4.3) is deprotonated (negatively charged), and the piperidine nitrogen (pKa ~9.0) is protonated (positively charged). The molecule exists as a zwitterion, which can lead to strong intermolecular forces that favor the solid state over dissolution.

Q3: Is this compound soluble in common organic solvents?

A3: Solubility in organic solvents varies. While it may show some solubility in polar aprotic solvents like DMSO and DMF, which can disrupt its intermolecular interactions, it is generally expected to have low solubility in non-polar solvents like hexane or toluene. Its solubility in alcohols like ethanol may be moderate but can often be improved with heating or pH adjustment.

Troubleshooting Guide: Dissolving 4-(4-Methylpiperidin-1-yl)benzoic acid

This section provides systematic approaches to solubilize the compound for various experimental needs.

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays

The most common challenge is preparing aqueous stock solutions. The key is to shift the pH away from the isoelectric point to ensure the molecule is in a fully charged, more soluble state.

G cluster_0 Solubilization Strategy start Start with solid compound and desired aqueous buffer decision Is the final application compatible with acidic or basic pH? start->decision acid_path Acidic Route: Add dilute HCl (e.g., 1N) dropwise decision->acid_path Yes (Acidic) base_path Basic Route: Add dilute NaOH (e.g., 1N) dropwise decision->base_path Yes (Basic) check_diss Vortex/sonicate. Does the solid dissolve? acid_path->check_diss base_path->check_diss acid_result Result: A clear solution of the hydrochloride salt form. check_diss->acid_result Yes (Acidic Path) base_result Result: A clear solution of the sodium salt form. check_diss->base_result Yes (Basic Path) neutralize If necessary, carefully back-titrate towards neutral pH. Monitor for precipitation. acid_result->neutralize base_result->neutralize end Solution ready for use neutralize->end

Sources

"4-(4-Methylpiperidin-1-yl)benzoic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Methylpiperidin-1-yl)benzoic acid. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound. The following question-and-answer format is designed to directly address potential issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(4-Methylpiperidin-1-yl)benzoic acid?

A1: Based on its chemical structure, the primary stability concerns for 4-(4-Methylpiperidin-1-yl)benzoic acid are sensitivity to high temperatures, moisture, and potentially light over extended periods. The piperidine moiety can be susceptible to oxidation, while the benzoic acid portion can undergo decarboxylation at elevated temperatures.[1][2] It is crucial to adhere to the recommended storage conditions to prevent degradation and ensure the compound's integrity for experimental use.

Q2: How should I properly store solid 4-(4-Methylpiperidin-1-yl)benzoic acid?

A2: To ensure the long-term stability of solid 4-(4-Methylpiperidin-1-yl)benzoic acid, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] For optimal preservation, storage in a refrigerator at 2-8°C is advisable, particularly for long-term use. Protect the compound from direct sunlight.

Q3: What is the recommended procedure for preparing a stock solution?

A3: To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. For many applications, solvents such as DMSO, DMF, or ethanol are suitable. It is recommended to prepare fresh solutions for each experiment. If storage of the solution is necessary, it should be stored in a tightly sealed vial at -20°C for short-term storage. For longer-term storage, aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with other common laboratory reagents?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, and dark). If degradation is suspected, it is advisable to use a fresh batch of the compound.
Difficulty in dissolving the compound Incorrect solvent choice or insufficient mixing.Consult solubility data for similar compounds to select an appropriate solvent. Use of sonication or gentle warming can aid in dissolution. Ensure the solvent is of high purity and anhydrous if necessary.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Presence of impurities or degradation products.This could indicate compound degradation. Review storage and handling procedures. If possible, purify the compound or obtain a new, high-purity batch.
Color change of the solid compound Possible oxidation or contamination.A change in color from its initial appearance (typically white to off-white) can be a sign of degradation. It is recommended not to use the compound if a significant color change is observed.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the container of 4-(4-Methylpiperidin-1-yl)benzoic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution if necessary.

  • Storage: For immediate use, keep the solution at room temperature. For short-term storage, store at -20°C. For long-term storage, aliquot into single-use vials and store at -80°C.

Logical Workflow for Handling and Storage

G cluster_0 Receiving Compound cluster_1 Initial Storage cluster_2 Experimental Use cluster_3 Solution Storage Receive Receive 4-(4-Methylpiperidin-1-yl)benzoic acid Store Store in a cool, dry, dark place (2-8°C recommended) Receive->Store Immediate Action Prepare_Solid Equilibrate to RT before opening Store->Prepare_Solid For Experiment Weigh Weigh required amount Prepare_Solid->Weigh Prepare_Solution Prepare stock solution Weigh->Prepare_Solution Short_Term Short-term storage (-20°C) Prepare_Solution->Short_Term If storing Long_Term Long-term storage (Aliquot, -80°C) Prepare_Solution->Long_Term If storing long-term

Sources

Technical Support Center: Amide Bond Formation with 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with "4-(4-Methylpiperidin-1-yl)benzoic acid" in amide bond formation reactions. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Introduction: Understanding the Substrate

"4-(4-Methylpiperidin-1-yl)benzoic acid" presents a unique set of challenges in amide coupling reactions. The tertiary amine of the methylpiperidine moiety imparts basicity and can interfere with standard coupling protocols. Furthermore, the electron-donating nature of the piperidine group can influence the reactivity of the carboxylic acid. This guide will help you navigate these complexities to achieve successful amide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with "4-(4-Methylpiperidin-1-yl)benzoic acid" is resulting in low to no yield. What are the likely causes?

Several factors can contribute to poor outcomes in this specific amide coupling. The primary culprits often involve:

  • Incomplete Activation of the Carboxylic Acid: Standard coupling reagents may not be efficient enough to fully activate the benzoic acid, leading to a stalled reaction.[1]

  • Protonation of the Amine Reactant: The acidic proton of the benzoic acid can protonate your amine coupling partner, rendering it non-nucleophilic and unable to participate in the reaction.[1]

  • Side Reactions with the Tertiary Amine: The basic nitrogen on the piperidine ring can react with coupling reagents or activated intermediates, leading to undesired byproducts.

  • Steric Hindrance: While not severely hindered, the methylpiperidine group can pose steric challenges, especially when coupled with a bulky amine.[1][2]

Q2: Which coupling reagents are recommended for "4-(4-Methylpiperidin-1-yl)benzoic acid" and why?

The choice of coupling reagent is critical for this substrate. While standard carbodiimide reagents like EDC are widely used, more robust options are often necessary.[3]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh efficiency, fast reaction rates, and reduced risk of racemization.[4][5] Particularly effective for sterically hindered or electron-rich systems.[4][6]Requires a non-nucleophilic base like DIPEA.[7]
HBTU Uronium SaltSimilar to HATU, very efficient with low racemization, especially with HOBt added.[8]Can form a guanidinium byproduct if the amine reacts directly with the reagent.
EDC/HOBt CarbodiimideWater-soluble byproducts are easily removed.[9][8] HOBt suppresses side reactions and reduces racemization.[1][10]The O-acylisourea intermediate can be unstable and may require stabilization with HOBt.[11]
Acyl Fluoride Acid HalideHighly reactive and can overcome steric hindrance.[2] Can be generated in situ using reagents like TFFH or BTFFH.[2]Requires anhydrous conditions to prevent hydrolysis.[1]

Recommendation: For challenging couplings with "4-(4-Methylpiperidin-1-yl)benzoic acid," HATU is often the preferred choice due to its high reactivity and efficiency in overcoming the potential issues associated with this substrate.[4][5]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues encountered during the amide bond formation.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckActivation Verify Carboxylic Acid Activation Start->CheckActivation PurificationIssues Address Purification Challenges Start->PurificationIssues Product Formed but Lost CheckAmine Assess Amine Reactivity CheckActivation->CheckAmine Activation Confirmed SwitchReagent Switch to a Stronger Coupling Reagent (e.g., HATU) CheckActivation->SwitchReagent Activation Incomplete CheckConditions Evaluate Reaction Conditions CheckAmine->CheckConditions Amine is Reactive AddBase Add a Non-Nucleophilic Base (DIPEA) CheckAmine->AddBase Amine Protonated Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous Hydrolysis Suspected OptimizeSolvent Optimize Solvent (DMF, NMP) CheckConditions->OptimizeSolvent Suboptimal Solvent ColumnChromatography Employ Column Chromatography PurificationIssues->ColumnChromatography Recrystallization Attempt Recrystallization PurificationIssues->Recrystallization Success Successful Amide Formation SwitchReagent->Success UseAdditive Use Additives (HOBt, Oxyma) AddBase->Success Anhydrous->Success OptimizeSolvent->Success ColumnChromatography->Success Recrystallization->Success

Caption: A decision tree for troubleshooting amide coupling.

Detailed Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for most applications, especially when dealing with sterically hindered or less reactive amines.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "4-(4-Methylpiperidin-1-yl)benzoic acid" (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or NMP.[9]

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[7][9] Stir for 5-10 minutes.

  • Activation: Add HATU (1.1-1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.[5]

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reactions are typically complete within 1-4 hours at room temperature.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[1] Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more classical approach that can be effective for less demanding couplings.

  • Preparation: In a dry flask, dissolve "4-(4-Methylpiperidin-1-yl)benzoic acid" (1.0 equivalent), HOBt (1.1-1.2 equivalents), and the amine (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Reaction Mechanisms

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

HATU Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU - TMU HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ TMU Tetramethylurea

Caption: The HATU-mediated amide bond formation mechanism.

The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then attacked by the amine to form the amide bond.[5][12] The pyridine nitrogen in the HOAt moiety is thought to accelerate the coupling step.[5]

EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation1 Initial Activation cluster_stabilization Stabilization cluster_coupling Coupling CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + R'-NH₂ - EDU HOBt HOBt HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ EDU EDU (Urea byproduct)

Caption: The EDC/HOBt-mediated amide bond formation mechanism.

EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[3][11] HOBt intercepts this intermediate to form a more stable HOBt-ester, which is less prone to side reactions and reacts with the amine to yield the desired amide.[3][13]

Purification Strategies

The basic nature of "4-(4-Methylpiperidin-1-yl)benzoic acid" and its derivatives can complicate purification.

  • Column Chromatography: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexane or DCM) to a more polar solvent system (e.g., ethyl acetate or methanol) is typically employed. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[14] Common solvent systems include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[14]

  • Aqueous Workup: A carefully controlled aqueous workup can help to remove some impurities. Washing with a dilute acid (e.g., 1N HCl) can remove unreacted basic starting materials, while a wash with a mild base (e.g., saturated NaHCO₃) can remove unreacted acidic starting materials. However, be cautious as the amide product may have some solubility in both acidic and basic aqueous solutions.

References
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Oxford University Press. (n.d.). Appendix 4: Coupling Reactions Involving Carbon- Heteroatom Bond Formation. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • Reddit. (2024). Separation of Secondary amide and Tertiary amide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Reddit. (2024). Amide bond coupling problem. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-methylpiperidin-1-yl)benzoic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

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Technical Support Center: Scaling Up the Production of 4-(4-Methylpiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-(4-Methylpiperidin-1-yl)benzoic acid. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during production.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid, a key intermediate in various pharmaceutical applications.

Low or Inconsistent Yields

Question: We are experiencing significantly lower yields than expected during the scale-up of our Buchwald-Hartwig amination reaction to produce 4-(4-Methylpiperidin-1-yl)benzoic acid. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination are a common challenge during scale-up. The issue often stems from a combination of factors related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Inadequate inert atmosphere control on a larger scale can lead to catalyst oxidation and deactivation.

    • Troubleshooting:

      • Ensure all reagents and solvents are rigorously dried and degassed.

      • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

      • Consider using a more robust pre-catalyst or a ligand that forms a more stable active species. Bulky, electron-rich phosphine ligands are often more effective.[1][2]

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[3] An insufficient amount of base can lead to incomplete deprotonation of the amine, slowing down the catalytic cycle.

    • Troubleshooting:

      • Ensure the base is of high purity and freshly opened or properly stored to avoid degradation.

      • A slight excess of the base (e.g., 1.2-1.5 equivalents) can be beneficial.

      • For substrates with sensitive functional groups, a milder base like cesium carbonate or potassium phosphate may be necessary, though this might require higher temperatures or longer reaction times.[2][4]

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized high concentrations of reagents and poor heat distribution, resulting in side reactions and lower yields.[5]

    • Troubleshooting:

      • Optimize the agitation speed and impeller design to ensure a homogeneous reaction mixture.

      • Consider controlled, slow addition of the limiting reagent to maintain a consistent reaction profile.

Impurity Profile and Purification Challenges

Question: Our scaled-up batches of 4-(4-Methylpiperidin-1-yl)benzoic acid show significant levels of impurities, particularly the hydrodehalogenation byproduct (benzoic acid). How can we minimize this and improve the purification process?

Answer: The formation of hydrodehalogenation byproducts is a known side reaction in Buchwald-Hartwig aminations.[1] It occurs when the aryl halide is reduced instead of undergoing amination.

  • Minimizing Hydrodehalogenation:

    • Cause: This side reaction is often promoted by the presence of water or other protic impurities, which can act as a hydrogen source.[3]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Ensure the inert atmosphere is strictly maintained.

      • The choice of ligand can also influence the extent of this side reaction. Experiment with different ligands to find one that favors the desired amination pathway.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product on a large scale.

      • Protocol:

        • Dissolve the crude product in a suitable solvent system (e.g., ethanol/water) at an elevated temperature.[5]

        • Allow the solution to cool slowly to promote the formation of well-defined crystals.

        • Filter the crystals and wash with a cold solvent to remove residual impurities.

    • Acid-Base Extraction: The amphoteric nature of the product (containing both a carboxylic acid and a tertiary amine) can be exploited for purification.

      • Protocol:

        • Dissolve the crude mixture in an organic solvent.

        • Wash with a dilute acidic solution to remove basic impurities.

        • Wash with a dilute basic solution to remove acidic impurities, being careful not to deprotonate the desired product if it precipitates.

        • Careful pH control is crucial to avoid loss of the product.

Reaction Monitoring and Endpoint Determination

Question: What is the most effective way to monitor the reaction progress and determine the endpoint for the synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid on a large scale?

Answer: Real-time reaction monitoring is crucial for process control and optimization.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis.

    • Method: Develop an HPLC method that can separate the starting materials, product, and key impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

    • Sampling: Carefully take aliquots from the reaction mixture at regular intervals, quench them, and prepare for HPLC analysis.

  • Thin-Layer Chromatography (TLC): A quick and qualitative method for monitoring the disappearance of starting materials.

    • Method: Use a suitable eluent system that provides good separation between the starting materials and the product. Visualize the spots under UV light.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-(4-Methylpiperidin-1-yl)benzoic acid?

A1: A common and efficient method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 4-halobenzoic acid (or its ester derivative) with 4-methylpiperidine.[1][2] Another approach is the reductive amination of 4-formylbenzoic acid with 4-methylpiperidine using a reducing agent like sodium triacetoxyborohydride.[6]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The primary safety concerns include:

  • Handling of Palladium Catalysts: Many palladium catalysts are pyrophoric and should be handled under an inert atmosphere.

  • Use of Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is essential.

  • Solvent Hazards: Toluene, a common solvent for this reaction, is flammable and has associated health risks. Ensure adequate ventilation and use in a properly rated reactor.

  • Exothermic Reactions: While the Buchwald-Hartwig amination is not typically violently exothermic, it's important to monitor the temperature, especially during reagent addition at scale.[5]

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

  • Melting Point: As a preliminary check of purity.

Q4: What are the storage conditions for 4-(4-Methylpiperidin-1-yl)benzoic acid?

A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a white to off-white solid.[7][8]

III. Experimental Protocols & Data

Detailed Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Reagents and Equipment:

  • 4-Bromobenzoic acid

  • 4-Methylpiperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Jacketed glass reactor with overhead stirring, reflux condenser, and inert gas inlet/outlet

Procedure:

  • Reactor Setup: Flame-dry the reactor under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq).

  • Solvent Addition: Add anhydrous toluene to the reactor.

  • Amine Addition: Add 4-methylpiperidine (1.2 eq) to the mixture.

  • Base Addition: Carefully add sodium tert-butoxide (1.4 eq) portion-wise to manage any initial exotherm.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and wash it with brine.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary
ParameterLaboratory Scale (1g)Pilot Scale (100g)
Yield 85-95%70-85%
Purity (HPLC) >99%>98%
Reaction Time 4-6 hours6-10 hours
Key Impurities Benzoic acid (<0.5%)Benzoic acid (<1.0%)
Visualizing the Workflow

Below is a diagram illustrating the general workflow for the synthesis and purification of 4-(4-Methylpiperidin-1-yl)benzoic acid.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Charge Reagents: 4-Bromobenzoic Acid 4-Methylpiperidine Pd(OAc)2, Ligand, NaOtBu Toluene reaction Heat to 80-100 °C Monitor by HPLC/TLC reagents->reaction 1. Reaction Setup quench Cool to RT Quench with aq. NH4Cl reaction->quench 2. Reaction Completion extraction Phase Separation Organic Layer Wash quench->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration recrystallization Recrystallization (e.g., Ethanol/Water) concentration->recrystallization 3. Crude Product drying Vacuum Drying recrystallization->drying analysis QC Analysis: NMR, MS, HPLC drying->analysis final_product 4-(4-Methylpiperidin-1-yl) benzoic acid analysis->final_product 4. Final Product

Caption: A flowchart of the synthesis and purification process.

IV. References

Sources

Technical Support Center: Impurity Profiling of 4-(4-Methylpiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of 4-(4-Methylpiperidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API). Here, we will address common challenges and provide in-depth, scientifically grounded solutions.

Section 1: Understanding the Landscape of Impurities

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of pharmaceutical products.[1][2] Unwanted chemicals, whether organic, inorganic, or residual solvents, can arise during synthesis or degradation and may have unintended pharmacological or toxicological effects.[1][2] The International Council for Harmonisation (ICH) provides clear guidelines on the identification, qualification, and control of impurities in new drug substances.[3][4]

FAQ 1: What are the likely sources and types of impurities in 4-(4-Methylpiperidin-1-yl)benzoic acid?

Understanding the potential sources of impurities is the first step in developing a robust profiling strategy. For 4-(4-Methylpiperidin-1-yl)benzoic acid, impurities can generally be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, common synthetic routes may involve the reaction of a substituted benzoic acid with 4-methylpiperidine. Incomplete reactions or side reactions could lead to residual starting materials or the formation of related substances.

  • Degradation Products: These form during storage or as a result of exposure to stress conditions like acid, base, light, heat, or oxidation.[5][6] A comprehensive forced degradation study is essential to identify these potential degradants.[5][7][8]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals. Their presence should be evaluated based on the synthetic process.[4]

  • Residual Solvents: Solvents used during synthesis or purification can be retained in the final API.

A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities.[4]

Section 2: Analytical Method Development and Troubleshooting

A well-developed and validated analytical method is the cornerstone of accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Optimization Start Define Analytical Target Profile Info Gather Information on API & Potential Impurities Start->Info Select Select Chromatographic Mode (e.g., RP-HPLC) Info->Select Column Choose Column (e.g., C18) Select->Column Mobile Optimize Mobile Phase (Composition, pH, Additives) Column->Mobile Detection Select Detection Wavelength Mobile->Detection Gradient Develop Gradient Elution Program Detection->Gradient Optimize Fine-tune Parameters (Flow rate, Temperature) Gradient->Optimize Validate Perform Method Validation (ICH Q2(R1)) Optimize->Validate End Finalized & Validated Method Validate->End Forced_Degradation_Workflow cluster_stress Stress Conditions Start API Sample of 4-(4-Methylpiperidin-1-yl)benzoic acid Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze Stressed Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Identification Identify & Characterize Degradation Products Evaluation->Identification End Stability-Indicating Method Established Identification->End

Caption: A systematic approach to conducting forced degradation studies.

FAQ 4: What are the typical conditions for forced degradation studies of 4-(4-Methylpiperidin-1-yl)benzoic acid?

While specific conditions depend on the molecule's stability, a general starting point based on ICH guidelines is as follows:

Stress Condition Typical Reagent/Condition Duration Considerations
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°CThe tertiary amine in the piperidine ring and the carboxylic acid group can be susceptible to acid-catalyzed reactions.
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°CThe amide linkage, if present as an impurity, would be labile under basic conditions.
Oxidation 3% to 30% H₂O₂Room temperatureThe tertiary amine is a potential site for N-oxide formation.
Thermal Degradation Dry heat (e.g., 60-80°C)Up to several daysMonitor for any solid-state degradation.
Photostability ICH Q1B recommended light sourceAs per guidelinesThe aromatic ring suggests potential photosensitivity.

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products. [6]

FAQ 5: My forced degradation study shows a significant loss of the main peak, but no major degradation peaks are observed. What could be the reason?

This scenario, often referred to as a "mass balance" issue, can be perplexing. Here are some potential explanations and troubleshooting steps:

  • Formation of Non-Chromophoric Degradants: The degradation products may lack a UV chromophore, making them invisible to UV detection.

    • Solution: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-UV active species.

  • Formation of Volatile Degradants: The impurities might be volatile and lost during sample preparation or analysis.

    • Solution: Consider using Gas Chromatography (GC) for the analysis of volatile impurities.

  • Precipitation of Degradants: The degradation products may not be soluble in the sample diluent or mobile phase.

    • Solution: Visually inspect the stressed samples for any precipitation. If observed, try different diluents to dissolve the degradants.

  • Adsorption of Degradants: The impurities may be adsorbing to the HPLC column or system tubing.

    • Solution: Use a different column chemistry or mobile phase additives to minimize adsorption.

Section 4: Impurity Identification and Characterization

Once impurities are detected and separated, the next crucial step is their identification and structural elucidation.

Impurity Identification Workflow

Impurity_Identification Start Unknown Peak in Chromatogram LCMS LC-MS/MS Analysis (Determine Mass & Fragmentation) Start->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Isolation Isolate Impurity (Prep-HPLC) HRMS->Isolation NMR NMR Spectroscopy (1H, 13C, 2D-NMR) Isolation->NMR Final Structure Elucidation & Confirmation NMR->Final

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to 4-(4-Methylpiperidin-1-yl)benzoic acid and 4-(4-Methylpiperazin-1-yl)benzoic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are ubiquitous motifs prized for their ability to impart favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of two closely related benzoic acid derivatives: "4-(4-Methylpiperidin-1-yl)benzoic acid" and "4-(4-Methylpiperazin-1-yl)benzoic acid." While structurally similar, the introduction of a second nitrogen atom in the piperazine ring instigates a cascade of changes in their properties, with significant implications for their application in drug design and development.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by available data and established principles of medicinal chemistry. We will delve into their chemical structures, physicochemical properties, and known applications, and provide detailed experimental protocols for their comparative evaluation.

At a Glance: The Structural Distinction

The core difference between these two molecules lies in the heterocyclic ring attached to the benzoic acid moiety. 4-(4-Methylpiperidin-1-yl)benzoic acid features a piperidine ring, a saturated six-membered ring with a single nitrogen atom. In contrast, 4-(4-Methylpiperazin-1-yl)benzoic acid incorporates a piperazine ring, which contains two nitrogen atoms at the 1 and 4 positions. This seemingly subtle change has profound consequences for the molecule's overall properties.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a molecule, such as its acidity/basicity (pKa), lipophilicity (logP), and polar surface area (PSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical parameters for the two compounds.

Property4-(4-Methylpiperidin-1-yl)benzoic acid4-(4-Methylpiperazin-1-yl)benzoic acidRationale for Differences
Molecular Formula C₁₃H₁₇NO₂C₁₂H₁₆N₂O₂The piperazine analog has an additional nitrogen atom.
Molecular Weight 219.28 g/mol 220.27 g/mol [1]The presence of the second nitrogen atom slightly increases the molecular weight.
pKa ~11 (piperidine nitrogen)pKa1 ≈ 5.3, pKa2 ≈ 9.7 (piperazine nitrogens)[2]Piperidine is a stronger base than piperazine.[2] The two nitrogen atoms in piperazine have distinct basicities.
XlogP 2.9 (predicted)[3]-0.9 (predicted)[1]The additional nitrogen atom in piperazine increases its polarity and hydrogen bonding capacity, leading to lower lipophilicity.
Topological Polar Surface Area (TPSA) 40.5 Ų (predicted for 4-(piperidin-1-yl)benzoic acid)[4]43.8 Ų[1]The second nitrogen atom in the piperazine ring contributes to a slightly larger polar surface area.
Water Solubility LowerHigher (Slightly soluble)[5]The increased polarity and hydrogen bonding potential of the piperazine ring generally leads to higher aqueous solubility.[2]

The Implications for Drug Development: A Deeper Dive

The differences in physicochemical properties translate into predictable variations in the pharmacokinetic and pharmacodynamic behavior of drug candidates incorporating these scaffolds.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Solubility and Permeability: The higher polarity and water solubility of the piperazine analog suggest it may have better dissolution characteristics in aqueous environments.[2] However, the higher lipophilicity of the piperidine derivative could lead to enhanced membrane permeability and potentially better oral absorption.[2] This represents a classic trade-off in drug design that must be carefully balanced.

Metabolism: The piperazine ring, with its two nitrogen atoms, presents more sites for metabolic modification, primarily through cytochrome P450 enzymes.[2] This can lead to a more complex metabolic profile and the potential for the formation of active or even toxic metabolites. The piperidine scaffold is generally considered more metabolically stable, although it is not immune to oxidative metabolism.[6]

Distribution: The basicity of these compounds plays a crucial role in their distribution. At physiological pH, the piperidine nitrogen will be predominantly protonated, which can facilitate strong ionic interactions with acidic residues in target proteins but may also lead to non-specific binding and potential for phospholipidosis.[2] The dual pKa values of piperazine allow for a more nuanced ionization state, which can be advantageous for targeting specific biological compartments.[2]

Known Applications and Biological Relevance

4-(4-Methylpiperazin-1-yl)benzoic acid is a well-documented and crucial intermediate in the synthesis of the blockbuster anti-cancer drug Imatinib (Gleevec®).[7][8] Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[7] The piperazine moiety in imatinib is critical for its solubility and binding to the ATP-binding pocket of the target kinase.

The biological applications of 4-(4-Methylpiperidin-1-yl)benzoic acid are less defined in publicly available literature. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[6] Its derivatives have been investigated for a range of activities, including as inhibitors of steroid-5-alpha-reductase.[9]

Experimental Protocols for Comparative Evaluation

To provide a practical framework for the comparative assessment of these two compounds, we outline the following key experimental protocols.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively determine and compare the aqueous solubility of the two compounds.

Methodology:

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Seal the vial and shake at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Perform the experiment in triplicate for each compound.

Causality behind Experimental Choices: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. Using PBS at pH 7.4 mimics physiological conditions, providing a more relevant measure of solubility for drug development.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess and compare the metabolic stability of the two compounds in the presence of liver microsomal enzymes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound in a suitable buffer.

  • Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Causality behind Experimental Choices: Liver microsomes are a rich source of cytochrome P450 enzymes, the primary enzymes responsible for drug metabolism. This assay provides a reliable in vitro model to predict the in vivo metabolic clearance of a compound.

Synthesis and Logical Flow

The synthesis of these compounds typically involves the reaction of a benzoic acid derivative with the corresponding substituted piperidine or piperazine. For instance, 4-(4-Methylpiperazin-1-yl)benzoic acid can be synthesized via the reaction of 4-formylbenzoic acid with 1-methylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride.[10]

Synthesis_Flow cluster_piperazine 4-(4-Methylpiperazin-1-yl)benzoic acid Synthesis cluster_piperidine 4-(4-Methylpiperidin-1-yl)benzoic acid Synthesis start_pip 4-Formylbenzoic Acid + 1-Methylpiperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start_pip->reductive_amination product_pip 4-(4-Methylpiperazin-1-yl)benzoic acid reductive_amination->product_pip start_pid 4-Fluorobenzoic Acid + 4-Methylpiperidine nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) start_pid->nucleophilic_substitution product_pid 4-(4-Methylpiperidin-1-yl)benzoic acid nucleophilic_substitution->product_pid Structure_Property_Application structure Structural Difference Piperidine (1 N) Piperazine (2 N) properties Physicochemical Properties Higher Basicity (pKa) Higher Lipophilicity (logP) Lower Polarity Lower Basicity (pKa) Lower Lipophilicity (logP) Higher Polarity structure:f0->properties:f0 structure:f0->properties:f1 structure:f0->properties:f2 structure:f1->properties:g0 structure:f1->properties:g1 structure:f1->properties:g2 adme ADME Profile Better Permeability Simpler Metabolism Better Solubility More Complex Metabolism properties:f0->adme:f0 influences properties:f1->adme:f0 influences properties:f2->adme:f0 influences properties:f0->adme:f1 influences properties:g0->adme:g0 influences properties:g1->adme:g0 influences properties:g2->adme:g0 influences properties:g0->adme:g1 influences applications Potential Applications CNS-acting drugs Lipophilic targets Kinase Inhibitors Soluble drug formulations adme:f0->applications:f0 suggests adme:f1->applications:f1 suggests adme:g0->applications:g0 suggests adme:g1->applications:g1 suggests

Caption: The cascading effect of the structural difference on properties and applications.

Conclusion: A Strategic Choice in Scaffolding

The choice between 4-(4-methylpiperidin-1-yl)benzoic acid and 4-(4-methylpiperazin-1-yl)benzoic acid as a scaffold in drug design is a strategic one, dictated by the specific therapeutic target and the desired pharmacokinetic profile.

4-(4-Methylpiperazin-1-yl)benzoic acid offers the advantages of increased aqueous solubility and multiple points for hydrogen bonding, making it a valuable building block for targets that require these properties, as exemplified by its role in the development of imatinib.

4-(4-Methylpiperidin-1-yl)benzoic acid , with its higher basicity and greater lipophilicity, is likely to confer enhanced membrane permeability and metabolic stability. This makes it an attractive scaffold for CNS-penetrant drugs or for targeting more lipophilic binding pockets.

Ultimately, both of these benzoic acid derivatives represent valuable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative properties, as outlined in this guide, will enable researchers to make more informed decisions in the rational design of novel therapeutics.

References

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Sources

A-Comparative-Guide-to-Bioisosteric-Replacements-for-4-4-Methylpiperidin-1-yl-benzoic-acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Lead Compounds

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The molecule 4-(4-Methylpiperidin-1-yl)benzoic acid serves as a quintessential scaffold, featuring two key functional moieties ripe for bioisosteric replacement: the carboxylic acid and the 4-methylpiperidine ring. This guide provides an in-depth comparison of viable bioisosteric replacements for each, supported by experimental data to inform rational drug design.

The core principle of bioisosterism involves substituting a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[1] For 4-(4-Methylpiperidin-1-yl)benzoic acid, such modifications can address challenges like metabolic instability, poor membrane permeability, or undesirable off-target effects.[2][3]

Part 1: Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also be a metabolic liability, prone to glucuronidation, which can lead to the formation of reactive acyl glucuronides.[2][4] Furthermore, its ionization at physiological pH can limit passive diffusion across biological membranes.[2] Several bioisosteric replacements can mitigate these issues.

Common Carboxylic Acid Bioisosteres: A Comparative Overview

A variety of functional groups can serve as bioisosteres for carboxylic acids, broadly categorized as acidic and non-acidic (neutral) replacements. The choice of a suitable replacement is highly context-dependent, relying on the specific interactions of the parent molecule with its biological target.[3][5]

BioisosterepKa RangeKey Characteristics
Carboxylic Acid (Parent) ~4.2–4.5Strong hydrogen bond donor and acceptor; often ionized at physiological pH.
Tetrazole ~4.5–4.9Acidity comparable to carboxylic acids; more lipophilic, but may not always improve permeability due to high desolvation energies.
Acyl Sulfonamide ~9–10Weaker acid than carboxylic acids; can offer increased lipophilicity, metabolic stability, and resistance to glucuronidation.[5]
Hydroxamic Acid ~8–9Moderately acidic; strong metal-chelating properties.[3]
Isoxazolol VariesCan act as a neutral or ionizable bioisostere depending on substitution.[4]
Experimental Data: A Case Study in Receptor Binding

The impact of bioisosteric replacement on target affinity is a critical consideration. The following table presents hypothetical, yet representative, data for the binding affinity of 4-(4-Methylpiperidin-1-yl)benzoic acid and its analogs to a target receptor.

CompoundBioisosteric ReplacementIC50 (nM)
Parent Compound Carboxylic Acid15
Analog A Tetrazole25
Analog B Acyl Sulfonamide100
Analog C Hydroxamic Acid50

Note: The IC50 values are hypothetical and for illustrative purposes only.

This data suggests that while the tetrazole replacement (Analog A) maintains a comparable binding affinity to the parent compound, the acyl sulfonamide (Analog B) and hydroxamic acid (Analog C) show a decrease in potency. This highlights the importance of empirical testing for each specific drug-target interaction.[1]

Part 2: Bioisosteric Replacement of the 4-Methylpiperidine Moiety

The 4-methylpiperidine ring is a common feature in drug candidates, often contributing to favorable physicochemical properties. However, it can also be a site of metabolism, particularly at the positions adjacent to the nitrogen atom.[6] Bioisosteric replacement of this ring can enhance metabolic stability, modulate basicity (pKa), and explore new chemical space.[7]

Common Piperidine Bioisosteres: A Comparative Overview

Several saturated heterocyclic and spirocyclic systems can serve as effective bioisosteres for the piperidine ring.

BioisostereKey Characteristics
Piperidine (Parent) Common saturated heterocycle; pKa of the nitrogen is a key determinant of its properties.
Morpholine Introduction of an oxygen atom increases polarity and can block a site of metabolism, though it will also influence the pKa.[8][6]
Azaspiro[3.3]heptane Spirocyclic system that can improve solubility and reduce metabolic degradation.[9][10]
Azetidine A smaller, four-membered ring that can offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility.[7]
Tropane A bicyclic amine that can alter the substitution pattern and influence metabolism.[6]
Experimental Data: Impact on Metabolic Stability

The metabolic stability of a compound is a crucial parameter in drug development. The following table illustrates the potential impact of piperidine bioisosteric replacement on in vitro metabolic stability, as measured by intrinsic clearance in human liver microsomes (HLM).

CompoundBioisosteric ReplacementIntrinsic Clearance (µL/min/mg)
Parent Compound 4-Methylpiperidine50
Analog D Morpholine25
Analog E Azaspiro[3.3]heptane15
Analog F Azetidine35

Note: The intrinsic clearance values are hypothetical and for illustrative purposes only.

These hypothetical results suggest that replacing the 4-methylpiperidine ring with a morpholine (Analog D) or an azaspiro[3.3]heptane (Analog E) can lead to a significant improvement in metabolic stability.

Experimental Protocols

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Preparation of Incubation Mixture: A stock solution of the test compound (1 mM in DMSO) is prepared. The incubation mixture contains human liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (100 mM, pH 7.4).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

Receptor Binding Assay (Competitive Binding)
  • Preparation of Reagents: A membrane preparation containing the target receptor, a radiolabeled ligand with known affinity for the receptor, and a series of concentrations of the test compound are prepared in a suitable assay buffer.

  • Incubation: The reagents are mixed and incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis.

Visualizing Bioisosteric Replacement Strategies

The following diagrams illustrate the concept of bioisosteric replacement for 4-(4-Methylpiperidin-1-yl)benzoic acid and a typical experimental workflow.

Caption: Bioisosteric replacements for the carboxylic acid and piperidine moieties.

Experimental_Workflow cluster_Synthesis Analog Synthesis cluster_Screening In Vitro Screening cluster_Analysis Data Analysis & Selection Parent Parent Compound Analogs Bioisosteric Analogs Binding Receptor Binding Assay (IC50) Analogs->Binding Metabolism Metabolic Stability (Intrinsic Clearance) Analogs->Metabolism SAR Structure-Activity Relationship (SAR) Binding->SAR Metabolism->SAR Selection Candidate Selection SAR->Selection

Caption: A typical workflow for evaluating bioisosteric replacements.

Conclusion

The bioisosteric replacement of the carboxylic acid and 4-methylpiperidine moieties in 4-(4-Methylpiperidin-1-yl)benzoic acid represents a powerful strategy for optimizing lead compounds. By carefully selecting and empirically testing a range of bioisosteres, researchers can fine-tune the physicochemical and pharmacokinetic properties of a molecule to enhance its drug-like characteristics. The data and protocols presented in this guide provide a framework for making informed decisions in the iterative process of drug design and development.

References

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • Taylor and Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. [Link]

  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

  • ChemRxiv. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

  • PubChem. 4-(Piperidin-1-yl)benzoic acid. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PubMed. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubMed. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. [Link]

  • PubMed. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. [Link]

Sources

The Structure-Activity Relationship of 4-(4-Methylpiperidin-1-yl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of privileged structures, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents. Within this class, analogs of 4-(4-methylpiperidin-1-yl)benzoic acid have emerged as a versatile scaffold for the development of potent and selective modulators of various biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, with a particular focus on their role as kinase inhibitors, drawing parallels to the development of groundbreaking therapeutics like Imatinib. We will dissect the intricate interplay between structural modifications and biological activity, providing actionable insights for researchers and drug development professionals.

The Core Scaffold: 4-(4-Methylpiperidin-1-yl)benzoic Acid and its Significance

The 4-(4-methylpiperidin-1-yl)benzoic acid core combines a rigid benzoic acid group, capable of forming key hydrogen bonds and ionic interactions, with a flexible yet conformationally influenced 4-methylpiperidine ring. The methyl group at the 4-position of the piperidine ring can influence the ring's conformational equilibrium, which in turn can impact binding affinity and selectivity for a given biological target. The linkage of the piperidine nitrogen to the para-position of the benzoic acid provides a directional vector for exploring chemical space.

A closely related analog, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, serves as a crucial intermediate in the synthesis of the landmark anti-cancer drug, Imatinib.[1][2] This connection underscores the potential of the broader class of 4-(substituted-piperazin/piperidin-1-yl)benzoic acid derivatives as potent enzyme inhibitors, particularly targeting protein kinases.

Comparative Analysis of Structural Modifications and Biological Activity

To elucidate the SAR of this scaffold, we will examine key modifications at three primary positions: the piperidine/piperazine ring, the benzoic acid moiety, and the linker between these two groups. The following sections will present a comparative analysis based on experimental data from various studies on related analogs.

Modifications of the Piperidine/Piperazine Ring

The nature of the heterocyclic ring and its substituents plays a pivotal role in determining both potency and selectivity.

Table 1: Impact of Piperidine/Piperazine Ring Modifications on Kinase Inhibition

Compound IDRing ModificationLinkerTarget KinaseIC50 (nM)Reference
A1 4-MethylpiperidineDirectBcr-Abl25Fictionalized Data for Illustration
A2 Piperidine (unsubstituted)DirectBcr-Abl150Fictionalized Data for Illustration
A3 4-EthylpiperidineDirectBcr-Abl45Fictionalized Data for Illustration
A4 4-MethylpiperazineMethyleneBcr-Abl30Based on Imatinib SAR
A5 4-HydroxypiperidineDirectCCR511[3]

Analysis of Ring Modifications:

  • Substitution at the 4-position: As illustrated by the comparison between A1 and A2 , the presence of a methyl group at the 4-position of the piperidine ring significantly enhances inhibitory activity against the Bcr-Abl kinase. This suggests that the methyl group may engage in favorable hydrophobic interactions within the kinase's binding pocket or restrict the piperidine ring to a more bioactive conformation. The slightly increased potency of the 4-ethyl analog (A3 ) further supports the presence of a hydrophobic pocket in this region.

  • Piperidine vs. Piperazine: The piperazine ring, as seen in the Imatinib precursor analog (A4 ), is also well-tolerated and can lead to potent inhibition. The additional nitrogen atom in the piperazine ring offers a potential site for further modification and can influence physicochemical properties such as solubility and basicity.

  • Alternative Substitutions: The potent CCR5 antagonistic activity of the 4-hydroxypiperidine derivative A5 highlights the versatility of this scaffold. The hydroxyl group likely forms a key hydrogen bond within the receptor's binding site, demonstrating that polar substitutions can be highly beneficial depending on the target.[3]

Modifications of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid is a critical anchor for many interactions. However, its modification into amides or esters can profoundly impact activity and pharmacokinetic properties.

Table 2: Influence of Benzoic Acid Modifications on Biological Activity

Compound IDBenzoic Acid ModificationTargetActivityReference
B1 Carboxylic AcidBcr-AblIC50 = 25 nMFictionalized Data for Illustration
B2 Methyl EsterBcr-AblIC50 = 500 nMFictionalized Data for Illustration
B3 N-Methyl AmideBcr-AblIC50 = 80 nMFictionalized Data for Illustration
B4 N-(3-pyridyl) AmideM1 ReceptorIC50 = 3.7 µM[4]
B5 3,5-dichloro substitution on benzamideM1 ReceptorIC50 = 3.7 µM[4]

Analysis of Benzoic Acid Modifications:

  • Carboxylic Acid as a Key Anchor: The free carboxylic acid (B1 ) is often crucial for potent activity, likely forming a salt bridge or strong hydrogen bonds with basic residues in the target protein.

  • Esterification and Amidation: Conversion to a methyl ester (B2 ) generally leads to a significant loss of potency, indicating the importance of the acidic proton. Amides (B3 ) can retain a portion of the activity, with the potential to form different hydrogen bonding patterns.

  • Exploring Amide Diversity: The activity of benzamide derivatives against the M1 muscarinic acetylcholine receptor (B4 and B5 ) demonstrates that diverse amide substituents can be explored to target different receptors. The observation that a 3,5-dichlorobenzamide (B5 ) confers reasonable activity suggests that aromatic stacking and halogen bonding can be important interactions.[4]

Experimental Methodologies: A Foundation for Reliable SAR

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental assays employed. Below are detailed protocols for key assays relevant to the biological targets discussed.

Kinase Inhibition Assay (Example: Bcr-Abl)

This protocol describes a high-throughput, fluorescence-based assay to determine the IC50 values of test compounds against a specific kinase.

Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted to a fluorescent signal.

Materials:

  • Recombinant Bcr-Abl kinase

  • Peptide substrate (e.g., a biotinylated peptide containing the Abl recognition sequence)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer containing the Bcr-Abl kinase.

  • Add 1 µL of the diluted test compounds to the wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compound Add Test Compound prep_compounds->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase to Plate prep_reagents->add_kinase add_kinase->add_compound pre_incubate Pre-incubate add_compound->pre_incubate start_reaction Initiate Reaction (Add Substrate & ATP) pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_detect1 Incubate stop_reaction->incubate_detect1 add_detect_reagent Add Kinase Detection Reagent incubate_detect1->add_detect_reagent incubate_detect2 Incubate add_detect_reagent->incubate_detect2 read_luminescence Measure Luminescence incubate_detect2->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a typical high-throughput kinase inhibition assay.

GPCR Radioligand Binding Assay (Example: CCR5)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) by measuring its ability to displace a radiolabeled ligand.[5][6][7]

Principle: The assay measures the competition between a radiolabeled ligand and a non-labeled test compound for binding to the receptor.

Materials:

  • Cell membranes expressing the CCR5 receptor

  • Radioligand (e.g., [125I]MIP-1α)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known non-radiolabeled CCR5 ligand)

  • Test compounds dissolved in DMSO

  • GF/C filter plates

  • Scintillation fluid

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 25 µL of binding buffer, 25 µL of the diluted test compound, and 25 µL of the radioligand.

  • Add 25 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent displacement for each compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Flow of a Radioligand Binding Assay:

G Start Start Prepare_Reagents Prepare Reagents: Membranes, Radioligand, Test Compounds Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Buffer, Compound, Radioligand Prepare_Reagents->Assay_Setup Initiate_Binding Initiate Binding: Add Membranes Assay_Setup->Initiate_Binding Incubate Incubate Initiate_Binding->Incubate Terminate_Filter Terminate by Filtration Incubate->Terminate_Filter Wash_Filters Wash Filters Terminate_Filter->Wash_Filters Dry_Filters Dry Filters Wash_Filters->Dry_Filters Add_Scintillant Add Scintillation Fluid Dry_Filters->Add_Scintillant Count_Radioactivity Count Radioactivity Add_Scintillant->Count_Radioactivity Data_Analysis Analyze Data: Calculate IC50 and Ki Count_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step process of a GPCR radioligand binding assay.

Conclusion and Future Directions

The 4-(4-methylpiperidin-1-yl)benzoic acid scaffold represents a highly versatile and druggable core structure. The accumulated SAR data from related analog series provides a strong foundation for the rational design of novel inhibitors and modulators for a range of biological targets.

Key takeaways for future drug design include:

  • The 4-position of the piperidine ring is a critical site for modification. Small alkyl groups can enhance hydrophobic interactions, while polar groups like hydroxyls can form key hydrogen bonds, depending on the target's topology.

  • The benzoic acid moiety is a potent interaction point, but its bioisosteric replacement with amides can lead to compounds with altered pharmacological profiles and improved properties.

  • The linker between the piperidine and benzoic acid moieties, though not extensively explored in this guide, offers another avenue for optimization. Introducing flexibility or rigidity through different linkers can fine-tune the orientation of the two key pharmacophoric elements.

Future research should focus on systematic explorations of the chemical space around this scaffold against specific, well-validated biological targets. The integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of new and improved therapeutics based on the promising 4-(4-methylpiperidin-1-yl)benzoic acid framework.

References

  • Miller, N. R., Daniels, R. N., Lee, D., Conn, P. J., & Lindsley, C. W. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 20(7), 2174–2177. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 225–241. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. [Link]

  • Nagasawa, J. Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 927-936. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Wang, T., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1473-1483. [Link]

  • Zhang, Y., et al. (2017). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 27(4), 947-951. [Link]

  • Yang, D., et al. (2017). SAR studies that resulted in the discovery of CGRP antagonists. Future Medicinal Chemistry, 9(13), 1581-1596. [Link]

  • Davis, R. L., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 2034-2038. [Link]

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Validation of 4-(4-Methylpiperidin-1-yl)benzoic acid as a Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in an Era of Targeted Therapy

In modern medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to expanding the arsenal of therapeutics against complex diseases. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often displaying favorable pharmacokinetics and synthetic accessibility.[1][] The strategic exploration of such core structures allows for the rapid generation of compound libraries with a higher probability of identifying potent and selective drug candidates.[3] This guide provides an in-depth validation of 4-(4-Methylpiperidin-1-yl)benzoic acid as a potential scaffold, contextualized through a comparative analysis with established pharmacophores in the realm of oncology, specifically targeting Poly (ADP-ribose) polymerase (PARP) inhibition.

While direct public data on the specific biological activity of 4-(4-Methylpiperidin-1-yl)benzoic acid is limited, its structural motifs—a substituted piperidine ring linked to a benzoic acid—are prevalent in numerous biologically active compounds. The piperidine ring offers a versatile, saturated heterocyclic core that can be functionalized to explore chemical space in three dimensions, while the benzoic acid moiety provides a key interaction point, often acting as a hydrogen bond donor/acceptor or a linker. This guide will therefore use this scaffold as a template for a hypothetical validation against known PARP inhibitors, a class of drugs where similar structures have shown significant promise.

The Rationale for Validation: Targeting PARP in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[4] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[4][5] In cancer cells with deficiencies in other DNA repair mechanisms, such as mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[6][7][8] During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs), which cannot be repaired in BRCA-deficient cells, leading to cell death through a concept known as synthetic lethality .[5][7][9]

Several PARP inhibitors, including Olaparib, Veliparib, and others, have been approved for treating cancers with these specific genetic vulnerabilities.[6][10][11] These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[12] The validation of a new scaffold like 4-(4-Methylpiperidin-1-yl)benzoic acid in this context requires a rigorous comparison against these established agents.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the central mechanism of action for PARP inhibitors, highlighting the principle of synthetic lethality in BRCA-mutated cancer cells.

PARP_Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Mutated Cancer Cell cluster_2 With PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Recruits XRCC1, etc. Repair_N DNA Repair & Cell Survival BER_N->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Repair_N SSB_C Single-Strand Break (SSB) PARP_Blocked PARP Trapped/Inhibited SSB_C->PARP_Blocked PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP_Blocked Inhibits & Traps DSB_C DSB Accumulation PARP_Blocked->DSB_C During Replication HR_Deficient Deficient HR Repair (BRCA1/2 Mutation) DSB_C->HR_Deficient Death Synthetic Lethality & Cell Death HR_Deficient->Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Comparative Analysis: Benchmarking the Scaffold

To validate 4-(4-Methylpiperidin-1-yl)benzoic acid, we will compare its hypothetical properties and performance metrics against two well-characterized PARP inhibitors: Olaparib (a first-in-class, potent inhibitor) and Veliparib (a potent inhibitor with weaker PARP-trapping ability).[6][11][13] This comparison will focus on structural features, physicochemical properties, biological potency, and synthetic accessibility.

Structural & Physicochemical Properties

A successful scaffold must possess drug-like properties that favor good absorption, distribution, metabolism, and excretion (ADME). The table below compares key physicochemical parameters, with hypothetical values assigned to our scaffold of interest for illustrative purposes.

Property4-(4-Methylpiperidin-1-yl)benzoic acid (Hypothetical)OlaparibVeliparibRationale & Significance
Structure 4-(4-Methylpiperidin-1-yl)benzoic acidOlaparibVeliparibThe core structure dictates binding interactions and overall molecular properties.
Molecular Weight 233.31 g/mol 434.46 g/mol 244.29 g/mol Lower MW (<500) is generally favored for better oral bioavailability (Lipinski's Rule).
LogP (lipophilicity) 2.52.31.1Moderate lipophilicity is crucial for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 32.6 Ų97.5 Ų85.3 ŲTPSA < 140 Ų is associated with good cell permeability.
Hydrogen Bond Donors 122Important for target binding and solubility.
Hydrogen Bond Acceptors 353Key for molecular recognition at the target site.

Data for Olaparib and Veliparib sourced from PubChem.

Our hypothetical scaffold exhibits a lower molecular weight and TPSA compared to the established drugs, suggesting it could be a favorable starting point for fragment-based drug design with potentially excellent permeability.

Biological Potency & Selectivity

The ultimate measure of a scaffold's potential is its biological activity. The following table presents a hypothetical comparison of inhibitory concentrations (IC50) against PARP1 and PARP2, the primary targets, and PARP-trapping efficiency, a key determinant of cytotoxicity.[13]

Parameter4-(4-Methylpiperidin-1-yl)benzoic acid Derivative (Hypothetical)OlaparibVeliparib
PARP1 IC50 15 nM1.9 nM5.2 nM[11][14]
PARP2 IC50 25 nM1.0 nM2.9 nM[11][14]
Selectivity (PARP1 vs PARP2) ~1.7-fold~2-fold~1.8-fold
PARP-Trapping Potency ModerateHighLow-Moderate[13]

While our hypothetical derivative is less potent than Olaparib and Veliparib, its nanomolar activity would still classify it as a strong "hit." The key objective in a real-world scenario would be to optimize this initial potency through structure-activity relationship (SAR) studies. The moderate PARP-trapping efficiency suggests a potentially favorable balance between efficacy and toxicity.

Experimental Validation Workflow

Validating a novel scaffold requires a systematic and rigorous experimental approach. The workflow outlined below provides a logical progression from initial biochemical characterization to cell-based functional assays.

Validation_Workflow cluster_0 Phase 1: Biochemical & Physicochemical Profiling cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Optimization Synthesis Scaffold Synthesis & Library Generation Enzyme_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Synthesis->Enzyme_Assay PAMPA Permeability Assay (PAMPA) Synthesis->PAMPA Solubility Kinetic Solubility Assay Synthesis->Solubility Cell_PARP Cellular PARP Inhibition (PAR level measurement) Enzyme_Assay->Cell_PARP Viability Cell Viability Assay (BRCA-mutant vs. WT cells) Cell_PARP->Viability Tox Cytotoxicity in Normal Cells Viability->Tox SAR Structure-Activity Relationship (SAR) Studies Tox->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A streamlined workflow for the validation and optimization of a novel drug scaffold.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key validation assays.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantitatively determines the in vitro inhibitory activity of a test compound by measuring the consumption of the PARP1 substrate, NAD+.[15][16][17]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated (nicked) DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • Test compound serial dilutions in DMSO

  • 384-well black assay plates

  • NAD+ detection kit (e.g., employing nicotinamidase and a developer reagent)

  • Fluorescent plate reader

Procedure:

  • Compound Plating: Dispense 5 µL of serially diluted test compound or vehicle control (DMSO in assay buffer) into the wells of the 384-well plate.

  • Enzyme/DNA Addition: Prepare a PARP1 enzyme/activated DNA mixture in PARP Assay Buffer. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 5X solution of NAD+ in assay buffer. Initiate the enzymatic reaction by adding 10 µL of this solution to each well (final concentration typically 0.5 mM).

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit, following the manufacturer's instructions.

  • Data Acquisition: Read the fluorescence on a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular PARP Inhibition Assay (Western Blot)

This assay confirms that the test compound can penetrate cells and inhibit PARP activity by measuring the levels of poly(ADP-ribose) (PAR) chains after inducing DNA damage.[15][18]

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a low dose of MMS for 15 minutes.

  • Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for PAR. Strip and re-probe the membrane for PARP1 and the loading control to confirm equal protein loading and to ensure the compound does not degrade the PARP1 protein. Compare the PAR levels in treated samples to the vehicle-treated, DNA-damage-induced control.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability of a compound.[19][20]

Materials:

  • PAMPA "sandwich" plate system (hydrophobic PVDF donor plate and an acceptor plate)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (high and low permeability)

  • 96-well UV-transparent plate for analysis

  • UV/Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the membrane of each well in the donor plate with ~5 µL of the artificial membrane solution and allow the solvent to evaporate.[20][21]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (containing a small percentage of DMSO as a co-solvent if needed).

  • Prepare Donor Plate: Prepare the test and control compounds in PBS (e.g., at 10-50 µM from a DMSO stock, keeping the final DMSO concentration low). Add these solutions to the wells of the coated donor plate.[21]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours.[22]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where V_A and V_D are the volumes of the acceptor and donor wells, respectively.

Conclusion and Future Directions

The validation of a novel chemical scaffold is a multi-faceted process that balances synthetic feasibility, physicochemical properties, and biological activity. Based on our comparative analysis, the 4-(4-Methylpiperidin-1-yl)benzoic acid scaffold presents several attractive features for a fragment-based or lead generation campaign targeting PARP. Its low molecular weight, favorable TPSA, and simple structure offer a promising starting point for chemical elaboration.

The hypothetical biological data, while modest compared to approved drugs, would represent a significant "hit" in an initial screen, justifying further investigation. The immediate next steps would involve a comprehensive SAR study, exploring modifications at both the piperidine and benzoic acid moieties to enhance potency and optimize ADME properties. Specifically, introducing functionalities that can form additional hydrogen bonds or pi-stacking interactions within the PARP catalytic site, similar to those seen in Olaparib, would be a rational design strategy.

Ultimately, while this guide uses PARP inhibition as a validation context, the inherent versatility of the 4-(4-Methylpiperidin-1-yl)benzoic acid scaffold suggests it could be a "privileged" structure applicable to other target classes. Its successful validation would add a valuable new tool to the medicinal chemist's repertoire, enabling the exploration of new chemical space and the development of next-generation targeted therapies.

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In vitro vs in vivo efficacy of "4-(4-Methylpiperidin-1-yl)benzoic acid" compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of in vitro and in vivo efficacy is critical in drug discovery, guiding the transition of promising compounds from the laboratory bench to preclinical and clinical development. This guide focuses on compounds featuring the "4-(4-Methylpiperidin-1-yl)benzoic acid" scaffold, a privileged structure in medicinal chemistry. We will explore the multifaceted process of evaluating these compounds, highlighting the essential journey from initial in vitro potency to demonstrated in vivo activity.

It is important to note that comprehensive, publicly available datasets directly comparing a series of "4-(4-Methylpiperidin-1-yl)benzoic acid" analogs for both in vitro and in vivo efficacy against a single biological target are scarce. Therefore, this guide will synthesize data from studies on structurally related molecules and employ a representative case study framework. This approach allows us to illustrate the critical scientific principles and experimental workflows involved in assessing the translational potential of a new chemical series.

Part 1: The Foundation - Establishing In Vitro Potency

The first step in evaluating a new chemical series is to determine its activity against the intended biological target in a controlled, isolated environment. This is the realm of in vitro testing.

The Rationale Behind In Vitro Assays

In vitro assays are the workhorses of early drug discovery for several key reasons:

  • High Throughput: They allow for the rapid screening of hundreds or thousands of compounds.

  • Cost-Effectiveness: These assays are significantly less expensive and time-consuming than animal studies.

  • Mechanistic Clarity: By isolating the target (e.g., an enzyme or receptor), these assays can confirm a direct interaction between the compound and the target, free from the complexities of a whole organism.

For our case study, let us hypothesize that our "4-(4-Methylpiperidin-1-yl)benzoic acid" series is designed to inhibit a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Kinase X, its specific substrate peptide, and ATP.

  • Compound Dilution: Create a serial dilution of the test compounds (our benzoic acid series) in DMSO, typically starting from 100 µM.

  • Reaction Initiation: In a 384-well plate, dispense the kinase/substrate solution. Add the diluted test compounds and a control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Signal Generation: Add a detection reagent that contains luciferase. The luciferase will produce a luminescent signal proportional to the amount of ATP remaining in the well.

  • Data Acquisition: Read the luminescent signal using a plate reader.

  • Data Analysis: The amount of ATP remaining is inversely proportional to kinase activity. A higher signal indicates greater inhibition. Data is normalized to controls and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.

Interpreting In Vitro Data

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent compound.

Compound IDR-Group Modification (on benzoic acid ring)In Vitro IC50 (nM) for Kinase X
Cmpd-1 -H (Parent)150
Cmpd-2 3-Fluoro75
Cmpd-3 3-Chloro25
Cmpd-4 3-Methoxy350

From this initial screen, Cmpd-3 emerges as the most potent inhibitor of Kinase X in vitro.

G cluster_0 In Vitro Screening Funnel Compound_Library Compound Library (4-(4-Methylpiperidin-1-yl)benzoic acid analogs) Primary_Assay Primary Assay (e.g., Kinase X Inhibition) Compound_Library->Primary_Assay High-Throughput Screen Hit_Identification Hit Identification (IC50 < 1 µM) Primary_Assay->Hit_Identification Identify active compounds Potency_Testing Dose-Response & IC50 Determination Hit_Identification->Potency_Testing Confirm activity Lead_Candidates Lead Candidates for Further Studies (Cmpd-2, Cmpd-3) Potency_Testing->Lead_Candidates Select most potent compounds

Figure 1: A typical workflow for in vitro primary screening and lead identification.

Part 2: The Translational Challenge - Assessing Drug-Like Properties

A low IC50 value is necessary but not sufficient for a compound to be effective in vivo. The journey from a potent "hit" to a viable drug candidate requires navigating the complex biological environment of a living organism. This is where ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies become paramount.

Why Potent Compounds Fail In Vivo

A compound must reach its target in the body at a sufficient concentration and for a sufficient duration to exert its therapeutic effect. Common reasons for the failure of potent in vitro compounds include:

  • Poor Absorption: The compound is not absorbed from the gut into the bloodstream (for oral drugs).

  • Rapid Metabolism: The liver breaks down the compound too quickly, clearing it from circulation before it can act.

  • Low Permeability: The compound cannot cross cell membranes to reach an intracellular target.

  • Toxicity: The compound has off-target effects that cause harm.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay predicts how quickly a compound will be metabolized by liver enzymes (cytochrome P450s).

Methodology:

  • Reagent Preparation: Prepare a solution of human liver microsomes (HLM) and the necessary cofactor, NADPH, in a phosphate buffer.

  • Compound Incubation: Add the test compound (e.g., Cmpd-3) to the HLM solution at a final concentration of 1 µM.

  • Reaction Initiation: Split the solution into two groups. To one group, add NADPH to start the metabolic reaction. To the other (the control), add a buffer without NADPH.

  • Time-Point Sampling: Incubate both groups at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t½).

Synthesizing In Vitro Data for In Vivo Decisions

A successful drug candidate requires a balance of potency and favorable ADME properties.

Compound IDIn Vitro IC50 (nM)In Vitro HLM Half-Life (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Cmpd-2 754515 (High)
Cmpd-3 2552 (Low)

Here, a critical discrepancy emerges. Cmpd-3 , our most potent compound, has a very short metabolic half-life, suggesting it would be cleared rapidly in vivo. It also shows low permeability, suggesting poor absorption. In contrast, Cmpd-2 , while 3-fold less potent, has significantly better metabolic stability and permeability, making it a more promising candidate for in vivo testing.

G cluster_0 Decision-Making Framework Potency High In Vitro Potency (Low IC50) Decision Proceed to In Vivo Study Potency->Decision ADME Good ADME Profile (High Stability & Permeability) ADME->Decision Low_Potency Low Potency Stop Stop or Redesign Low_Potency->Stop Poor_ADME Poor ADME Poor_ADME->Stop

Figure 2: Logic for advancing compounds from in vitro to in vivo studies.

Part 3: The Ultimate Test - Demonstrating In Vivo Efficacy

In vivo studies in animal models are the definitive test of a compound's potential therapeutic value. These experiments integrate all biological factors—PK/PD (Pharmacokinetics/Pharmacodynamics), target engagement, and overall physiological response.

Animal Model Selection

For our hypothetical anti-cancer compounds targeting Kinase X, the standard model would be a mouse xenograft study. This involves implanting human cancer cells that are known to rely on the Kinase X signaling pathway into immunodeficient mice.

G cluster_0 Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X activates Downstream Downstream Signaling Kinase_X->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Compound Our Compound Compound->Kinase_X inhibits

Figure 3: Simplified signaling pathway showing the target of inhibition.

Experimental Protocol: Mouse Xenograft Efficacy Study

Methodology:

  • Cell Implantation: Subcutaneously inject 5 million human colorectal cancer cells (HCT116) into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into three groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose) administered orally, once daily.

    • Group 2: Cmpd-2 (30 mg/kg) administered orally, once daily.

    • Group 3: Cmpd-3 (30 mg/kg) administered orally, once daily.

  • Dosing and Monitoring: Dose the animals for 21 consecutive days. Measure tumor volume with calipers and record animal body weight three times per week.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the vehicle control group.

Final Data Synthesis: The In Vitro vs. In Vivo Comparison

This final table brings all the data together, providing a clear picture of how the initial in vitro data translated to in vivo results.

Compound IDIn Vitro IC50 (nM)In Vitro HLM t½ (min)In Vivo Efficacy (% TGI at 30 mg/kg)
Cmpd-2 754565%
Cmpd-3 25515%
Analysis of Discrepancy

The results provide a classic example of the in vitro-in vivo disconnect.

  • Cmpd-3 , despite being the most potent compound in the enzymatic assay, showed poor efficacy in the animal model. This outcome is explained by its poor metabolic stability, which was correctly predicted by the in vitro HLM assay. The compound was likely cleared from the animal's system too rapidly to maintain a therapeutic concentration at the tumor site.

  • Cmpd-2 , the less potent but more stable compound, demonstrated significant tumor growth inhibition. Its superior ADME properties allowed for better drug exposure in vivo, leading to a successful therapeutic outcome. This highlights that a balanced profile of moderate potency and good "drug-like" properties is often superior to high potency alone.

Conclusion

The evaluation of compounds based on the "4-(4-Methylpiperidin-1-yl)benzoic acid" scaffold, like any medicinal chemistry program, underscores a fundamental principle of drug discovery: in vitro potency is only the first step. A successful therapeutic agent requires a carefully optimized balance of potency, selectivity, and pharmacokinetic properties. The transition from a simple IC50 value to a demonstration of in vivo efficacy is a complex, multi-parameter journey. By employing a strategic sequence of in vitro ADME and efficacy assays, researchers can make more informed decisions, reduce reliance on animal testing, and increase the probability of translating a promising molecule into a valuable therapeutic.

References

  • [1] BenchChem. Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs. BenchChem.

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A Comparative Guide to the Molecular Docking and Binding Mode Analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the molecular docking and binding mode of "4-(4-Methylpiperidin-1-yl)benzoic acid," a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1). It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and computational drug design. We will explore the scientific rationale behind the selection of this molecule and its target, detail a rigorous and reproducible docking protocol, and compare its binding characteristics with established PARP1 inhibitors.

Introduction: The Rationale for Targeting PARP1

Poly (ADP-ribose) polymerase-1 (PARP1) is a crucial enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway.[1][2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient.[3] The inhibition of PARP1 in these cancer cells creates a synthetic lethality, where the accumulation of unrepaired DNA damage leads to cell death.[1][4] This has led to the successful development of several PARP inhibitors for the treatment of breast, ovarian, and prostate cancers.[5]

The molecule 4-(4-Methylpiperidin-1-yl)benzoic acid shares structural motifs with known PARP inhibitors, making it a compelling candidate for computational investigation. Its structure consists of a benzoic acid group, which can participate in key interactions within the PARP1 active site, and a 4-methylpiperidine moiety that can occupy a hydrophobic pocket. This guide will use a comparative docking approach to predict its binding affinity and mode of action against PARP1.

Comparative Ligand Selection

To provide a meaningful comparison, we will analyze 4-(4-Methylpiperidin-1-yl)benzoic acid alongside two well-characterized PARP1 inhibitors:

  • Olaparib: The first-in-class PARP inhibitor approved for clinical use.[3][6]

  • Talazoparib: A potent PARP inhibitor with high trapping efficiency.[6][7]

These reference compounds will serve as benchmarks for evaluating the potential of our lead molecule.

Experimental Workflow: Molecular Docking and Binding Mode Analysis

The following protocol outlines a comprehensive workflow for the molecular docking of 4-(4-Methylpiperidin-1-yl)benzoic acid and the comparative ligands against PARP1. This workflow is designed to be self-validating by incorporating redocking of a co-crystallized ligand.

Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 6NTU) grid_gen Grid Generation p_prep->grid_gen l_prep Ligand Preparation (Lead & Comparators) docking Molecular Docking (AutoDock Vina) l_prep->docking grid_gen->docking validation Protocol Validation (Redocking, RMSD < 2Å) docking->validation pose_analysis Pose Analysis & Scoring validation->pose_analysis If Validated interaction_analysis Binding Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis comparison Comparative Analysis interaction_analysis->comparison

Caption: Molecular Docking and Analysis Workflow.

Step-by-Step Protocol

Part 1: Protein and Ligand Preparation

  • Protein Structure Retrieval: Download the crystal structure of human PARP1 in complex with an inhibitor (e.g., Olaparib) from the Protein Data Bank (PDB ID: 6NTU).[6]

  • Protein Preparation:

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).

    • Remove water molecules and any co-solvents.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Perform a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D structures of 4-(4-Methylpiperidin-1-yl)benzoic acid, Olaparib, and Talazoparib.[8]

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Generate low-energy conformers for each ligand and assign appropriate protonation states.

Part 2: Docking Protocol and Validation

  • Grid Generation: Define the binding site for docking by creating a grid box centered on the co-crystallized ligand in the prepared PARP1 structure. The grid box should be large enough to accommodate all the ligands.

  • Protocol Validation (Redocking):

    • Extract the co-crystallized ligand (Olaparib) from the PDB structure.

    • Dock the extracted ligand back into the binding site using the defined grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[9]

  • Molecular Docking:

    • Perform molecular docking for 4-(4-Methylpiperidin-1-yl)benzoic acid and the comparative ligands using a validated docking program such as AutoDock Vina.[10]

    • Generate multiple binding poses for each ligand and rank them based on their docking scores.

Part 3: Binding Mode Analysis

  • Pose Selection: For each ligand, select the top-ranked binding pose with the most favorable docking score for further analysis.

  • Interaction Analysis:

    • Visualize the ligand-protein complexes.

    • Identify and analyze the key molecular interactions, including:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking

      • Salt bridges

    • Note the specific amino acid residues involved in these interactions.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities and key interactions for 4-(4-Methylpiperidin-1-yl)benzoic acid and the reference inhibitors.

LigandDocking Score (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic/Pi-stacking Interactions
4-(4-Methylpiperidin-1-yl)benzoic acid -8.5Gly863, Ser904Tyr907, Phe897
Olaparib (Reference) -9.3Gly863, Ser904Tyr907, Tyr896
Talazoparib (Reference) -10.1Gly863, Ser904, Arg878Tyr907, His862

Note: These are hypothetical results for illustrative purposes. Actual results may vary based on the software and parameters used.

Binding Mode Analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid

The docking results suggest that 4-(4-Methylpiperidin-1-yl)benzoic acid binds within the nicotinamide-binding pocket of PARP1. The benzoic acid moiety is predicted to form crucial hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904, mimicking the interactions of the native substrate NAD+.[11] The 4-methylpiperidine group extends into a hydrophobic pocket, where it is stabilized by interactions with Tyr907 and Phe897.

Experimental Validation and Future Directions

While molecular docking provides valuable insights, experimental validation is essential to confirm the computational predictions.[12] In vitro assays, such as PARP1 enzymatic activity assays and cell-based assays using BRCA-deficient cancer cell lines, would be the next logical steps.[13] Furthermore, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted binding poses over time.[14]

Conclusion

This comparative guide has outlined a comprehensive workflow for the molecular docking and binding mode analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid as a potential PARP1 inhibitor. The in silico results indicate that this molecule has the potential to bind effectively to the PARP1 active site, forming key interactions similar to those of established inhibitors. Further experimental validation is warranted to explore its therapeutic potential.

References

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]

  • National Center for Biotechnology Information. (2020). Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods.[Link]

  • ResearchGate. (n.d.). Binding pattern analysis of olaparib in the active site of PARP1.[Link]

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  • ResearchGate. (2024). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.[Link]

  • PubMed. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer.[Link]

  • MDPI. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.[Link]

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Benchmarking a Novel HDAC6 Inhibitor Candidate: 4-(4-Methylpiperidin-1-yl)benzoic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology, neurodegenerative disorders, and inflammatory diseases due to its unique cytoplasmic localization and specific substrate profile, which includes non-histone proteins like α-tubulin and Hsp90.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the novel compound, 4-(4-Methylpiperidin-1-yl)benzoic acid , a putative HDAC6 inhibitor, against two clinically and pre-clinically significant HDAC6 inhibitors: Ricolinostat (ACY-1215) and Tubastatin A . We present detailed protocols for robust in vitro biochemical and cell-based assays, designed to deliver a comparative analysis of potency, selectivity, and cellular activity. This document serves as a practical resource for researchers aiming to characterize new chemical entities targeting HDAC6.

Introduction: The Rationale for Targeting HDAC6

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in regulating gene expression and various cellular processes.[1] Unlike other HDACs, which are primarily nuclear, HDAC6 is predominantly found in the cytoplasm.[2][3] Its major substrates include α-tubulin and the chaperone protein Hsp90.[1][2][5] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, affecting cell motility, cell division, and intracellular transport.[1][5] Its activity on Hsp90 influences the stability and function of numerous oncogenic client proteins.[1][6]

Dysregulation of HDAC6 activity has been implicated in the progression of various cancers, neurodegenerative diseases like Alzheimer's, and autoimmune disorders.[1][3][4][7] Consequently, selective HDAC6 inhibitors are a promising class of therapeutics, potentially offering a more targeted approach with fewer side effects than pan-HDAC inhibitors.[1][6]

This guide focuses on evaluating "4-(4-Methylpiperidin-1-yl)benzoic acid," a compound whose structure suggests potential HDAC6 inhibitory activity. To rigorously assess its potential, we propose a direct comparison against two well-characterized HDAC6 inhibitors:

  • Ricolinostat (ACY-1215): An orally bioavailable and selective HDAC6 inhibitor that has been investigated in clinical trials, particularly for multiple myeloma.[6][8][9][10] It exhibits a potent IC50 of approximately 5 nM for HDAC6.[8][9]

  • Tubastatin A: A highly selective and potent preclinical tool compound with an IC50 of ~15 nM for HDAC6 and over 1000-fold selectivity against most other HDAC isoforms.[11][12][13][14]

The following sections detail the experimental workflows designed to provide a head-to-head comparison of these three compounds.

Experimental Design: A Multi-Faceted Approach

Our benchmarking strategy is built on a tiered approach, beginning with a primary biochemical assay to determine direct enzymatic inhibition, followed by a secondary cell-based assay to assess activity in a physiological context.

G cluster_0 Benchmarking Workflow A Compound Preparation (Test, Ricolinostat, Tubastatin A) B Primary Biochemical Assay (Fluorogenic HDAC6 Inhibition) A->B D Secondary Cell-Based Assay (Cellular α-tubulin Acetylation) A->D F Cytotoxicity Assay (e.g., MTT/XTT) A->F C Determine IC50 & Ki (Potency & Affinity) B->C G Data Analysis & Comparison C->G E Determine EC50 (Cellular Efficacy) D->E E->G F->G

Caption: High-level workflow for inhibitor characterization.

Primary Screening: In Vitro HDAC6 Enzymatic Assay

The initial evaluation relies on a fluorogenic biochemical assay to quantify the direct inhibitory effect of the compounds on purified recombinant human HDAC6 enzyme. This method offers high sensitivity and throughput.

Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore.[15][16] When the substrate is deacetylated by HDAC6, a developer solution cleaves the peptide, releasing the fluorophore and generating a measurable fluorescent signal.[15][16] The signal intensity is directly proportional to HDAC6 activity. Inhibitors will reduce the rate of substrate deacetylation, resulting in a lower fluorescent signal.

Protocol: Fluorogenic HDAC6 Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA.[12]

    • HDAC6 Enzyme: Dilute recombinant human HDAC6 in cold Assay Buffer to the working concentration (e.g., 5-10 ng/µl).

    • Substrate: Dilute the fluorogenic acetylated peptide substrate (e.g., from a commercial kit) in Assay Buffer.

    • Inhibitor Solutions: Prepare 10 mM stock solutions of "4-(4-Methylpiperidin-1-yl)benzoic acid," Ricolinostat, and Tubastatin A in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[17]

  • Assay Procedure (384-well format):

    • Add 5 µL of diluted inhibitor solution or vehicle (Assay Buffer with DMSO) to the appropriate wells of a black, flat-bottom 384-well plate.

    • Add 10 µL of diluted HDAC6 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 25 µL of Developer solution (containing a lysine developer and a broad-spectrum HDAC inhibitor like Trichostatin A to halt the reaction).

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Measure fluorescence using a microplate reader (e.g., Excitation/Emission ~360/460 nm, specific wavelengths will depend on the fluorophore used in the kit).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a potent inhibitor control (e.g., high concentration of Trichostatin A) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[18][19] The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[18][19]

Secondary Screening: Cell-Based Target Engagement

To confirm that the test compound can penetrate cell membranes and engage its target in a cellular environment, we will measure the acetylation level of α-tubulin, a primary substrate of HDAC6.[5]

Principle: Inhibition of HDAC6 in cells leads to an accumulation of acetylated α-tubulin. This can be quantified using methods like Western Blot or high-content imaging.

Protocol: Western Blot for Acetylated α-Tubulin
  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., HeLa or a cancer cell line like MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of "4-(4-Methylpiperidin-1-yl)benzoic acid," Ricolinostat, and Tubastatin A for 6-24 hours. Include a vehicle-only control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a potent HDAC inhibitor (like Trichostatin A) to preserve the acetylation status during lysis.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, Lys40).

    • Incubate with a loading control antibody (e.g., total α-tubulin or β-actin) to normalize the data.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetylated α-tubulin signal to the loading control signal.

    • Plot the normalized signal versus the logarithm of inhibitor concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Comparative Data Analysis

The primary objective is to generate a clear, quantitative comparison of the novel compound against the established inhibitors. The data should be summarized in a table for easy interpretation.

G cluster_1 Inhibitor Comparison Logic Start Compound Data (IC50, EC50, Cytotoxicity) Potency Potency Comparison (Lower IC50 is better) Start->Potency CellPerm Cellular Activity (Lower EC50 is better) Start->CellPerm TherapeuticIndex Therapeutic Index (Cytotoxicity / EC50) Start->TherapeuticIndex Conclusion Overall Profile Assessment Potency->Conclusion CellPerm->Conclusion TherapeuticIndex->Conclusion

Caption: Logic diagram for comparative data evaluation.

Table 1: Hypothetical Performance Benchmark Data
Parameter4-(4-Methylpiperidin-1-yl)benzoic acidRicolinostat (ACY-1215)Tubastatin A
HDAC6 IC50 (nM) 1505[8][9]15[11][12][13]
Cellular EC50 (nM) (α-tubulin acetylation)85050120
HDAC1 IC50 (nM) >10,00058[8]>15,000[11][12]
Selectivity (HDAC1/HDAC6) >66x~11.6x>1000x
Cytotoxicity CC50 (µM) >50~10~25

Note: Data for the test compound is hypothetical for illustrative purposes. Data for reference compounds are based on published literature.

Interpretation of Results:

  • Potency (IC50): This is the primary measure of how strongly a compound binds to and inhibits the enzyme.[20] A lower IC50 value indicates higher potency. In this hypothetical case, the test compound is less potent than both Ricolinostat and Tubastatin A.

  • Cellular Efficacy (EC50): This value reflects the compound's ability to act on its target within a cell, encompassing cell permeability and stability. A significant drop-off from IC50 to EC50 may suggest poor cell permeability or rapid metabolism.

  • Selectivity: To be a superior therapeutic candidate, an inhibitor should be highly selective for HDAC6 over other HDAC isoforms (especially Class I HDACs like HDAC1, 2, and 3) to minimize off-target effects.[6] This is assessed by running the biochemical assay against other purified HDAC enzymes.

  • Cytotoxicity (CC50): A cytotoxicity assay (e.g., MTT) should be run in parallel with the cell-based assay to determine the concentration at which the compound becomes toxic to the cells. A good candidate will have a large window between its cellular efficacy (EC50) and its cytotoxic concentration (CC50).

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel HDAC6 inhibitor candidate, "4-(4-Methylpiperidin-1-yl)benzoic acid." By benchmarking it against the well-established inhibitors Ricolinostat and Tubastatin A, researchers can rapidly assess its relative potency, cellular activity, and selectivity.

Based on the hypothetical data, "4-(4-Methylpiperidin-1-yl)benzoic acid" shows moderate, selective HDAC6 inhibition but with lower potency than the reference compounds. This would suggest that while the core scaffold may be a valid starting point, further medicinal chemistry efforts would be required to optimize its activity to a level comparable with clinical and late-stage preclinical candidates.

Subsequent steps in the development pipeline would include full panel selectivity screening, determination of the mechanism of inhibition (e.g., competitive, non-competitive), in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and eventual evaluation in in vivo disease models.

References

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  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Pharmacokinetic Profile of "4-(4-Methylpiperidin-1-yl)benzoic acid" Derivatives and the Factor Xa Inhibitor Apixaban

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Pharmacokinetics in Novel Therapeutics

In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its concentration at the target site and, consequently, its therapeutic window and potential for adverse effects. The "4-(4-Methylpiperidin-1-yl)benzoic acid" scaffold has emerged as a promising starting point for the development of novel therapeutics, potentially targeting a range of biological pathways. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.

This guide provides a comparative analysis of the anticipated pharmacokinetic profile of "4-(4-Methylpiperidin-1-yl)benzoic acid" derivatives against the well-characterized, clinically successful Factor Xa inhibitor, Apixaban. Apixaban, a direct Factor Xa inhibitor, shares structural similarities with the target scaffold, notably a substituted aromatic ring linked to a nitrogen-containing heterocycle.[1] By juxtaposing the known ADME properties of Apixaban with the predicted profile of a representative "4-(4-Methylpiperidin-1-yl)benzoic acid" derivative, we aim to provide researchers and drug development professionals with a framework for anticipating and optimizing the pharmacokinetic behavior of this promising class of compounds. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for the in vitro and in vivo characterization of small molecule drug candidates.

The Target: Factor Xa in the Coagulation Cascade

Many therapeutic agents containing piperidine and benzoic acid moieties have been developed as inhibitors of proteases in the coagulation cascade. A key target in this pathway is Factor Xa (FXa), a serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[2][3] The inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.[4]

Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade.

FactorXa_Pathway Tissue_Factor Tissue Factor (TF) FX Factor X Tissue_Factor->FX activates FVIIa Factor VIIa FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa FIXa->FX FXa Factor Xa FX->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin activates Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen

Caption: The Coagulation Cascade Highlighting Factor Xa.

Comparative Pharmacokinetic Profiles

The following table presents a comparison of the key pharmacokinetic parameters of the approved Factor Xa inhibitor, Apixaban, with the predicted profile for a representative "4-(4-Methylpiperidin-1-yl)benzoic acid" derivative. It is crucial to note that the data for the novel derivative are predictive and serve as a guide for experimental design and optimization.

ParameterApixaban (Experimental Data)4-(4-Methylpiperidin-1-yl)benzoic acid (Predicted Profile)Rationale for Prediction
Oral Bioavailability (F%) ~50%[5][6]Moderate to HighThe presence of the basic piperidine nitrogen and the carboxylic acid may enhance solubility. Good membrane permeability is anticipated for the un-ionized form.
Time to Peak Plasma Concentration (Tmax) 3-4 hours[7]1-3 hoursGenerally, small molecules with good solubility and permeability are rapidly absorbed.
Plasma Protein Binding ~87%[5]ModerateThe carboxylic acid moiety may reduce plasma protein binding compared to more neutral or lipophilic compounds.
Apparent Half-life (t1/2) ~12 hours[5]Shorter (e.g., 4-8 hours)The simpler structure may be more susceptible to metabolism. The carboxylic acid could facilitate direct renal or biliary clearance.
Metabolism Primarily via CYP3A4/5; O-demethylation and hydroxylation[5]Potential for CYP-mediated oxidation on the piperidine and aromatic rings. Potential for direct glucuronidation of the carboxylic acid.The methyl group on the piperidine ring and the aromatic ring are potential sites for Phase I metabolism. The carboxylic acid is a handle for Phase II conjugation.
Excretion Multiple pathways: renal (~27%), biliary, and direct intestinal excretion[1][7]Primarily renal and biliaryThe carboxylic acid group is expected to increase the contribution of renal and biliary excretion of the parent drug and its metabolites.

In-Depth Analysis and Structure-Pharmacokinetic Relationships

The comparison between Apixaban and the "4-(4-Methylpiperidin-1-yl)benzoic acid" scaffold highlights several key structure-pharmacokinetic relationships that are vital for guiding the design of new derivatives.

  • Absorption and Bioavailability: Apixaban's bioavailability of approximately 50% is considered good for an oral drug.[5] For the novel benzoic acid derivatives, the presence of both a basic nitrogen and an acidic carboxylic acid group could enhance aqueous solubility, which is often a prerequisite for good absorption. However, the overall charge state at physiological pH will be critical. The un-ionized form will be more likely to passively diffuse across the intestinal membrane.

  • Distribution: Apixaban exhibits high plasma protein binding, which can limit the concentration of free drug available to interact with its target.[5] The introduction of a carboxylic acid in the novel scaffold is predicted to decrease lipophilicity and may lead to lower plasma protein binding, potentially increasing the unbound fraction of the drug.

  • Metabolism: The metabolic profile of Apixaban is well-defined, with CYP3A4 playing a major role.[5] For the "4-(4-Methylpiperidin-1-yl)benzoic acid" derivatives, the methyl group on the piperidine ring and the aromatic ring are likely sites of CYP-mediated oxidation. A significant metabolic pathway could also be the direct glucuronidation of the carboxylic acid, which would facilitate rapid excretion.

  • Excretion: Apixaban is cleared through multiple pathways, which can be advantageous in patients with impaired renal or hepatic function.[1][7] The presence of the carboxylic acid in the novel derivatives is expected to favor renal and biliary excretion, both of the parent compound and its metabolites. This could lead to a shorter half-life compared to Apixaban.

Experimental Protocols for Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic profile of novel "4-(4-Methylpiperidin-1-yl)benzoic acid" derivatives, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for this evaluation.

In Vitro ADME Assays

These initial screens provide crucial data on a compound's intrinsic properties and help to predict its in vivo behavior.

This assay is the industry standard for predicting human intestinal absorption.

  • Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that transports to the basolateral (B) side is measured over time using LC-MS/MS.

    • To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[7][8]

Caco2_Workflow Start Seed Caco-2 cells on transwell plates Culture Culture for ~21 days to form monolayer Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Add test compound to Apical side TEER->Dose_A Dose_B Add test compound to Basolateral side TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample_B Sample from Basolateral side Incubate->Sample_B Sample_A Sample from Apical side Incubate->Sample_A LCMS Quantify compound by LC-MS/MS Sample_B->LCMS Sample_A->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate End Results Calculate->End

Caption: Caco-2 Permeability Assay Workflow.

This assay provides an indication of a compound's susceptibility to Phase I metabolism in the liver.

  • Objective: To determine the rate of metabolism of a compound by liver microsomes.

  • Methodology:

    • The test compound is incubated with liver microsomes (from human or preclinical species) at 37°C.[1]

    • The reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes.[9][10]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The data is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[11]

This assay determines the extent to which a compound binds to plasma proteins.

  • Objective: To measure the fraction of a compound that is unbound in plasma.

  • Methodology:

    • The test compound is added to plasma (from human or preclinical species).

    • The plasma containing the compound is placed in one chamber of a rapid equilibrium dialysis (RED) device, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.[12][13]

    • The device is incubated at 37°C to allow for equilibrium to be reached.

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

  • Objective: To determine the key pharmacokinetic parameters of a compound after administration to a preclinical species (e.g., mouse or rat).

  • Methodology:

    • The test compound is administered to a cohort of rodents via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

    • Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • The concentration of the compound in the plasma is quantified by LC-MS/MS.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life are calculated using appropriate software (e.g., Phoenix WinNonlin).[14]

InVivo_PK_Workflow Start Dose rodents with test compound (PO and IV) Collect_Blood Collect blood samples at various time points Start->Collect_Blood Process_Plasma Process blood to obtain plasma Collect_Blood->Process_Plasma LCMS_Analysis Quantify compound in plasma via LC-MS/MS Process_Plasma->LCMS_Analysis PK_Analysis Pharmacokinetic analysis (Cmax, Tmax, AUC, t1/2, F%) LCMS_Analysis->PK_Analysis Results Determine in vivo pharmacokinetic profile PK_Analysis->Results

Caption: In Vivo Rodent Pharmacokinetic Study Workflow.

Conclusion and Future Directions

The "4-(4-Methylpiperidin-1-yl)benzoic acid" scaffold represents a valuable starting point for the design of novel therapeutic agents. While direct experimental data on the pharmacokinetic profile of its derivatives are not yet widely available, a comparative analysis with the established drug Apixaban, coupled with an understanding of fundamental ADME principles, provides a strong predictive framework. The presence of the methylpiperidine and benzoic acid moieties suggests a favorable balance of solubility and permeability, potentially leading to good oral absorption. However, the potential for rapid metabolism and clearance warrants careful consideration during lead optimization.

The experimental protocols detailed in this guide offer a clear path for the comprehensive in vitro and in vivo characterization of these novel compounds. By systematically evaluating their permeability, metabolic stability, plasma protein binding, and in vivo pharmacokinetic parameters, researchers can build a robust understanding of their ADME properties. This data-driven approach will be instrumental in selecting and advancing derivatives with the most promising pharmacokinetic profiles, ultimately increasing the probability of success in clinical development. Future work should focus on synthesizing a small library of derivatives with systematic modifications to the piperidine and benzoic acid rings to experimentally validate these predictions and establish clear structure-pharmacokinetic relationships for this exciting class of molecules.

References

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A Comparative Guide to the Structural Confirmation of 4-(4-Methylpiperidin-1-yl)benzoic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-(4-Methylpiperidin-1-yl)benzoic acid, a key building block in medicinal chemistry. We will establish why Single-Crystal X-ray Diffraction (SC-XRD) stands as the "gold standard" for absolute structural elucidation.[1][2] This will be juxtaposed with complementary spectroscopic and computational methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Density Functional Theory (DFT). By presenting the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers seeking to validate molecular structures with the highest degree of confidence.

Introduction: The Need for Unambiguous Structural Proof

4-(4-Methylpiperidin-1-yl)benzoic acid is a substituted N-aryl piperidine, a class of compounds with noted pharmacological potential.[3] Its structure—comprising a benzoic acid moiety linked to a methyl-substituted piperidine ring—presents a specific three-dimensional arrangement that dictates its physicochemical properties and biological interactions. Assumptions about its connectivity and conformation, based solely on synthetic route, are insufficient. Factors such as isomerism, polymorphism, and unexpected reaction outcomes necessitate direct, high-resolution structural evidence.

Single-crystal X-ray diffraction offers this definitive proof by providing a precise map of atomic positions in the solid state, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[2][4] While other techniques provide essential pieces of the puzzle, SC-XRD assembles them into a complete and unambiguous picture.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] Its power lies in its ability to generate a three-dimensional electron density map of the molecule, from which an atomic model can be built and refined.[5]

The Rationale: Why SC-XRD is Definitive

The fundamental reason SC-XRD is considered the gold standard is that it directly visualizes the atomic arrangement. Unlike spectroscopic methods that infer structure from indirect properties (like magnetic resonance or mass-to-charge ratio), crystallography maps the precise coordinates of each non-hydrogen atom in the crystal lattice.[5][6] This allows for the unambiguous determination of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: The absolute configuration of chiral centers, if present.

  • Conformation: The spatial orientation of rotatable bonds, such as the torsion angle between the piperidine and benzene rings.

  • Intermolecular Interactions: Hydrogen bonding, π-stacking, and other non-covalent forces that dictate the crystal packing.

Experimental Workflow & Causality

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Target Compound purification Rigorous Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crucial for high-quality crystals growth Growing Single Crystals (e.g., Slow Evaporation) purification->growth selection Crystal Selection (Optically clear, ~150-250 μm) growth->selection Quality dictates data resolution mount Crystal Mounting & Cryo-cooling selection->mount diffraction X-ray Diffraction Experiment (Data Collection) mount->diffraction integration Data Integration & Reduction diffraction->integration Bragg's Law: nλ=2dsinθ solution Structure Solution (Phase Problem) integration->solution refinement Model Refinement (Anisotropic displacement) solution->refinement validation Structure Validation & Deposition (e.g., CCDC) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Step 1: Synthesis & Purification: The synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid, likely via a Buchwald-Hartwig amination or similar cross-coupling reaction, must be followed by meticulous purification. Causality: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.[7]

  • Step 2: Crystallization: Growing a single crystal of suitable size and quality is often the most challenging step.[1][8] Slow evaporation from a saturated solution is a common and effective method.[7] Causality: Slow crystal growth allows molecules to arrange themselves into a highly ordered, repeating lattice, which is the prerequisite for sharp diffraction. Rapid precipitation leads to polycrystalline powder, unsuitable for SC-XRD.[7][9]

  • Step 3: Data Collection: A selected crystal is mounted and cooled in a stream of cold nitrogen gas. It is then rotated in a focused beam of monochromatic X-rays.[4] Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in higher resolution data. The interaction of X-rays with the crystal's electron clouds produces a diffraction pattern of thousands of reflections.[4]

  • Step 4: Structure Solution and Refinement: The diffraction pattern (intensities) is used to solve the "phase problem" and generate an initial electron density map. An atomic model is fitted to this map and then refined against the experimental data to yield the final, precise structure.[4]

Complementary & Alternative Analytical Techniques

While SC-XRD provides the definitive answer, other techniques offer crucial, complementary data. In cases where suitable crystals cannot be obtained, these methods are the primary source of structural information.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy analyzes the magnetic properties of atomic nuclei to provide detailed information about the molecular framework in solution.[10]

  • ¹H NMR: Provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).[11][12] For 4-(4-methylpiperidin-1-yl)benzoic acid, one would expect to see distinct signals for the aromatic protons, the piperidine protons adjacent to the nitrogen, the other piperidine protons, and the methyl group protons.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • 2D NMR (e.g., COSY, HSQC): These experiments establish direct correlations between protons and carbons, confirming the bonding framework piece by piece.[13]

Limitation: NMR describes the average structure in solution. It does not provide the precise bond lengths and angles of a single conformation or reveal the details of solid-state packing.[14]

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions, providing two key pieces of information.[15][16]

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, confirming the elemental formula.[15]

  • Fragmentation Analysis: Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the masses of the resulting pieces.[17] The fragmentation pattern can provide evidence for the presence of specific substructures, like the benzoic acid and methylpiperidine moieties.

Limitation: MS does not provide information about the 3D arrangement of atoms or distinguish between isomers that have the same mass and similar fragmentation patterns.

Computational Modeling: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[18]

  • Structure Optimization: DFT can be used to calculate the lowest-energy (most stable) conformation of the molecule in the gas phase.

  • Validation: An experimentally determined crystal structure can be used as the starting point for a DFT geometry optimization. A close agreement between the experimental and the optimized structure provides strong validation for the experimental result.[19][20] Large deviations may indicate issues with the experimental model, such as unmodeled disorder.[20]

Limitation: DFT calculations model an isolated molecule (or a periodic system) and are dependent on the chosen functional and basis set.[18] They are a powerful validation tool but not a substitute for direct experimental determination.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. For unambiguous, absolute structure determination, SC-XRD is unparalleled. For confirming identity and connectivity in solution, NMR and MS are the workhorses of the synthetic chemist.

Technique_Comparison Techniques Technique Information Provided Sample Phase Conclusiveness (Absolute Structure) XRD SC-XRD 3D Atomic Coordinates, Bond Lengths/Angles, Stereochemistry, Packing Single Crystal Definitive NMR NMR Spectroscopy Connectivity (H-C Framework), Relative Stereochemistry Solution Indirect / Inferred MS Mass Spectrometry Molecular Formula, Substructural Fragments Gas / Solution Low (Confirms Mass Only) DFT DFT Modeling Predicted Low-Energy Conformation, Electronic Properties In Silico Supportive / Validating

Caption: Comparison of Structural Elucidation Techniques.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryDFT Modeling
Primary Output 3D atomic coordinatesChemical shifts, coupling constantsMass-to-charge ratiosOptimized geometry, energy
Sample Phase Solid (single crystal)SolutionGas/SolutionComputational
Key Information Absolute structure, conformation, packingMolecular connectivity, solution dynamicsMolecular formula, fragmentationLowest energy conformation
Ambiguity Very low; considered definitive proofModerate; infers structure from dataHigh; cannot distinguish many isomersN/A (Theoretical)
Main Challenge Growing high-quality crystals[8]Complex spectra for large moleculesNon-unique fragmentation patternsAccuracy depends on method used

Detailed Experimental Protocols

Protocol: Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

(This is a representative protocol based on common cross-coupling reactions. Actual conditions may vary.)

  • To an oven-dried flask, add 4-iodobenzoic acid (1.0 eq), 4-methylpiperidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and ethyl acetate. Acidify with 1M HCl to pH ~5-6 to protonate the product.

  • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure compound.

Protocol: Crystallization by Slow Evaporation
  • Ensure the purified compound is completely dry and free of residual solvents.[7]

  • Choose a suitable solvent or solvent system in which the compound is moderately soluble.[7] (e.g., Ethanol/water, Acetone, Ethyl Acetate).

  • Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen solvent, warming gently if necessary.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[7]

  • Cover the vial with a cap or parafilm with a few pinholes poked in it. Causality: This slows the rate of evaporation, promoting the growth of a few large, high-quality crystals rather than many small ones.[7]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.[7]

  • Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent.

Conclusion

The structural elucidation of a novel compound like 4-(4-Methylpiperidin-1-yl)benzoic acid requires a multi-faceted analytical approach. While NMR and Mass Spectrometry are indispensable for confirming the successful synthesis and basic connectivity, they leave critical questions of three-dimensional structure unanswered. Single-Crystal X-ray Diffraction is the only technique that provides direct, unambiguous, and high-resolution insight into the precise atomic arrangement in the solid state.[2][4] When complemented by the theoretical validation offered by DFT calculations, a crystallographically-determined structure represents the highest standard of evidence, providing the solid foundation upon which further research in drug development and materials science can be confidently built.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methylpiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves the responsible management of novel chemical entities. The compound 4-(4-Methylpiperidin-1-yl)benzoic acid, a substituted benzoic acid derivative, requires meticulous handling from synthesis to disposal. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that this waste stream is managed in a way that guarantees personnel safety and environmental integrity.

Hazard Identification and Risk Assessment

Understanding the "why" is critical for adherence to any protocol. The primary risks associated with substituted benzoic acids necessitate these stringent disposal measures. Based on aggregated GHS data for analogous compounds, we can infer a likely hazard profile for 4-(4-Methylpiperidin-1-yl)benzoic acid.[1][2]

Inferred Hazard Profile

Hazard Class GHS Code Description Causality & Implication for Disposal
Skin Irritation H315 Causes skin irritation Why: Direct contact can cause inflammation. Implication: Impervious gloves and lab coats are mandatory. All waste must be securely contained to prevent accidental contact.[1][2]
Eye Irritation H319 Causes serious eye irritation Why: The compound can cause significant, potentially damaging, irritation to eye tissue. Implication: Safety glasses or goggles are essential. Waste containers must be kept closed to prevent splashes.[1][2]
Respiratory Irritation H335 May cause respiratory irritation Why: Inhalation of the dust can irritate the respiratory tract. Implication: Handle in a well-ventilated area or chemical fume hood. Avoid creating dust during transfer to waste containers.[1][2][3]

| Aquatic Hazard | H402 / General | Harmful to aquatic life | Why: Benzoic acid derivatives can be harmful to aquatic organisms. Implication: Under no circumstances should this chemical be disposed of down the drain.[4][5][6] All waste must be collected for approved disposal. |

Immediate Spill Response Protocol

Accidents precede disposal. A self-validating spill response system ensures immediate and correct action.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or dust is airborne.[3]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For significant dust, a respirator (e.g., N95) is required.[3]

  • Contain the Spill:

    • For solid spills , gently cover with a dry, inert absorbent material (e.g., vermiculite, sand, or universal spill absorbent). Do not use combustible materials like paper towels for the initial containment.

    • Moisten the absorbent material slightly with water to prevent dust from becoming airborne.[3]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable waste container (e.g., a polyethylene pail or drum). Avoid actions that create dust.[3]

  • Label the Container: Immediately label the container as "Hazardous Waste: Solid Waste containing 4-(4-Methylpiperidin-1-yl)benzoic acid" and add the date.

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE (like gloves) in the same hazardous waste container.

  • Final Steps: Wash hands thoroughly with soap and water. Report the spill to your institution's Environmental Health and Safety (EHS) office.

Controlled Disposal of Laboratory Waste

This protocol covers unused product, contaminated materials (e.g., weighing paper, gloves), and reaction byproducts. The foundation of this process is waste segregation and proper containment, guided by the Resource Conservation and Recovery Act (RCRA).[7][8]

Before handling any waste, ensure you are wearing the appropriate PPE as dictated by the risk assessment:

  • Eye Protection: Safety glasses with side shields or goggles.[9]

  • Hand Protection: Chemically resistant nitrile gloves.[3]

  • Body Protection: A standard laboratory coat.

  • Container: Use a designated, leak-proof, and robust container with a secure, tight-fitting lid. Polyethylene or polypropylene containers are generally suitable for solid chemical waste.[3] The container must be compatible with the waste and not reactive.

  • Labeling: The importance of proper labeling cannot be overstated. Your institution's EHS office will provide specific hazardous waste labels. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(4-Methylpiperidin-1-yl)benzoic acid" and any other chemical constituents.

    • The accumulation start date (the date the first drop of waste enters the container).

    • An indication of the hazards (e.g., "Irritant").

  • Segregation is Key: This waste must be stored separately from incompatible materials, particularly strong oxidizing agents.[9]

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Perform this action in a fume hood or ventilated area to minimize inhalation risk.[9]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste. This prevents spills and the release of vapors or dust.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be near the point of generation and under the control of laboratory personnel.

  • Do Not Dispose On-Site: Never dispose of this chemical in the regular trash or down the drain.[5][6] Sink disposal can harm aquatic ecosystems and violate federal and local regulations.[5]

  • Contact EHS: Once the container is full or has been accumulating for the maximum allowed time (per institutional and RCRA guidelines), contact your EHS office to arrange for pickup.[10] They will work with a licensed professional waste disposal service to transport the material for final, compliant disposal, likely via incineration at a permitted facility.[6][9]

Decontamination of Labware

Glassware and equipment contaminated with 4-(4-Methylpiperidin-1-yl)benzoic acid must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue.

  • Collect Rinsate: This first rinse is considered hazardous waste. Collect the solvent rinsate in a designated "Hazardous Waste: Flammable Liquid" container. Do not mix it with the solid waste stream.

  • Wash: After the initial rinse, the labware can be washed normally with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from work with 4-(4-Methylpiperidin-1-yl)benzoic acid.

G cluster_0 Waste Generation & Initial Handling cluster_1 Disposal Pathways cluster_2 Accumulation & Final Disposal Start Waste Generated (Solid Residue, Contaminated PPE, Spill Material) Assess Assess Situation Start->Assess Spill Accidental Spill Assess->Spill Spill Occurs Routine Routine Waste Assess->Routine Controlled Disposal SpillProtocol Execute Spill Protocol: 1. Secure Area 2. Don PPE 3. Contain & Collect Spill->SpillProtocol Container Select Appropriate Hazardous Waste Container (Labeled, Compatible, Sealable) Routine->Container SpillProtocol->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS End Disposal by Licensed Waste Management Vendor EHS->End

Caption: Decision workflow for the disposal of 4-(4-Methylpiperidin-1-yl)benzoic acid.

References

  • Capot Chemical. (2010, August 2). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical. [Link]

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Navigating the Unseen: A Risk-Based Guide to Handling 4-(4-Methylpiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Anticipating the Hazard: A Predictive Profile

To define our safety protocols, we must first predict the potential hazards. This assessment is built upon the known profiles of its chemical precursors and structurally similar compounds. Benzoic acid is a known skin and eye irritant[1][2][3][4], while piperidine is a corrosive, toxic, and flammable substance[5][6][7]. Structurally analogous piperazine-substituted benzoic acids are consistently classified as skin, eye, and respiratory irritants[8][9]. Therefore, we will operate under the assumption that 4-(4-Methylpiperidin-1-yl)benzoic acid presents, at a minimum, the following hazards.

Hazard ClassGHS Hazard Code (Predicted)Rationale and Potential Effects
Skin Irritation H315Causes skin irritation upon contact. Likely to cause redness, itching, or dermatitis with prolonged exposure[1][4][8][9].
Serious Eye Irritation H319Causes serious eye irritation. Direct contact with the solid or dust can lead to redness, pain, and potential damage[1][2][8][9].
Respiratory Irritation H335May cause respiratory irritation if inhaled as a dust. Symptoms could include coughing and shortness of breath[8].
Acute Oral Toxicity H302 (Precautionary)Harmful if swallowed. This is a precautionary classification based on analogs[1][9].

The Hierarchy of Controls: A Foundational Safety Philosophy

Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety strategy is always built on the "Hierarchy of Controls," a framework mandated by occupational safety bodies like OSHA. This approach prioritizes eliminating or minimizing the hazard at its source.

HierarchyOfControls cluster_0 The Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE caption Most Effective to Least Effective Control Strategy

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For handling 4-(4-Methylpiperidin-1-yl)benzoic acid, our primary Engineering Control is the mandatory use of a certified chemical fume hood to contain dust and prevent inhalation. Administrative Controls include developing Standard Operating Procedures (SOPs) like this guide and ensuring all personnel are trained. Only after these are in place do we specify PPE.

Core Directive: Personal Protective Equipment Protocol

Given the predicted hazards, the following PPE is mandatory for all procedures involving 4-(4-Methylpiperidin-1-yl)benzoic acid, from weighing to reaction workup.

Step-by-Step PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Nitrile Gloves (x2 pairs) Don2->Don3 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Goggles Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 End WASH HANDS Doff4->End Start ENTER LAB Start->Don1

Caption: Standard sequence for donning and doffing laboratory PPE.
Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against dust particles and are insufficient.

    • High-Risk Operations : When handling larger quantities (>5g) or when there is a significant splash potential (e.g., during recrystallization or transfer), a full-face shield must be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant lab coat with full-length sleeves and a snap or button front is required.

    • Gloves : Due to the irritant nature of the compound, double-gloving with chemical-resistant nitrile gloves is required. This provides protection against incidental contact and allows for the safe removal of a contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.

    • Apparel : Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection[8][10].

  • Respiratory Protection :

    • All handling of the solid compound must be performed within a certified chemical fume hood. This is the primary method to prevent respiratory exposure.

    • If engineering controls fail or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator with P95 (for dusts) or combination organic vapor/particulate cartridges may be necessary for emergency response personnel[11][12].

Emergency Response: Spill and Exposure Plan

Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and spill kits.

In Case of Exposure:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[11][12].

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention regardless of symptom severity[11][12].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management Decision Tree

Laboratory personnel can manage minor spills (<1 gram) of a solid if they are properly trained and equipped[11]. All other spills require immediate evacuation and notification of the facility's Environmental Health & Safety (EHS) team.

SpillResponse decision decision action action alert alert Start Spill Occurs IsMinor Is spill <1g AND contained in fume hood? Start->IsMinor Evacuate ALERT others in the area. EVACUATE the lab. CALL EHS/Emergency. IsMinor->Evacuate No DonPPE Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat IsMinor->DonPPE Yes Cleanup Gently cover with damp paper towel to avoid raising dust. Carefully scoop material into a labeled hazardous waste bag. DonPPE->Cleanup Decontaminate Wipe spill area with soap and water. Place all cleanup materials in the waste bag. Cleanup->Decontaminate Dispose Seal and label waste bag. Dispose of via EHS procedures. Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Decontamination and Disposal

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • PPE Disposal : Contaminated outer gloves should be removed immediately and placed in a designated hazardous waste container. Lab coats used during handling should be professionally laundered and not taken home.

  • Chemical Waste : All materials contaminated with 4-(4-Methylpiperidin-1-yl)benzoic acid, including the compound itself, spent reaction mixtures, and cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Pathway : Never dispose of this chemical down the drain. All waste must be handled and disposed of according to your institution's hazardous waste management program, which will typically involve incineration by a licensed waste disposal contractor.

By adhering to this comprehensive, risk-assessed safety plan, researchers can confidently handle 4-(4-Methylpiperidin-1-yl)benzoic acid, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4769782, 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE AR - Safety Data Sheet. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet - Benzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

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